molecular formula C16H32O3 B155510 2-Hydroxypalmitic acid CAS No. 10067-06-8

2-Hydroxypalmitic acid

Numéro de catalogue: B155510
Numéro CAS: 10067-06-8
Poids moléculaire: 272.42 g/mol
Clé InChI: JGHSBPIZNUXPLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-hydroxyhexadecanoic acid is a 2-hydroxy fatty acid comprising a C16 straight chain carrying a hydroxy substituent at position 2. It has a role as a human metabolite. It is a 2-hydroxy fatty acid and a long-chain fatty acid. It is a conjugate acid of a 2-hydroxyhexadecanoate.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHSBPIZNUXPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-67-0, 2398-34-7
Record name 2-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyhexadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypalmitic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyhexadecanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxypalmitic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYPALMITIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R9PI06KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Endogenous Synthesis of 2-Hydroxypalmitic Acid in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid is a 2-hydroxy saturated fatty acid that plays a crucial role in the formation of various sphingolipids, which are integral components of cellular membranes and are involved in a multitude of signaling pathways. The endogenous synthesis of this compound in mammalian cells is a niche but significant area of lipid metabolism, with implications in both normal physiological processes and a range of pathological conditions, including neurodegenerative diseases and cancer. This technical guide provides an in-depth overview of the core aspects of this compound synthesis, including the key enzymatic players, regulatory pathways, and detailed experimental protocols for its study.

The Central Enzyme: Fatty Acid 2-Hydroxylase (FA2H)

The primary enzyme responsible for the synthesis of this compound and other 2-hydroxy fatty acids in mammalian cells is Fatty Acid 2-Hydroxylase (FA2H) .[1][2][3] This enzyme, encoded by the FA2H gene, is a monooxygenase located in the endoplasmic reticulum.[1][4]

FA2H catalyzes the stereospecific hydroxylation of the alpha-carbon (C2) of fatty acids, producing the (R)-enantiomer of 2-hydroxy fatty acids.[4] The enzyme exhibits a preference for very-long-chain fatty acids (VLCFAs), though it can act on a range of fatty acid substrates.

Mutations in the FA2H gene are linked to a group of neurodegenerative disorders, most notably hereditary spastic paraplegia 35 (SPG35), also known as fatty acid hydroxylase-associated neurodegeneration (FAHN).[1][2] These disorders are characterized by myelin defects, highlighting the importance of 2-hydroxylated sphingolipids in the nervous system.[1][4]

While FA2H is the main enzyme for 2-hydroxy fatty acid synthesis, some evidence suggests the existence of other, yet to be identified, enzymes with similar functionality in certain tissues.[1]

The Biosynthetic Pathway

The synthesis of this compound is an integral part of the sphingolipid metabolic pathway. The 2-hydroxylation step can occur on a free fatty acid, which is then activated to its CoA thioester and subsequently incorporated into ceramide by ceramide synthases.

2_Hydroxypalmitic_Acid_Synthesis Palmitic_Acid Palmitic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) (Endoplasmic Reticulum) Palmitic_Acid->FA2H Substrate 2_OH_Palmitic_Acid (R)-2-Hydroxypalmitic Acid FA2H->2_OH_Palmitic_Acid Product Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_OH_Palmitic_Acid->Acyl_CoA_Synthetase Substrate 2_OH_Palmitoyl_CoA 2-Hydroxypalmitoyl-CoA Acyl_CoA_Synthetase->2_OH_Palmitoyl_CoA Product Ceramide_Synthase Ceramide Synthase 2_OH_Palmitoyl_CoA->Ceramide_Synthase Substrate Dihydroceramide 2-Hydroxydihydroceramide Ceramide_Synthase->Dihydroceramide Product Sphingosine Sphingosine Sphingosine->Ceramide_Synthase Substrate Sphingolipids Complex 2-Hydroxylated Sphingolipids (e.g., Galactosylceramide, Sulfatide) Dihydroceramide->Sphingolipids Further Metabolism

Figure 1: Biosynthetic pathway of this compound and its incorporation into sphingolipids.

Quantitative Data on this compound and FA2H

The levels of this compound and the expression and activity of FA2H vary significantly across different cell types, tissues, and disease states. The following table summarizes key quantitative findings from the literature.

ParameterCell Type/TissueConditionQuantitative ChangeReference
2-Hydroxy Fatty AcidsCOS7 cellsOverexpression of human FA2H3-20 fold increase[4]
FA2H ActivityPostnatal mouse brainP20 vs. P15-fold increase[5]
FA2H Protein LevelGastric tumor tissueCancer vs. adjacent normal tissueLower in tumor tissue[6]
2-HydroxyhexosylceramidesLung adenocarcinomaHigh vs. low FA2H expression4.8-fold higher in high FA2H expressing tumors[7]
FA2H mRNA LevelEsophageal squamous cell carcinoma (ESCC)Metastatic vs. primary tumor cellsEnriched in metastatic cells[8]

Regulatory and Signaling Pathways

The synthesis of this compound is regulated by various signaling pathways, and in turn, 2-hydroxy fatty acids and their downstream metabolites can influence cellular signaling.

Regulation of FA2H Expression by PPARα

The expression of the FA2H gene is regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism.[9][10] Fatty acids and their derivatives can act as ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including FA2H, to modulate their transcription.[9][11]

PPARa_Regulation Fatty_Acids Fatty Acids / Ligands PPARa PPARα Fatty_Acids->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Forms heterodimer with RXR RXR RXR->PPARa_RXR PPRE PPRE (in FA2H promoter) PPARa_RXR->PPRE Binds to FA2H_Gene FA2H Gene Transcription PPRE->FA2H_Gene Initiates FA2H_mRNA FA2H mRNA FA2H_Gene->FA2H_mRNA Leads to FA2H_Protein FA2H Protein FA2H_mRNA->FA2H_Protein Translation

Figure 2: Transcriptional regulation of the FA2H gene by PPARα.
Crosstalk with AMPK and mTOR/S6K1/Gli1 Signaling

Recent studies have revealed a connection between FA2H and the AMPK and mTOR/S6K1/Gli1 signaling pathways, particularly in the context of cancer. Depletion of FA2H has been shown to inhibit AMP-activated protein kinase (AMPK) and subsequently activate the mTOR/S6K1/Gli1 pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival. The activation of this pathway upon FA2H depletion can lead to increased tumor growth and chemoresistance.[6]

FA2H_AMPK_mTOR_Signaling FA2H FA2H AMPK AMPK FA2H->AMPK Depletion inhibits mTOR mTOR AMPK->mTOR Inhibits S6K1 S6K1 mTOR->S6K1 Activates Gli1 Gli1 S6K1->Gli1 Activates Tumor_Growth Tumor Growth & Chemoresistance Gli1->Tumor_Growth Promotes

References

2-Hydroxypalmitic Acid: A Potential Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the global prevalence of metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome continues to rise, the scientific community is in urgent pursuit of novel biomarkers for early diagnosis and therapeutic monitoring. Emerging evidence points towards 2-hydroxypalmitic acid (2-OHPA), a hydroxylated fatty acid, as a promising candidate in this arena. This technical guide provides an in-depth analysis of 2-OHPA's role as a potential biomarker, detailing its biochemical significance, analytical methodologies for its quantification, and its interplay with key signaling pathways implicated in metabolic dysregulation.

The Biochemical Significance of this compound

This compound is a 16-carbon saturated fatty acid that is hydroxylated at the alpha-carbon. Its synthesis is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which is encoded by the FA2H gene. This enzyme is crucial for the production of 2-hydroxy fatty acids, which are essential components of sphingolipids, a class of lipids integral to cell membrane structure and signaling.

Recent research has begun to unravel the connection between FA2H, 2-OHPA, and metabolic health. Notably, studies have indicated that the expression of FA2H and the levels of 2-hydroxy fatty acids are diminished in the pancreatic islets of high-fat diet-induced obese mice with impaired glucose-stimulated insulin (B600854) secretion (GSIS). This suggests a potential role for 2-OHPA in normal pancreatic β-cell function.

Quantitative Data on 2-OHPA in Metabolic Diseases

While research in this specific area is still emerging, a limited number of studies have begun to quantify 2-OHPA levels in human plasma in the context of metabolic diseases. The following table summarizes the available quantitative data. It is important to note that more extensive cohort studies are required to firmly establish these correlations.

ConditionPatient GroupControl GroupFold Change / p-valueReference
Type 2 Diabetes Data indicating altered levels in T2D plasma have been reported, though specific concentrations from large cohorts are not yet widely published. One study included 2-OHPA in a broad lipidomics panel.[1][2][3]Healthy individualsFurther research is needed to establish statistically significant differences.[1][2][3]
Metabolic Syndrome To be determined in targeted studies.Healthy individualsNot yet available
NAFLD To be determined in targeted studies.Healthy individualsNot yet available

Experimental Protocols for 2-OHPA Quantification

Accurate and reproducible quantification of 2-OHPA in biological matrices is critical for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Sample Preparation and Extraction (General Workflow)

A robust sample preparation protocol is essential for accurate quantification. The following diagram outlines a general workflow for the extraction of 2-OHPA from plasma or serum.

G cluster_0 Sample Preparation Plasma/Serum Sample Plasma/Serum Sample Protein Precipitation Protein Precipitation Plasma/Serum Sample->Protein Precipitation Add internal standard (e.g., deuterated 2-OHPA) and organic solvent (e.g., methanol/acetonitrile) Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Isolate lipids using a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Dry down the lipid extract under nitrogen Derivatization Derivatization Evaporation->Derivatization For GC-MS, convert to a volatile ester (e.g., methyl ester) and silyl (B83357) ether (e.g., TMS ether) Reconstitution Reconstitution Derivatization->Reconstitution Dissolve in a suitable solvent for injection GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Reconstitution->GC-MS or LC-MS/MS Analysis

Workflow for 2-OHPA Extraction and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high chromatographic resolution and is a well-established method for fatty acid analysis.

  • Derivatization: Free hydroxyl and carboxyl groups of 2-OHPA are derivatized to increase volatility. A two-step process is common:

    • Esterification: The carboxylic acid is converted to a methyl ester using an agent like methanolic HCl or BF3/methanol.

    • Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Separation:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Oven Program: A temperature gradient is employed, for example, starting at 100°C, holding for 2 minutes, then ramping to 300°C at 10°C/minute.

  • MS Detection:

    • Ionization: Electron ionization (EI) is commonly used.

    • Analysis Mode: Selected Ion Monitoring (SIM) is used for targeted quantification, monitoring characteristic fragment ions of the derivatized 2-OHPA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation as derivatization may not be required.[1][2][4]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically employed.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization, is used.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the deprotonated parent ion [M-H]⁻ of 2-OHPA to a specific product ion is monitored.

Signaling Pathways Involving 2-OHPA

The biological effects of 2-OHPA are mediated through its influence on cellular signaling cascades, particularly those related to insulin action and glucose metabolism.

Role in Pancreatic β-Cell Function

As mentioned, FA2H and its product 2-OHPA appear to be involved in glucose-stimulated insulin secretion. A proposed mechanism involves the modulation of the glucose transporter GLUT2 at the plasma membrane of pancreatic β-cells.

G cluster_0 Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell Metabolism Metabolism GLUT2->Metabolism FA2H FA2H 2-OHPA 2-OHPA FA2H->2-OHPA Produces 2-OHPA->GLUT2 Stabilizes at plasma membrane Insulin Secretion Insulin Secretion Metabolism->Insulin Secretion

2-OHPA's role in pancreatic β-cell function.

Influence on Insulin Signaling in Adipocytes

In adipocytes, 2-OHPA may play a role in insulin sensitivity. Knockdown of FA2H has been shown to affect the levels of the insulin receptor and the glucose transporter GLUT4. This suggests that 2-OHPA, as a component of sphingolipids in lipid rafts, may be important for the proper localization and function of these key proteins in insulin signaling.

G cluster_0 Adipocyte Insulin Signaling Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Activates Akt Akt PI3K->Akt GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake FA2H FA2H 2-OHPA 2-OHPA FA2H->2-OHPA Produces 2-OHPA->Insulin Receptor Maintains localization/function in lipid rafts 2-OHPA->GLUT4 Translocation Influences

Potential influence of 2-OHPA on adipocyte insulin signaling.

Future Directions and Conclusion

References

A Technical Guide to 2-Hydroxypalmitic Acid in Human Plasma: Physiological Concentrations and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxypalmitic acid (2-OHPA), a saturated hydroxy fatty acid, with a focus on its physiological concentrations in human plasma, its biosynthesis, a known signaling pathway it modulates, and detailed methodologies for its quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug development, and clinical research.

Physiological Concentrations of this compound in Human Plasma

The concentration of this compound in the plasma of healthy individuals has been quantified using advanced analytical techniques. A key study by Kokotou et al. (2022) provides a specific value for this lipid metabolite. The data is summarized in the table below.

MetaboliteSubject GroupConcentration (nmol/mL)Analytical MethodReference
This compound (2-OHPA)Healthy Controls (n=28)0.19 ± 0.04LC-HRMSKokotou et al., 2022[1][2][3]

Biosynthesis of this compound

This compound is synthesized endogenously from palmitic acid through the action of the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme is responsible for the α-hydroxylation of fatty acids, a critical step in the formation of 2-hydroxy fatty acids.

cluster_biosynthesis Biosynthesis of this compound palmitic_acid Palmitic Acid fa2h Fatty Acid 2-Hydroxylase (FA2H) palmitic_acid->fa2h Substrate ohpa This compound fa2h->ohpa Product

Enzymatic conversion of Palmitic Acid to this compound by FA2H.

Signaling Pathway Modulated by this compound

Recent research has implicated this compound in the modulation of specific signaling pathways, particularly in the context of cancer biology. Studies have shown that 2-OHPA can enhance the chemosensitivity of gastric cancer cells to cisplatin (B142131) by inhibiting the mTOR/S6K1/Gli1 signaling pathway.

cluster_pathway Inhibition of mTOR/S6K1/Gli1 Pathway by this compound ohpa This compound mtor mTOR ohpa->mtor Inhibits s6k1 S6K1 mtor->s6k1 gli1 Gli1 s6k1->gli1 chemosensitivity Increased Chemosensitivity (e.g., to Cisplatin) gli1->chemosensitivity Modulates

2-OHPA inhibits the mTOR/S6K1/Gli1 signaling cascade.

Experimental Protocols for Quantification of this compound in Human Plasma

The accurate quantification of this compound in human plasma requires a robust and sensitive analytical method. The following protocol is based on the Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method described by Kokotou et al. (2022).

Experimental Workflow

cluster_workflow LC-HRMS Workflow for this compound Quantification sample_prep 1. Plasma Sample Preparation (Protein Precipitation) chromatography 2. Liquid Chromatography (LC Separation) sample_prep->chromatography mass_spec 3. High-Resolution Mass Spectrometry (HRMS Detection) chromatography->mass_spec data_analysis 4. Data Analysis (Quantification) mass_spec->data_analysis

Key stages in the quantification of 2-OHPA from plasma samples.

Detailed Methodologies

4.2.1. Reagents and Materials

  • Human plasma (collected in EDTA tubes)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • This compound standard

  • Internal standard (e.g., a deuterated analog of a fatty acid)

4.2.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 400 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

4.2.3. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is suitable for the separation of fatty acids (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds like this compound.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

4.2.4. High-Resolution Mass Spectrometry (HRMS)

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is required for accurate mass measurements and confident identification.

  • Data Acquisition: Data can be acquired in full scan mode to detect all ions within a specified mass range. For targeted quantification, parallel reaction monitoring (PRM) or selected ion monitoring (SIM) can be employed for higher sensitivity and specificity.

  • Key Parameters:

    • Capillary voltage: ~3.0-4.0 kV

    • Gas temperatures and flow rates should be optimized for the specific instrument.

    • Collision energy (for fragmentation in MS/MS experiments) should be optimized for this compound.

4.2.5. Data Analysis and Quantification

  • Identify the peak corresponding to this compound based on its accurate mass and retention time, confirmed by analysis of a pure standard.

  • Integrate the peak area of the analyte and the internal standard.

  • Construct a calibration curve using a series of known concentrations of the this compound standard.

  • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This technical guide provides a foundational understanding of this compound in the context of human plasma. The provided data and methodologies are intended to support further research into the physiological roles of this and other hydroxy fatty acids and their potential as biomarkers or therapeutic targets.

References

The Anti-inflammatory Potential of 2-Hydroxypalmitic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid (2-OHPA) is a 16-carbon saturated fatty acid bearing a hydroxyl group at the alpha-position. It is an endogenous molecule synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H) and is a key component of 2-hydroxylated sphingolipids, which are integral to the structure and function of various tissues, particularly the nervous system and skin.[1][2] While its parent compound, palmitic acid, is a well-documented pro-inflammatory agent, emerging evidence suggests that 2-OHPA may possess contrasting anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of 2-OHPA's role in inflammation, including its biochemical context, potential mechanisms of action, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of 2-OHPA and related molecules in inflammatory diseases.

Introduction: The Dichotomy of Palmitic Acid and its Hydroxylated Derivative

Palmitic acid, a common saturated fatty acid, is known to trigger inflammatory responses, primarily through the activation of Toll-like receptors 2 and 4 (TLR2/4). This activation initiates downstream signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).[3][4][5]

In contrast, the introduction of a hydroxyl group at the C-2 position to form this compound may significantly alter its biological activity. While direct and extensive research on the anti-inflammatory effects of 2-OHPA is still in its nascent stages, studies on related hydroxylated fatty acids and the broader class of sphingolipids, of which 2-OHPA is a component, suggest a potential for anti-inflammatory action.[6][7] For instance, certain hydroxypalmitic acid isomers have been shown to suppress cytokine-induced apoptosis in pancreatic β-cells, indicating a protective role in inflammatory contexts.[2][8]

Quantitative Data Summary

Direct quantitative data on the anti-inflammatory effects of this compound is limited in the current literature. The following table summarizes the known pro-inflammatory effects of its parent compound, palmitic acid, which provides a benchmark for future comparative studies with 2-OHPA.

Compound Cell Type Assay Parameter Measured Result Reference
Palmitic AcidMacrophages, MonocytesCytokine ProductionTNF-α, IL-1β, IL-6, MCP-1Increased expression[3]
Palmitic AcidMacrophagesTLR4 ActivationNF-κB ActivationIncreased activation[3][9]
Palmitic AcidHepG2 cellsCholesterol AccumulationSREBP-2-mediatedIncreased accumulation via TLR4/MyD88/NF-κB[9]
Palmitic AcidNeutrophilsInflammatory CytokinesIL-6, IL-1β, TNF-αIncreased synthesis via TLR2/4-NF-κB[10]

Signaling Pathways

Pro-inflammatory Signaling of Palmitic Acid

The primary pro-inflammatory mechanism of palmitic acid involves its interaction with the TLR4 receptor complex, leading to the activation of the MyD88-dependent signaling pathway. This cascade results in the activation of IKK, phosphorylation and degradation of IκBα, and subsequent translocation of the NF-κB p65/p50 dimer to the nucleus, where it drives the transcription of pro-inflammatory genes.

Palmitic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PA Palmitic Acid TLR4 TLR4/MD2 PA->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Cytokines TNF-α, IL-6, IL-1β Genes->Cytokines Leads to

Pro-inflammatory signaling pathway of Palmitic Acid.
Hypothetical Anti-inflammatory Signaling of this compound

Based on the mechanisms of other anti-inflammatory fatty acids, 2-OHPA may exert its effects through several potential pathways:

  • TLR4 Antagonism: 2-OHPA may compete with palmitic acid for binding to the TLR4/MD2 complex, thereby inhibiting the initiation of the pro-inflammatory cascade.

  • PPARγ Activation: 2-OHPA could act as a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor known to suppress NF-κB activity and reduce the expression of inflammatory genes.

  • Inhibition of COX-2: 2-OHPA might directly inhibit the activity of Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.

Two_OHPA_Hypothetical_Signaling Two_OHPA This compound TLR4 TLR4/MD2 Two_OHPA->TLR4 Antagonizes PPARg PPARγ Two_OHPA->PPARg Activates COX2 COX-2 Two_OHPA->COX2 Inhibits NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Inflammation Inflammation NFkB_pathway->Inflammation PPARg->NFkB_pathway Inhibits COX2->Inflammation Prostaglandin Synthesis

Hypothetical anti-inflammatory pathways of 2-OHPA.

Experimental Protocols

The following protocols are adapted from established methods for assessing anti-inflammatory activity and can be applied to the investigation of this compound.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the assessment of 2-OHPA's ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

4.1.1. Materials

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (2-OHPA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α and IL-6

  • MTT or similar cell viability assay kit

4.1.2. Methodology

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of 2-OHPA in DMSO.

    • Pre-treat cells with various concentrations of 2-OHPA (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO).

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis of NO, TNF-α, and IL-6.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the concentration of nitrite (B80452) in the supernatant using the Griess reagent according to the manufacturer's instructions.

    • TNF-α and IL-6: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Cell Viability: Assess the cytotoxicity of 2-OHPA on RAW 264.7 cells using an MTT assay to ensure that the observed inhibitory effects are not due to cell death.

4.1.3. Experimental Workflow Diagram

In_Vitro_Workflow start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with 2-OHPA (various concentrations) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect viability Perform cell viability assay incubate->viability analyze Analyze supernatant for NO, TNF-α, IL-6 collect->analyze end End analyze->end viability->end

Workflow for in vitro anti-inflammatory assay.
NF-κB Luciferase Reporter Assay

This assay determines if 2-OHPA inhibits the NF-κB signaling pathway.

4.2.1. Materials

  • HEK293T or similar cell line

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • TNF-α (as a positive control for NF-κB activation)

  • This compound

  • Dual-luciferase reporter assay system

4.2.2. Methodology

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • Seeding: Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of 2-OHPA for 2 hours.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of 2-OHPA indicates inhibition of the NF-κB pathway.

Future Directions and Conclusion

The current body of research provides a compelling rationale for the investigation of this compound as a potential anti-inflammatory agent. Its structural difference from the pro-inflammatory palmitic acid and its role as a constituent of bioactive sphingolipids suggest a unique biological function.

Future research should focus on:

  • Directly quantifying the anti-inflammatory effects of 2-OHPA using the protocols outlined in this guide to determine its potency (e.g., IC50 values) in inhibiting the production of various inflammatory mediators.

  • Elucidating the specific molecular mechanisms by which 2-OHPA exerts its effects, including its interaction with TLRs, activation of PPARs, and modulation of the COX and NF-κB pathways.

  • Conducting in vivo studies in animal models of inflammatory diseases to evaluate the therapeutic potential of 2-OHPA.

  • Investigating the structure-activity relationship of hydroxylated fatty acids to identify key structural features for anti-inflammatory activity.

References

The Integral Role of 2-Hydroxypalmitic Acid in Shaping Membrane Architecture and Regulating Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid (2-OHPA) is a C16 saturated fatty acid featuring a hydroxyl group at the alpha-carbon. This seemingly subtle modification imparts unique biophysical properties that significantly influence the structure and function of cellular membranes. Predominantly found as a constituent of sphingolipids, 2-OHPA plays a critical role in the formation of stable, ordered membrane domains, modulating membrane fluidity, and participating in vital cellular signaling pathways. Deficiencies in 2-OHPA synthesis are linked to severe neurological disorders, highlighting its importance in maintaining membrane integrity, particularly in the myelin sheath. Conversely, its unique membrane-altering properties have positioned it as a molecule of interest in cancer therapeutics. This technical guide provides a comprehensive overview of the synthesis, membrane incorporation, and multifaceted roles of 2-OHPA, supported by quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Introduction to this compound

This compound is a member of the 2-hydroxy fatty acid family, characterized by a hydroxyl group at the C-2 position.[1] This hydroxylation, which occurs during the de novo synthesis of ceramides (B1148491), is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1] The presence of this hydroxyl group allows for the formation of additional hydrogen bonds, which significantly alters the packing and intermolecular interactions of lipids within the membrane bilayer.[2] 2-OHPA is most abundantly found in sphingolipids, such as ceramides and sphingomyelin (B164518), which are key components of the plasma membrane and are particularly enriched in the myelin sheath of the nervous system.[3]

Synthesis and Metabolism of this compound

The primary pathway for the synthesis of 2-OHPA and other 2-hydroxy fatty acids is through the action of the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme is an iron- and 2-oxoglutarate-dependent oxygenase located in the endoplasmic reticulum. Mutations in the FA2H gene can lead to a deficiency in 2-hydroxylated sphingolipids, resulting in serious neurological disorders like fatty acid hydroxylase-associated neurodegeneration (FAHN).[4]

FA2H-Mediated Hydroxylation

The synthesis of 2-OHPA begins with the hydroxylation of palmitic acid by FA2H. This enzymatic reaction introduces a hydroxyl group at the C-2 position of the fatty acid. The resulting this compound is then available for incorporation into various complex lipids, most notably sphingolipids.

FA2H_Hydroxylation Palmitic Acid Palmitic Acid FA2H FA2H Palmitic Acid->FA2H Substrate This compound This compound FA2H->this compound Product Ceramide Synthase Ceramide Synthase This compound->Ceramide Synthase Substrate 2-Hydroxy-Ceramide 2-Hydroxy-Ceramide Ceramide Synthase->2-Hydroxy-Ceramide

FA2H-mediated synthesis of this compound and its incorporation into ceramide.

Role in Membrane Structure and Organization

The incorporation of 2-OHPA into membrane lipids, particularly sphingolipids, has profound effects on the biophysical properties of the membrane. The hydroxyl group of 2-OHPA can participate in hydrogen bonding with adjacent lipid headgroups and water molecules, leading to tighter lipid packing and increased membrane order.[2]

Impact on Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. The presence of 2-hydroxylated sphingolipids is thought to stabilize these domains. The increased hydrogen bonding capacity of 2-OHPA-containing sphingolipids promotes the formation of more ordered and stable raft structures. This stabilization can, in turn, influence the localization and activity of raft-associated proteins.

Lipid_Raft_Stabilization cluster_raft Lipid Raft cluster_non_raft Non-Raft Membrane 2-OHPA-Sphingolipid 2-OHPA-Sphingolipid Cholesterol Cholesterol 2-OHPA-Sphingolipid->Cholesterol H-bonding Signaling_Protein Signaling_Protein 2-OHPA-Sphingolipid->Signaling_Protein Stabilization Phospholipid Phospholipid Lipid Raft Lipid Raft Non-Raft Membrane Non-Raft Membrane

Stabilization of lipid rafts by 2-OHPA-containing sphingolipids.
Modulation of Membrane Fluidity

The increased packing density induced by 2-OHPA generally leads to a decrease in membrane fluidity. This has been observed in studies using fluorescent probes that are sensitive to the membrane's physical state. For instance, a shift to higher Generalized Polarization (GP) values with the probe Laurdan (B1674558) indicates a more ordered, less fluid membrane environment.

Functional Implications of this compound

The structural alterations induced by 2-OHPA in membranes have significant consequences for various cellular processes.

Neurological Function and Myelination

The myelin sheath, which insulates nerve axons, is exceptionally rich in lipids, with a high proportion of 2-hydroxylated galactosylceramides.[3] These lipids are crucial for the proper formation and stability of the compact myelin structure. The absence of 2-hydroxylated sphingolipids due to FA2H deficiency leads to progressive demyelination and neurodegeneration, underscoring the critical role of these lipids in maintaining the integrity of the nervous system.[3]

Cancer Biology and Therapeutics

Interestingly, the membrane-ordering effects of 2-hydroxy fatty acids have been exploited in the context of cancer therapy. The synthetic 2-hydroxy fatty acid analog, 2-hydroxyoleic acid (2OHOA), has been shown to disrupt the altered membrane lipid composition of cancer cells, leading to the restoration of normal sphingomyelin levels and subsequent induction of cell death.[5] While direct data for 2-OHPA is less abundant, its ability to modulate membrane domains suggests it could similarly influence signaling pathways that are dysregulated in cancer.

Quantitative Data

The following tables summarize the available quantitative data regarding the abundance of 2-hydroxylated fatty acids and the expression of the key synthesizing enzyme, FA2H.

Table 1: Fatty Acid Composition of Myelin Lipids

Lipid ClassFatty AcidPercentage of Total Fatty Acids
Galactosylceramide 2-Hydroxy Fatty Acids>50%[3]
Non-hydroxy Fatty Acids<50%[3]
Sulfatide 2-Hydroxy Fatty Acids>50%[3]
Non-hydroxy Fatty Acids<50%[3]
Sphingomyelin 2-Hydroxy Fatty AcidsVariable, enriched in nervous tissue
Non-hydroxy Fatty AcidsPredominant in most tissues

Table 2: FA2H Gene Expression in Human Tissues (Normalized Transcripts Per Million - nTPM)

TissuenTPM
Brain15.3[5]
Skin12.8[5]
Small intestine25.1[5]
Colon21.9[5]
Stomach37.8[5]
Esophagus24.5[5]
Liver2.5[5]
Lung5.7[5]
Kidney8.9[5]
Data sourced from the Human Protein Atlas.[5][6][7][8][9]

Experimental Protocols

Lipid Extraction and Analysis by Mass Spectrometry

This protocol describes a standard method for the extraction and quantification of total fatty acids, including 2-OHPA, from biological samples.

Workflow:

Lipid_Extraction_Workflow Sample_Homogenization 1. Sample Homogenization (e.g., cell pellet, tissue) Lipid_Extraction 2. Lipid Extraction (Folch or Bligh-Dyer method) Sample_Homogenization->Lipid_Extraction Phase_Separation 3. Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Organic_Phase_Collection 4. Collect Organic (Lipid) Phase Phase_Separation->Organic_Phase_Collection Drying 5. Dry Down under Nitrogen Organic_Phase_Collection->Drying Derivatization 6. Derivatization (e.g., to FAMEs) Drying->Derivatization LC_MS_Analysis 7. LC-MS/MS Analysis Derivatization->LC_MS_Analysis

Workflow for lipid extraction and mass spectrometry analysis.

Methodology:

  • Sample Preparation: Homogenize cell pellets or tissue samples in a suitable buffer.

  • Lipid Extraction: Add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 v/v) to the homogenized sample. Vortex thoroughly to ensure complete mixing.

  • Phase Separation: Add water or a saline solution to induce phase separation. Centrifuge the mixture to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

  • Derivatization: For fatty acid analysis, the extracted lipids are often hydrolyzed and the fatty acids are derivatized to fatty acid methyl esters (FAMEs) for better chromatographic separation and ionization.

  • LC-MS/MS Analysis: Resuspend the derivatized sample in a suitable solvent and inject it into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for separation and quantification.

Measurement of Membrane Fluidity using Laurdan

This protocol outlines the use of the fluorescent probe Laurdan to assess changes in membrane fluidity.

Methodology:

  • Cell Labeling: Incubate cells with a solution of Laurdan (typically 5-10 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a suitable buffer to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths, typically 440 nm and 490 nm, with an excitation wavelength of 350 nm, using a fluorescence spectrophotometer or a fluorescence microscope.

  • Calculation of Generalized Polarization (GP): Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) Where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. Higher GP values indicate a more ordered (less fluid) membrane.[10][11][12]

Conclusion

This compound, through its incorporation into sphingolipids, is a key determinant of membrane structure and function. Its ability to enhance lipid packing and stabilize ordered membrane domains has profound implications for cellular processes ranging from neuronal function to cell signaling in disease states. The detailed methodologies provided in this guide offer a starting point for researchers to further investigate the intricate roles of this important fatty acid. Future studies focusing on the precise quantification of 2-OHPA in various cellular and subcellular membranes, and its dynamic interplay with other membrane components, will be crucial for a complete understanding of its biological significance and for harnessing its therapeutic potential.

References

cellular uptake and trafficking of 2-Hydroxypalmitic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Uptake and Trafficking of 2-Hydroxypalmitic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-OHPA), also known as 2-hydroxyhexadecanoic acid, is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-carbon (C-2) position.[1] Unlike its non-hydroxylated counterpart, palmitic acid, which is a primary substrate for energy metabolism and lipid synthesis, 2-OHPA's primary role is as a crucial structural component of a specific class of sphingolipids, including ceramides (B1148491) and galactosylceramides.[2] These 2-hydroxylated sphingolipids are highly enriched in specific tissues such as the nervous system (myelin), skin, and kidney, where they play vital roles in membrane structure, cell signaling, and maintaining permeability barriers.[2]

The endogenous synthesis of 2-OHPA is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which is responsible for the de novo production of 2-hydroxy fatty acids that are subsequently incorporated into sphingolipids.[2][3] Deficiencies in FA2H are linked to severe neurodegenerative diseases, highlighting the importance of 2-hydroxylated lipids.[2]

Recently, interest in exogenous 2-OHPA has grown, particularly in the context of cancer therapeutics. Studies have shown that administering 2-OHPA to cancer cells can increase their sensitivity to chemotherapy, suggesting it may act as a signaling molecule that can modulate cellular pathways.[3][4] This has brought the mechanisms of its cellular uptake and subsequent intracellular trafficking into focus for drug development professionals. This guide provides a comprehensive overview of the current understanding of how 2-OHPA enters and moves within a cell.

Cellular Uptake Mechanisms

The transport of long-chain fatty acids across the plasma membrane is a complex process involving both passive diffusion and protein-mediated transport. For 2-OHPA, the presence of a polar hydroxyl group at the C-2 position introduces unique physicochemical properties that influence its transport.

Passive Diffusion: The "Flip-Flop" Model

There is direct experimental evidence that 2-OHPA can cross lipid bilayers without the assistance of proteins. A study demonstrated that protonated long-chain hydroxy fatty acids, including 2-hydroxyhexadecanoic acid, can spontaneously traverse planar lipid membranes.[5] This process, often termed the "flip-flop" mechanism, involves the fatty acid becoming protonated near the outer leaflet of the membrane, diffusing across the hydrophobic core in its neutral state, and then deprotonating near the inner leaflet.[5][6] This transport is accompanied by a pH shift in the immediate vicinity of the membrane.[5] This passive diffusion mechanism represents a fundamental pathway for 2-OHPA entry into cells.

Potential Protein-Mediated Transport

While passive diffusion is a viable mechanism, the uptake of most long-chain fatty acids is significantly enhanced by membrane-associated proteins.[7][8] Although the substrate specificity of these transporters for 2-OHPA has not been directly established, their role in general fatty acid uptake makes them candidate systems for facilitating 2-OHPA transport.

  • CD36 (Fatty Acid Translocase): CD36 is a key scavenger receptor that facilitates the high-affinity uptake of long-chain fatty acids in tissues like muscle, adipose tissue, and the heart.[9][10][11] It is thought to function by binding fatty acids and increasing their local concentration at the membrane surface, thereby promoting their entry into the cell.[12] Some studies suggest CD36 plays a role in the selective uptake of certain fatty acids, such as monounsaturated fatty acids.[13] Whether the hydroxyl group of 2-OHPA is recognized by the CD36 binding pocket remains an open area of investigation.

  • Fatty Acid Transport Proteins (FATPs/SLC27A Family): The FATP family consists of six members (FATP1-6) that are integral membrane proteins involved in fatty acid uptake.[14][15] FATPs possess acyl-CoA synthetase activity, leading to a model of "vectorial acylation," where fatty acid transport is tightly coupled to its activation to an acyl-CoA thioester, effectively trapping it inside the cell.[14] FATP2, in particular, is highly expressed in the liver and kidney.[12][16] Given their broad specificity for long and very-long-chain fatty acids, it is plausible that FATPs could be involved in the transport and activation of 2-OHPA, though direct experimental validation is needed.

Intracellular Trafficking and Metabolic Fate

Once inside the cell, exogenous 2-OHPA is directed towards specific metabolic pathways. Its journey involves activation and subsequent utilization in either anabolic (synthesis) or catabolic (degradation) processes.

Activation to 2-OH-Palmitoyl-CoA

Before it can be metabolized, 2-OHPA must be activated by conjugation to Coenzyme A, forming 2-OH-palmitoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. The FATP proteins, with their intrinsic synthetase activity, are primary candidates for this activation step, potentially occurring in concert with transport across the plasma membrane or at the endoplasmic reticulum.[16][17]

Metabolic Fates
  • Incorporation into Sphingolipids: The primary destination for endogenously synthesized 2-OHPA is the endoplasmic reticulum, where it is incorporated into ceramides by ceramide synthases.[2] Exogenously supplied (R)-2-OHPA has been shown to reverse the cellular phenotypes associated with FA2H knockdown, indicating that it can enter this pathway and be used for the synthesis of 2-hydroxylated sphingolipids.[18]

  • Peroxisomal α-Oxidation: The main catabolic route for 2-hydroxy fatty acids is a specialized form of peroxisomal α-oxidation.[19] In this pathway, 2-OH-palmitoyl-CoA is cleaved by the thiamine (B1217682) pyrophosphate-dependent enzyme 2-hydroxyphytanoyl-CoA lyase. This reaction yields formyl-CoA and a 15-carbon aldehyde (pentadecanal).[19] The pentadecanal (B32716) can then be further oxidized and enter mitochondrial β-oxidation. This degradation pathway distinguishes 2-OHPA from non-hydroxylated fatty acids, which are primarily degraded via mitochondrial β-oxidation.

  • Modulation of Signaling Pathways: Therapeutic studies have revealed that exogenous 2-OHPA can influence cellular signaling. In gastric cancer cells, treatment with (R)-2-OHPA was shown to inhibit the mTOR/S6K1/Gli1 signaling pathway, which is involved in tumor growth.[4] This suggests that 2-OHPA or its downstream metabolites can act as signaling molecules, although the precise mechanisms are still under investigation.

Quantitative Data

Direct quantitative data on the cellular uptake of 2-OHPA is scarce in the literature. The table below presents the intrinsic pKi value for 2-OHPA in a protein-free system and, for comparative context, kinetic parameters for the uptake of its non-hydroxylated counterpart, palmitic acid, in a cellular system.

ParameterValueAnalyteSystemReference
Intrinsic pKi 5.42-Hydroxyhexadecanoic acidLiposomes (Protein-free)[5]
Km 52.6 nMPalmitic AcidRabbit Alveolar Type II Cells[20]
Vmax 152 pmol/10⁶ cells/minPalmitic AcidRabbit Alveolar Type II Cells[20]

Table 1: Physicochemical and Kinetic Parameters of 2-OHPA and Palmitic Acid.

Experimental Protocols

Protocol for Cellular Fatty Acid Uptake Assay

This protocol is a generalized method for measuring the uptake of a fatty acid using a labeled analog. For 2-OHPA, this requires the chemical synthesis of a labeled version (e.g., fluorescent, radioactive, or stable isotope-labeled).[21][22][23]

Objective: To quantify the rate of 2-OHPA uptake into cultured cells.

Materials:

  • Cultured cells of interest (e.g., HepG2, Caco-2) seeded in 24-well plates.

  • Labeled 2-OHPA analog (e.g., [³H]-2-OHPA or a fluorescent version).

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Fatty acid-free Bovine Serum Albumin (BSA).

  • Stop Solution (ice-cold): PBS with 0.2% BSA and 200 µM phloretin (B1677691).

  • Lysis Buffer: 0.1 M NaOH with 0.1% SDS.

  • Scintillation counter and fluid (for radiolabeled analog) or fluorescence plate reader.

Procedure:

  • Cell Culture: Seed cells in 24-well plates to reach ~90% confluency on the day of the assay.

  • Preparation of FA-BSA Complex: Prepare a stock solution of labeled 2-OHPA complexed with fatty acid-free BSA in Uptake Buffer. The molar ratio of fatty acid to BSA is typically between 2:1 and 3:1.

  • Uptake Initiation:

    • Wash the cell monolayers twice with warm (37°C) Uptake Buffer.

    • Add 500 µL of the warm FA-BSA complex solution to each well to start the uptake. Incubate at 37°C for a defined period (e.g., for initial rates, time points like 30s, 1 min, 2 min are used).[20]

  • Uptake Termination:

    • To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Stop Solution. The cold temperature and the presence of phloretin (a general transport inhibitor) halt the uptake process.

  • Cell Lysis and Quantification:

    • Add 500 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

    • Transfer an aliquot of the lysate to a scintillation vial with scintillation fluid and measure radioactivity. For fluorescent probes, measure fluorescence in a plate reader.

    • Use another aliquot of the lysate to determine the total protein content using a standard protein assay (e.g., BCA assay) for normalization.

  • Data Analysis: Calculate the uptake rate as pmol of fatty acid per minute per mg of cellular protein.

Protocol for Quantification of 2-OHPA by GC-MS

This protocol outlines the derivatization and analysis of 2-hydroxy fatty acids from a biological sample.[24]

Objective: To extract and quantify the amount of 2-OHPA in cells or tissues.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate).

  • Internal Standard (e.g., deuterated 2-OHPA).

  • Solvents: Chloroform, Methanol, Hexane.

  • Derivatization Reagents: Methanolic HCl, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Lipid Extraction:

    • Homogenize the sample in a chloroform:methanol mixture (2:1, v/v) containing the internal standard.

    • Perform a Bligh-Dyer extraction to separate the lipid-containing organic phase.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Saponification and Esterification:

    • Saponify the lipid extract with methanolic NaOH to release the fatty acids.

    • Methylate the fatty acids by heating with methanolic HCl to form fatty acid methyl esters (FAMEs).

  • Derivatization of Hydroxyl Group:

    • Evaporate the solvent after FAME formation.

    • Add BSTFA and heat at 60°C for 30 minutes to convert the hydroxyl group of 2-OHPA-methyl ester to a trimethylsilyl (B98337) (TMS) ether. This step increases volatility for GC analysis.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in hexane.

    • Inject the sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the components.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic ions of the 2-OHPA-methyl ester-TMS derivative and the internal standard.

  • Data Analysis: Quantify the amount of 2-OHPA by comparing the peak area of the analyte to that of the known amount of internal standard.

Visualizations

G Cellular Uptake and Trafficking of 2-OHPA cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_organelles Organelles / Fates cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome 2OHPA_ex Exogenous 2-OHPA Protein Protein-Mediated (Hypothetical) 2OHPA_ex->Protein Inferred Passive Passive Diffusion (Flip-Flop) 2OHPA_in Intracellular 2-OHPA Passive->2OHPA_in CD36 CD36 Protein->CD36 FATP FATP Protein->FATP Protein->2OHPA_in ACSL Acyl-CoA Synthetase (e.g., FATP) 2OHPA_in->ACSL Signaling Modulation of Signaling Pathways (e.g., mTOR) 2OHPA_in->Signaling or metabolites 2OHPA_CoA 2-OH-Palmitoyl-CoA ACSL->2OHPA_CoA CerS Ceramide Synthase 2OHPA_CoA->CerS HPCL 2-Hydroxyphytanoyl-CoA Lyase 2OHPA_CoA->HPCL Sphingo 2-OH Sphingolipids CerS->Sphingo Degradation α-Oxidation Products (Formyl-CoA + Pentadecanal) HPCL->Degradation

Caption: Proposed pathways for 2-OHPA cellular uptake and metabolism.

G Workflow: Cellular Fatty Acid Uptake Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed cells in multi-well plate p2 Prepare Labeled 2-OHPA complexed with BSA e1 Wash cells with Uptake Buffer p2->e1 e2 Incubate with Labeled 2-OHPA-BSA e1->e2 e3 Terminate uptake with ice-cold Stop Solution e2->e3 e4 Wash cells 3x e3->e4 a1 Lyse cells e4->a1 a2 Quantify Label (Scintillation / Fluorescence) a1->a2 a3 Measure Protein Concentration (BCA) a1->a3 a4 Calculate Uptake Rate (pmol/min/mg protein) a2->a4 a3->a4

Caption: Experimental workflow for a cell-based fatty acid uptake assay.

G Workflow: GC-MS Analysis of 2-OHPA cluster_extraction Sample Preparation cluster_derivatization Chemical Derivatization cluster_analysis Quantification s1 Homogenize sample with internal standard s2 Perform lipid extraction (e.g., Bligh-Dyer) s1->s2 s3 Isolate organic phase and dry s2->s3 d1 Saponify to release FAs s3->d1 d2 Methylate to form FAMEs d1->d2 d3 Silylate OH-group to form TMS-ether derivatives d2->d3 a1 Inject sample into GC-MS d3->a1 a2 Separate derivatives by GC a1->a2 a3 Detect and quantify ions using Mass Spectrometry (SIM) a2->a3 a4 Calculate concentration vs. internal standard a3->a4

Caption: Analytical workflow for quantifying 2-OHPA via GC-MS.

References

The Stereospecific Functions of (R)-2-Hydroxypalmitic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-Hydroxypalmitic acid, a chiral 2-hydroxy long-chain fatty acid, is emerging as a critical lipid mediator with stereospecific functions in a host of cellular processes. Predominantly synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H), this molecule plays a pivotal role in the composition of sphingolipids, particularly in the nervous system and skin. Dysregulation of (R)-2-hydroxypalmitic acid metabolism has been implicated in a range of pathologies, from rare neurodegenerative diseases to the progression of various cancers, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the stereospecific functions of (R)-2-hydroxypalmitic acid, detailing its synthesis, biological roles, and the experimental methodologies used to elucidate its functions.

Enzymatic Synthesis and Stereospecificity

The primary route for the biosynthesis of (R)-2-hydroxypalmitic acid is the enzymatic hydroxylation of palmitic acid, catalyzed by Fatty Acid 2-Hydroxylase (FA2H). This enzyme is an NAD(P)H-dependent monooxygenase that introduces a hydroxyl group at the C-2 position of fatty acids. Crucially, FA2H exhibits strict stereospecificity, exclusively producing the (R)-enantiomer.[1] This stereoisomer is then incorporated into various sphingolipids, with a notable preference for hexosylceramides.[1] In contrast, the (S)-enantiomer, when present, is preferentially incorporated into ceramides.[1]

Mutations in the FA2H gene are the underlying cause of several neurodegenerative disorders, including hereditary spastic paraplegia 35 (SPG35), underscoring the critical importance of (R)-2-hydroxylated sphingolipids in maintaining the integrity and function of the nervous system.[2]

Quantitative Data on Biological Activities

The biological effects of (R)-2-hydroxypalmitic acid are concentration-dependent and cell-type specific. While specific IC50 values for (R)-2-hydroxypalmitic acid are not widely reported, studies on related hydroxy fatty acids provide a valuable reference for effective concentrations in in vitro studies.

Cell LineCompoundEffectIC50 (µM)Reference
Ishikawa (Endometrial Cancer)Palmitic AcidInhibition of cell viability348.2 ± 30.29[3]
ECC-1 (Endometrial Cancer)Palmitic AcidInhibition of cell viability187.3 ± 19.02[3]
HT-29 (Colon Cancer)7-Hydroxystearic AcidGrowth inhibition14.7[4]
HeLa (Cervical Cancer)7-Hydroxystearic AcidGrowth inhibition26.6[4]
MCF7 (Breast Cancer)7-Hydroxystearic AcidGrowth inhibition21.4[4]
PC3 (Prostate Cancer)7-Hydroxystearic AcidGrowth inhibition24.3[4]
CaCo-2 (Colon Cancer)5-Hydroxystearic AcidGrowth inhibition25.1[4]

Studies have demonstrated that treatment of FA2H knockdown adipocytes with exogenous (R)-2-hydroxypalmitic acid can reverse the detrimental effects on glucose metabolism. Specifically, it has been shown to restore decreased GLUT4 protein levels, glucose uptake, and lipogenesis.[1]

Key Signaling Pathways

(R)-2-Hydroxypalmitic acid exerts its biological effects through the modulation of key signaling pathways, including the AMPK/YAP and Hedgehog pathways.

AMPK/YAP Signaling Pathway

In several cancer types, such as colorectal cancer, FA2H and its product (R)-2-hydroxypalmitic acid act as tumor suppressors by activating the AMP-activated protein kinase (AMPK) pathway and subsequently inhibiting the transcriptional co-activator Yes-associated protein (YAP).[5] Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the phosphorylation and cytoplasmic retention of YAP, thereby preventing its nuclear translocation and the transcription of its pro-proliferative and anti-apoptotic target genes.

AMPK_YAP_Pathway cluster_nucleus Nucleus R_2_HPA (R)-2-Hydroxypalmitic Acid AMPK AMPK R_2_HPA->AMPK activates FA2H FA2H FA2H->R_2_HPA produces YAP YAP AMPK->YAP inhibits (phosphorylates) Nucleus Nucleus YAP->Nucleus translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation transcription of target genes Hedgehog_Pathway cluster_nucleus Nucleus R_2_HPA (R)-2-Hydroxypalmitic Acid mTOR mTOR R_2_HPA->mTOR inhibits S6K1 S6K1 mTOR->S6K1 activates Gli1 Gli1 S6K1->Gli1 activates (phosphorylates) Nucleus Nucleus Gli1->Nucleus translocation Proliferation Cell Proliferation Nucleus->Proliferation transcription of target genes Wound_Healing_Workflow Start Confluent Cell Monolayer Scratch Create Scratch Start->Scratch Wash Wash with PBS Scratch->Wash Treat Add Treatment ((R)-2-HPA or Control) Wash->Treat Image_0h Image at 0h Treat->Image_0h Incubate Incubate Image_0h->Incubate Image_Xh Image at Intervals Incubate->Image_Xh Analyze Analyze Wound Closure Image_Xh->Analyze

References

The Enzymatic Architecture of 2-Hydroxypalmitic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid, a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position, is a crucial component of various sphingolipids. These lipids are integral to the structural integrity and signaling functions of cell membranes, particularly in the nervous system and the skin. The enzymatic production of this compound is a highly regulated process, primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Dysregulation of this pathway is implicated in several severe neurological disorders, making FA2H a person of interest for therapeutic intervention. This technical guide provides an in-depth overview of the core enzymatic pathways producing this compound, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

The Core Enzymatic Pathway: Fatty Acid 2-Hydroxylase (FA2H)

The principal enzyme responsible for the synthesis of this compound in mammals is Fatty Acid 2-Hydroxylase (FA2H), encoded by the FA2H gene.[1][2][3] FA2H is a monooxygenase located in the endoplasmic reticulum that catalyzes the stereospecific hydroxylation of fatty acids at the C-2 position, producing the (R)-enantiomer of 2-hydroxy fatty acids.[4][5][6] This enzyme plays a critical role in the de novo synthesis of 2-hydroxylated sphingolipids.[1][7]

The overall reaction catalyzed by FA2H is as follows:

Palmitic acid + O₂ + NAD(P)H + H⁺ → (R)-2-Hydroxypalmitic acid + H₂O + NAD(P)⁺

FA2H-dependent hydroxylation requires an electron transfer system.[1] The enzyme itself contains an N-terminal cytochrome b5-like domain, which is essential for its activity.[7] Electrons are transferred from NAD(P)H via NADPH:cytochrome P450 reductase to the cytochrome b5 domain of FA2H, which then provides the reducing equivalents for the hydroxylation reaction at the enzyme's catalytic di-iron center.[8][9]

While free fatty acids are established as in vitro substrates for FA2H, it is hypothesized that in vivo, the enzyme may also act on fatty acids already incorporated into ceramides.[9][10] Following its synthesis, this compound is activated to 2-hydroxypalmitoyl-CoA and subsequently incorporated into various sphingolipids, such as ceramides, by ceramide synthases.[2]

Mutations in the FA2H gene that lead to reduced or eliminated enzyme function are the cause of a group of neurodegenerative disorders, including a form of hereditary spastic paraplegia (SPG35) and fatty acid hydroxylase-associated neurodegeneration (FAHN).[3][9][10] These conditions are often characterized by abnormal myelin, leading to leukodystrophy.[3]

Enzymatic_Pathway_of_2_Hydroxypalmitic_Acid_Synthesis Enzymatic Pathway of this compound Synthesis cluster_ER Endoplasmic Reticulum NADPH NAD(P)H CPR NADPH:Cytochrome P450 Reductase NADPH->CPR e- NADP NAD(P)+ O2 O2 FA2H Fatty Acid 2-Hydroxylase (FA2H) O2->FA2H H2O H2O PalmiticAcid Palmitic Acid PalmiticAcid->FA2H FA2H->H2O HP (R)-2-Hydroxypalmitic Acid FA2H->HP HPC 2-Hydroxypalmitoyl-CoA HP->HPC Acyl-CoA Synthetase CPR->NADP CytB5 Cytochrome b5 domain (of FA2H) CPR->CytB5 e- CytB5->FA2H e- CerS Ceramide Synthases Cer 2-Hydroxy-Ceramides CerS->Cer HPC->CerS Sphingolipids Complex 2-OH-Sphingolipids Cer->Sphingolipids

Diagram of the FA2H-mediated synthesis of this compound.

Quantitative Data

Enzyme Kinetics

Precise kinetic parameters for FA2H with palmitic acid as a substrate are not extensively reported in the literature. However, studies using other long-chain fatty acids provide valuable insights into the enzyme's affinity for its substrates.

EnzymeSubstrateKm (µM)Source
Human FA2HTetracosanoic acid (C24:0)< 0.18[5]
Murine FA2HTetracosanoic acid (C24:0)~0.18 (apparent)[11]

Note: The apparent Km for murine brain homogenates was determined under specific in vitro conditions and may not reflect the true Michaelis constant.

Tissue Distribution and Abundance

2-Hydroxy fatty acids, including this compound, are found in various mammalian tissues, with particularly high concentrations in the nervous system and skin, reflecting the high expression of FA2H in these tissues.[7][9]

TissueSpeciesAnalyteConcentration/LevelMethodSource
Neonatal Mouse BrainMouseFree 2-hydroxy fatty acidsIncreased 5- to 9-fold during myelinationGC-MS[12]
Human Colorectal TissueHumanFA2H expressionHighly expressed in normal tissue, suppressed in tumorsNot specified[13]
Differentiating KeratinocytesHumanFA2H proteinDetectedNot specified[5]
Bovine Milk FatBovine2-Hydroxy fatty acidsPresentGC/ECNI-MS[14]

Experimental Protocols

In Vitro FA2H Activity Assay using Microsomes

This protocol is adapted from methodologies used to measure FA2H activity in microsomal fractions from transfected cells or tissues.[1][15]

Objective: To measure the enzymatic activity of FA2H by quantifying the formation of a 2-hydroxylated fatty acid product from a deuterated substrate.

Materials:

  • Microsomal fraction containing FA2H (from transfected cells or tissue homogenates)

  • Deuterated fatty acid substrate (e.g., [3,3,5,5-D₄]tetracosanoic acid) solubilized in α-cyclodextrin

  • NADPH regeneration system:

    • NADP⁺

    • Glucose-6-phosphate

    • Glucose-6-phosphate dehydrogenase

    • MgCl₂

  • Purified human NADPH:cytochrome P450 reductase

  • Tris-HCl buffer (pH 7.6)

  • Internal standard (e.g., a different chain length 2-hydroxy fatty acid)

  • Solvents for extraction (e.g., diethyl ether, hexane)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane for TMS ether formation)

  • GC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, the NADPH regeneration system components, and purified NADPH:cytochrome P450 reductase.

  • Enzyme Addition: Add a known amount of microsomal protein (e.g., 50 µg) to the reaction mixture.

  • Initiation: Start the reaction by adding the deuterated fatty acid substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-180 minutes), ensuring the reaction is within the linear range.[15]

  • Termination and Extraction: Stop the reaction by adding an acidic solution. Add the internal standard and extract the lipids using an organic solvent like diethyl ether.

  • Derivatization: Evaporate the solvent and derivatize the fatty acids to their trimethylsilyl (B98337) (TMS) ethers to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. Quantify the deuterated 2-hydroxy fatty acid product based on a standard curve and normalize to the internal standard.

FA2H_Activity_Assay_Workflow Workflow for In Vitro FA2H Activity Assay Start Prepare Reaction Mixture (Buffer, NADPH regen. system, P450 reductase) AddEnzyme Add Microsomal Fraction (containing FA2H) Start->AddEnzyme AddSubstrate Add Deuterated Fatty Acid Substrate AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopExtract Stop Reaction & Extract Lipids (add internal standard) Incubate->StopExtract Derivatize Derivatize to TMS Ethers StopExtract->Derivatize GCMS Analyze by GC-MS Derivatize->GCMS Quantify Quantify Product GCMS->Quantify

Workflow for a typical in vitro FA2H activity assay.
Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general approach for the sensitive quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry.

Objective: To accurately quantify the amount of this compound in a complex biological sample.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., deuterated this compound)

  • Solvents for extraction (e.g., isopropanol, hexane, ethyl acetate)

  • LC-MS/MS system (e.g., triple quadrupole)

  • LC column suitable for lipid analysis (e.g., C18 or silica-based)

  • Mobile phases (e.g., methanol/water or acetonitrile/methanol mixtures with additives like acetic acid or formic acid)

Procedure:

  • Sample Preparation: Homogenize tissue samples. To a known amount of the sample, add the internal standard.

  • Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Bligh-Dyer or Folch extraction.

  • Hydrolysis (Optional): If total this compound (free and esterified) is to be measured, perform a saponification step (e.g., with methanolic KOH) to release the fatty acid from complex lipids.

  • Sample Cleanup (Optional): Solid-phase extraction (SPE) may be used to remove interfering substances and enrich for the analyte of interest.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the initial mobile phase.

    • Inject the sample onto the LC system.

    • Separate the lipids using a suitable gradient elution.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion will be [M-H]⁻, and specific product ions will be monitored for quantification and confirmation.

  • Data Analysis: Construct a standard curve using known amounts of this compound and the internal standard. Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard.

Concluding Remarks

The enzymatic synthesis of this compound via FA2H is a fundamental process with significant implications for cellular health, particularly in the nervous system. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway further. A deeper understanding of the regulation of FA2H and the downstream functions of 2-hydroxylated sphingolipids will be crucial for the development of novel therapeutic strategies for a range of diseases, from rare genetic disorders to more common conditions where lipid metabolism is dysregulated. The continued development of sensitive analytical techniques will be paramount in advancing our knowledge in this critical area of lipid biochemistry.

References

Methodological & Application

Synthesis of 2-Hydroxypalmitic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Hydroxypalmitic acid is a crucial saturated long-chain fatty acid involved in various biological processes, including sphingolipid metabolism, and shows potential as an anti-inflammatory and neuroprotective agent.[1] For research purposes, a reliable and reproducible synthesis method is paramount. This document provides detailed protocols for the chemical synthesis of this compound via α-chlorination of palmitic acid followed by hydrolysis. Alternative synthetic strategies are also discussed. Furthermore, the role of this compound in cellular signaling pathways is outlined.

Introduction

This compound, a 16-carbon fatty acid with a hydroxyl group at the alpha position, is a key component of sphingolipids, which are integral to cell membrane structure and function.[2][3][4] These lipids are particularly abundant in the nervous system and skin.[5] The stereochemistry of the hydroxyl group is critical, with the (R)-enantiomer being the form predominantly synthesized by the enzyme fatty acid 2-hydroxylase (FA2H) and incorporated into sphingolipids. Deficiencies in 2-hydroxylated sphingolipids are associated with neurodegenerative diseases.[2][5] Given its biological significance, the availability of high-purity this compound is essential for in-vitro and in-vivo studies investigating its therapeutic potential.

This document details a robust two-step chemical synthesis suitable for laboratory-scale production. The method involves the α-chlorination of palmitic acid using trichloroisocyanuric acid (TCCA), followed by hydrolysis of the resulting α-chloro palmitic acid to yield this compound.[6][7][8]

Synthesis Methods and Quantitative Data

Several methods for the synthesis of this compound have been reported, including chemical synthesis, asymmetric synthesis, and biosynthesis. The most extensively documented and reproducible method for general research use is the two-step chemical synthesis involving an intermediate chlorination.

MethodKey ReagentsOverall YieldPurityNotesReference
α-Chlorination and Hydrolysis Palmitic Acid, TCCA, PCl₃, KOH64%>99% (after purification)A straightforward and efficient method for racemic this compound synthesis.[6]--INVALID-LINK--
Asymmetric Synthesis Chiral auxiliaries, NaN(Me₃Si)₂, 2-(phenylsulfonyl)-3-phenyloxaziridine78-83% (hydroxylation step)98-99% eeProduces enantiomerically pure 2-hydroxy fatty acids, crucial for studying stereospecific biological functions.[9]--INVALID-LINK--
Biosynthesis Engineered E. coliNot specified for 2-HPAN/AA sustainable approach, but requires specialized molecular biology techniques.--INVALID-LINK--[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via α-Chlorination and Hydrolysis

This protocol is adapted from a procedure described in ACS Omega.[6][7][8]

Materials:

Procedure:

Step 1: α-Chlorination of Palmitic Acid

  • In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), melt 35 mmol of palmitic acid at 80°C.

  • Add 1.2 mmol of PCl₃ to the molten fatty acid and allow the mixture to react for 1 hour with stirring.

  • Slowly add 16.3 mmol of TCCA over a period of 30 minutes.

  • Continue stirring the mixture at 80°C for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add ethyl acetate to the solidified mixture, which will cause a white precipitate (cyanuric acid) to form.

  • Remove the solid by filtration.

  • Wash the filtrate with a 10% (w/v) solution of sodium metabisulfite and then with brine.

  • Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to obtain crude α-chloro palmitic acid. This crude product is used directly in the next step without further purification.

Step 2: Hydrolysis of α-Chloro Palmitic Acid

  • In a separate round-bottom flask, dissolve 140 mmol of KOH in 200 mL of water and heat to 80°C with stirring for 30 minutes.

  • Add the crude α-chloro palmitic acid from Step 1 to the hot KOH solution.

  • Heat the mixture to reflux and maintain reflux for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of 1 using 1 M HCl. This will cause a white solid to precipitate.

  • Collect the white solid by filtration.

  • Purify the crude this compound by trituration with acetonitrile (in a 1:3 solid to solvent ratio).

  • Filter the purified white solid and dry it to obtain pure this compound.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: α-Chlorination cluster_step2 Step 2: Hydrolysis Palmitic_Acid Palmitic_Acid Melt Melt at 80°C Palmitic_Acid->Melt Add_PCl3 Add PCl₃ Melt->Add_PCl3 Add_TCCA Add TCCA Add_PCl3->Add_TCCA React_24h React at 80°C for 24h Add_TCCA->React_24h Workup Aqueous Workup (EtOAc, Na₂S₂O₅, Brine) React_24h->Workup Crude_Chloro_Acid Crude α-Chloro Palmitic Acid Workup->Crude_Chloro_Acid Add_Crude Add Crude α-Chloro Acid Crude_Chloro_Acid->Add_Crude KOH_Solution Prepare Hot aq. KOH KOH_Solution->Add_Crude Reflux_24h Reflux for 24h Add_Crude->Reflux_24h Acidify Acidify with HCl (pH 1) Reflux_24h->Acidify Precipitate Precipitate Crude Product Acidify->Precipitate Purify Purify by Trituration (Acetonitrile) Precipitate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Involvement

This compound is a key component of sphingolipids, which are not only structural components of membranes but also active participants in signal transduction. 2-Hydroxylated sphingolipids are crucial for the organization of plasma membrane nanodomains. These domains are important for the proper function of membrane proteins, including receptors and enzymes involved in signaling cascades such as the oxidative burst in response to pathogens.

Sphingolipid_Signaling cluster_synthesis Biosynthesis cluster_membrane Membrane Function & Signaling Palmitic_Acid Palmitic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Palmitic_Acid->FA2H 2_HPA Exogenous This compound (Research Tool) FA2H->2_HPA Ceramide_Synthase Ceramide Synthase 2_HPA->Ceramide_Synthase 2_HPA->Ceramide_Synthase 2_OH_Ceramide 2-Hydroxy-Ceramide Ceramide_Synthase->2_OH_Ceramide Sphingomyelin 2-OH-Sphingomyelin 2_OH_Ceramide->Sphingomyelin Nanodomains Membrane Nanodomain Organization Sphingomyelin->Nanodomains Receptor_Complex Receptor Complex Assembly (e.g., PRRs, RBOHD) Nanodomains->Receptor_Complex Signal_Transduction Signal Transduction Receptor_Complex->Signal_Transduction Oxidative_Burst Oxidative Burst (ROS Production) Signal_Transduction->Oxidative_Burst Cell_Proliferation Cell_Proliferation Signal_Transduction->Cell_Proliferation Cell Proliferation, Differentiation, Apoptosis

Caption: Role of this compound in sphingolipid metabolism and signaling.

References

Application Note & Protocol: Quantification of 2-Hydroxypalmitic Acid in Cell Lysates using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxypalmitic acid is a hydroxylated long-chain fatty acid that plays a significant role in various cellular processes. It is a key component of sphingolipids and is involved in modulating membrane fluidity and cellular signaling pathways. Altered levels of this compound have been implicated in several diseases, making its accurate quantification in biological samples, such as cell lysates, crucial for understanding disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a liquid-liquid extraction procedure, specifically a modified Bligh-Dyer method, to efficiently extract lipids, including this compound, from cultured cell lysates. The extracted lipids are then separated using reversed-phase liquid chromatography and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach ensures high selectivity and sensitivity for the detection of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • This compound-d4 (or other suitable deuterated internal standard)

  • LC-MS grade methanol, chloroform (B151607), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell culture medium and supplements

  • Trypsin-EDTA

  • BCA Protein Assay Kit

  • Glass centrifuge tubes

  • Microcentrifuge tubes

  • Nitrogen evaporator

Cell Culture and Harvesting
  • Culture cells to the desired confluency under appropriate conditions.

  • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

  • For adherent cells, add trypsin-EDTA and incubate until cells detach. For suspension cells, proceed to the next step.

  • Collect the cell suspension in a centrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.

  • Take an aliquot of the cell suspension for cell counting or protein quantification (e.g., using a BCA assay).

  • Centrifuge the remaining cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Lipid Extraction (Modified Bligh-Dyer Method)[1][2][3]
  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Transfer the cell suspension to a glass centrifuge tube.

  • Add a known amount of internal standard (e.g., this compound-d4) to each sample.

  • Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol and vortex vigorously for 1 minute.[1]

  • Incubate on a shaker at room temperature for 15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.[1]

  • Add 1.25 mL of water and vortex for 1 minute.[1]

  • Centrifuge at 1000 x g for 10 minutes at 4°C to induce phase separation.[2]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions

The following MRM transitions are suggested for this compound. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound271.2227.215 - 25
This compound-d4 (IS)275.2231.215 - 25

Note: The precursor ion corresponds to the [M-H]⁻ ion of this compound. The product ion is a result of the neutral loss of CO₂ (44 Da).

Data Presentation

The quantitative data for this compound should be presented in a clear and structured format. The results should be normalized to cell number or total protein content.

Table 1: Quantitative Analysis of this compound in Cell Lysates

Sample IDCell Number (x 10⁶)Protein Conc. (µg/µL)2-HPA (ng/10⁶ cells)2-HPA (ng/mg protein)
Control 15.22.1ValueValue
Control 25.52.3ValueValue
Control 35.12.0ValueValue
Treated 14.91.9ValueValue
Treated 25.32.2ValueValue
Treated 35.02.1ValueValue

Table 2: Method Validation Parameters (Typical)

ParameterResult
Linearity (r²) > 0.99
LOD 0.1 - 1 ng/mL[3]
LOQ 0.5 - 5 ng/mL[3]
Precision (%RSD) < 15%
Accuracy (%RE) 85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture & Harvesting lysis Cell Lysis cell_culture->lysis extraction Lipid Extraction (Bligh-Dyer) lysis->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification normalization Normalization quantification->normalization

Figure 1: Experimental workflow for the quantification of this compound.

sample_preparation_logic start Cell Pellet resuspend Resuspend in PBS start->resuspend add_is Add Internal Standard resuspend->add_is add_solvents Add Chloroform:Methanol (1:2) add_is->add_solvents vortex1 Vortex & Incubate add_solvents->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform vortex2 Vortex add_chloroform->vortex2 add_water Add Water vortex2->add_water vortex3 Vortex add_water->vortex3 centrifuge Centrifuge for Phase Separation vortex3->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Figure 2: Logical flow of the lipid extraction protocol.

signaling_pathway HPA This compound mTOR mTOR HPA->mTOR Inhibits S6K1 S6K1 mTOR->S6K1 Gli1 Gli1 S6K1->Gli1 Proliferation Cell Proliferation & Chemosensitivity Gli1->Proliferation

Figure 3: Proposed signaling pathway involving this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in cell lysates. The detailed protocol for sample preparation and analysis, along with the provided tables and diagrams, offers a comprehensive guide for researchers in the fields of lipidomics, cell biology, and drug development. This method can be a valuable tool for investigating the role of this compound in health and disease.

References

GC-MS analysis of 2-Hydroxypalmitic acid methyl esters

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Hydroxypalmitic Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of this compound (2-OHPA) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position, playing significant roles in cellular processes, including sphingolipid metabolism and signaling.[1][2][3] Its analysis is crucial for understanding disease mechanisms and for drug development, as altered levels have been associated with various pathological conditions.[2][4] Due to the low volatility of 2-OHPA, a two-step derivatization procedure is required prior to GC-MS analysis. This involves esterification of the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. This protocol outlines the procedures for lipid extraction, derivatization, and the optimal GC-MS parameters for achieving sensitive and accurate measurements.

Introduction

This compound is a 2-hydroxy long-chain fatty acid that is an important component of sphingolipids in various tissues, particularly in the nervous system.[2] It is synthesized by the enzyme fatty acid 2-hydroxylase (FA2H).[5][6] The stereospecificity of this enzyme results in the production of the (R)-enantiomer, which is preferentially incorporated into specific sphingolipids like hexosylceramides.[5][6] Studies have implicated 2-OHPA and its metabolites in cellular signaling, membrane structure, and the regulation of metabolic processes.[3][5] For instance, the (R)-enantiomer of this compound has been shown to reverse adverse effects on glucose uptake and lipogenesis in adipocytes where the FA2H enzyme was knocked down.[5][6]

Given its biological significance, robust analytical methods are essential for the accurate quantification of 2-OHPA in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[7] However, the direct analysis of hydroxy fatty acids by GC-MS is challenging due to their low volatility and the polar nature of the carboxyl and hydroxyl groups.[7] To overcome this, a derivatization strategy is employed to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[7][8] This protocol details a widely used two-step derivatization involving methylation and silylation.[4][9]

Principle of the Method

The overall analytical workflow involves three main stages:

  • Lipid Extraction: Total lipids, including this compound, are first extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent system like chloroform (B151607) and methanol.

  • Two-Step Derivatization:

    • Esterification: The carboxylic acid group of 2-OHPA is converted to a fatty acid methyl ester (FAME) using an acid catalyst such as methanolic HCl or boron trifluoride (BF₃) in methanol.[8][10]

    • Silylation: The hydroxyl group of the this compound methyl ester is then converted to a trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][9][10] This step is crucial for increasing the volatility of the hydroxy-FAME.

  • GC-MS Analysis: The resulting derivative, methyl 2-(trimethylsilyloxy)hexadecanoate, is separated from other components on a capillary GC column and subsequently detected and quantified by a mass spectrometer.

Experimental Protocols

Total Lipid Extraction

This protocol is a general method and may need optimization based on the specific sample matrix.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or a deuterated analog (to be added before extraction)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of the internal standard solution.

  • Add 2.5 mL of a chloroform:methanol (1:2, v/v) solution and vortex for 3 minutes.[11]

  • Add 1 mL of chloroform and vortex for 1 minute.[11]

  • Add 1 mL of deionized water and vortex for 1 minute to induce phase separation.[11]

  • Centrifuge the mixture at 3000 rpm for 5 minutes.

  • Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization Protocol

Step 2a: Acid-Catalyzed Esterification (Methylation)

Materials:

  • 2% Methanolic HCl (prepared by carefully adding acetyl chloride to anhydrous methanol) or 14% Boron Trifluoride in Methanol (BF₃-Methanol)[10]

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1 mL of 2% Methanolic HCl or BF₃-Methanol reagent.

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the mixture at 60-80°C for 60 minutes.[10]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of saturated NaCl solution and 1.2 mL of hexane to extract the Fatty Acid Methyl Esters (FAMEs).[10]

  • Vortex thoroughly and centrifuge briefly to separate the phases.

  • Transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.

  • Evaporate the hexane under a stream of nitrogen gas.

Step 2b: Silylation

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7][10]

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or hexane)

Procedure:

  • Re-dissolve the dried FAMEs in 100 µL of an anhydrous solvent like acetonitrile.

  • Add 50 µL of BSTFA + 1% TMCS.[7][10]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[7][10]

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Data

The following tables summarize typical instrument parameters and expected mass spectral data for the analysis of the derivatized this compound methyl ester.

Table 1: Recommended GC-MS Parameters

Parameter Value / Setting Reference
Gas Chromatograph
GC System Agilent 7890B or equivalent [11]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column [9][11]
Carrier Gas Helium [11]
Flow Rate 1.0 mL/min (Constant Flow) [11]
Injector
Inlet Temperature 250 - 280°C [9][11]
Injection Volume 1 µL [11]
Injection Mode Splitless (or Split 10:1) [11]
Oven Program
Initial Temperature 70°C, hold for 2 min
Ramp 1 5°C/min to 240°C, hold for 5 min
Ramp 2 (Optional) 20°C/min to 320°C, hold for 5 min [11]
Mass Spectrometer
MS System Agilent 5977B or equivalent [11]
Ionization Mode Electron Ionization (EI) [9]
Ionization Energy 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C

| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |[11] |

Table 2: Expected Mass Spectral Data for Methyl 2-(trimethylsilyloxy)hexadecanoate

Feature Description / Value Note
Chemical Formula C₂₀H₄₂O₃Si
Molecular Weight 358.63 g/mol
Key Fragment Ions (m/z) 343 [M-15]⁺ Loss of a methyl group (CH₃) from the TMS moiety.
299 [M-59]⁺ Loss of the methoxycarbonyl group (·COOCH₃). Characteristic for 2-hydroxy FAMEs.[12]
201 Alpha-cleavage between C2 and C3, yielding [CH(OTMS)COOCH₃]⁺. A key diagnostic ion for 2-hydroxy FAME TMS ethers.
90 Characteristic ion for 2-hydroxy saturated fatty acid methyl esters.[12]

| | 73 | [Si(CH₃)₃]⁺ fragment, characteristic of TMS derivatives. |

Table 3: Quantitative Analysis Parameters

Parameter Description Expected Performance
Calibration External or internal standard calibration curve. A calibration curve should be prepared using a certified standard of this compound subjected to the same extraction and derivatization procedure.
Linearity The concentration range over which the response is proportional to the concentration. Typically in the µg/L to mg/L range. Should be determined empirically. Good linearity is expected (R² > 0.99).[13]
LOD Limit of Detection: The lowest concentration of analyte that can be reliably detected. Expected to be in the low µg/L range, dependent on instrument sensitivity.[13]
LOQ Limit of Quantification: The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. Determined as the lowest point on the calibration curve that meets precision criteria (e.g., RSD < 20%).
Precision Repeatability of measurements (intra-day and inter-day). Typically expressed as Relative Standard Deviation (%RSD), should be < 15%.

| Accuracy | Closeness of the measured value to the true value. | Assessed using spiked samples or certified reference materials. Recovery should typically be within 85-115%. |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction DryExtract Dry Lipid Extract Extraction->DryExtract Esterification Esterification (Methanolic HCl / BF3) DryExtract->Esterification FAMEs Dry FAMEs Esterification->FAMEs Silylation Silylation (BSTFA + 1% TMCS) FAMEs->Silylation DerivSample Derivatized Sample Silylation->DerivSample GCMS GC-MS Analysis DerivSample->GCMS Data Data Acquisition (Scan / SIM) GCMS->Data Processing Data Processing (Quantification & Identification) Data->Processing

Caption: Experimental workflow for GC-MS analysis of this compound.

signaling_pathway cluster_sphingolipids Sphingolipid Synthesis PA Palmitic Acid (C16:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) PA->FA2H OHPA (R)-2-Hydroxypalmitic Acid Ceramide Ceramides OHPA->Ceramide Incorporation HexCer Hexosylceramides OHPA->HexCer Preferential Incorporation FA2H->OHPA

Caption: Biosynthesis of this compound and its role in sphingolipid metabolism.

References

Application Notes and Protocols for Studying 2-Hydroxypalmitic Acid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypalmitic acid (2-OHPA) is a naturally occurring hydroxylated fatty acid that has emerged as a significant signaling molecule involved in various cellular processes. Produced by the enzyme Fatty Acid 2-Hydroxylase (FA2H), 2-OHPA, particularly its (R)-enantiomer, has been implicated in the regulation of cancer cell proliferation and migration, cellular metabolism, and inflammatory responses.[1][2] Understanding the signaling pathways modulated by 2-OHPA is crucial for elucidating its physiological roles and therapeutic potential. This document provides detailed protocols for a suite of cell-based assays designed to investigate the signaling cascades initiated by 2-OHPA. The primary signaling pathways of focus include the AMPK/YAP pathway, and the potential activation of the G protein-coupled receptor GPR84.

Key Signaling Pathways of this compound

2-OHPA has been shown to exert its effects through multiple signaling pathways:

  • AMPK/YAP Signaling: In colorectal cancer cells, (R)-2-OHPA has been demonstrated to activate AMP-activated protein kinase (AMPK), which in turn inhibits the transcriptional co-activator Yes-associated protein (YAP), leading to reduced cell proliferation and migration.[1]

  • GPR84 Signaling: GPR84, a G protein-coupled receptor, is activated by medium-chain fatty acids, with a higher potency observed for 2- or 3-hydroxylated forms.[3] Activation of GPR84 is linked to pro-inflammatory responses in immune cells like macrophages.[4][5]

  • Metabolic Regulation: Through its influence on membrane composition and fluidity, 2-OHPA can affect the function of membrane-associated proteins. For instance, in adipocytes, (R)-2-OHPA can reverse the effects of FA2H knockdown, which include reduced GLUT4 protein levels and consequently, decreased glucose uptake.[6]

Below is a diagram illustrating the known and putative signaling pathways of this compound.

2_OHPA_Signaling_Pathways cluster_gpr84 GPR84 Signaling cluster_ampk_yap AMPK/YAP Signaling cluster_membrane Membrane-Related Functions 2-OHPA 2-OHPA GPR84 GPR84 2-OHPA->GPR84 Activates AMPK AMPK 2-OHPA->AMPK Activates Membrane Cell Membrane Fluidity 2-OHPA->Membrane Modulates G_protein Gαi/o GPR84->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Inflammation Pro-inflammatory Response Ca_release->Inflammation YAP YAP AMPK->YAP Inhibits (P) TEAD TEAD YAP->TEAD Co-activates Gene_Expression Target Gene Expression TEAD->Gene_Expression Proliferation Cell Proliferation & Migration Gene_Expression->Proliferation GLUT4 GLUT4 Membrane->GLUT4 Affects Function Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Known and putative signaling pathways of this compound (2-OHPA).

Experimental Workflow for Investigating 2-OHPA Signaling

A general workflow for studying the effects of 2-OHPA on cultured cells is outlined below. This workflow can be adapted based on the specific research question and cell type used.

Experimental_Workflow cluster_assays Functional & Signaling Assays start Start cell_culture Cell Culture (e.g., Cancer cell line, Macrophages) start->cell_culture prepare_2ohpa Prepare 2-OHPA-BSA Complex cell_culture->prepare_2ohpa treatment Treat Cells with 2-OHPA prepare_2ohpa->treatment viability Cell Viability Assay (MTT/Resazurin) treatment->viability migration Cell Migration Assay (Wound Healing) treatment->migration western_blot Western Blot (p-AMPK, p-YAP) treatment->western_blot reporter_assay Reporter Gene Assay (YAP/TEAD, NF-κB) treatment->reporter_assay calcium_flux Calcium Mobilization (for GPR84) treatment->calcium_flux glucose_uptake Glucose Uptake Assay treatment->glucose_uptake data_analysis Data Analysis & Interpretation viability->data_analysis migration->data_analysis western_blot->data_analysis reporter_assay->data_analysis calcium_flux->data_analysis glucose_uptake->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for studying 2-OHPA signaling in cell-based assays.

Protocols

Preparation of this compound Solution

Fatty acids have low solubility in aqueous media and require a carrier protein, such as bovine serum albumin (BSA), for efficient delivery to cells in culture.

Materials:

  • This compound (2-OHPA)

  • Ethanol (B145695) (100%)

  • Fatty acid-free BSA

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile filters (0.22 µm)

Protocol:

  • Prepare a stock solution of 2-OHPA by dissolving it in 100% ethanol to a concentration of 100 mM.

  • In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

  • Warm the BSA solution to 37°C.

  • Slowly add the 2-OHPA stock solution to the warm BSA solution while vortexing to achieve the desired final concentration of the 2-OHPA-BSA complex. A molar ratio of 5:1 (2-OHPA:BSA) is a good starting point.[7]

  • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

  • Sterile-filter the 2-OHPA-BSA complex solution using a 0.22 µm filter.

  • The solution is now ready to be diluted in complete cell culture medium to treat the cells. Prepare a BSA-only control using the same concentration of BSA and ethanol as in the 2-OHPA-BSA complex solution.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells cultured in a 96-well plate

  • 2-OHPA-BSA complex and BSA control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Allow cells to adhere overnight.

  • Treat cells with various concentrations of the 2-OHPA-BSA complex and the BSA control for the desired time period (e.g., 24, 48, 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well.[5]

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[5]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Incubate the plate for at least 4 hours at 37°C, or overnight, with gentle shaking to ensure complete solubilization.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

  • Cells cultured in a 6-well or 12-well plate

  • 2-OHPA-BSA complex and BSA control

  • Sterile 200 µL pipette tip

Protocol:

  • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[2]

  • Wash the wells with PBS to remove detached cells and debris.[2]

  • Replace the medium with fresh medium containing the 2-OHPA-BSA complex or BSA control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.

  • Measure the width of the wound at different points for each condition and time point. The rate of wound closure can be calculated and compared between treatments.

Western Blot for Phosphorylated Proteins (p-AMPK, p-YAP)

This technique is used to detect and quantify the levels of specific phosphorylated proteins, which are indicative of signaling pathway activation.

Materials:

  • Cells cultured in 6-well plates

  • 2-OHPA-BSA complex and BSA control

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-YAP, anti-YAP)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • 5% BSA in TBST for blocking

Protocol:

  • Seed cells and treat with 2-OHPA-BSA complex or BSA control for the desired time.

  • Lyse the cells on ice using lysis buffer containing phosphatase and protease inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein, which is a phosphoprotein and can cause high background.[4][10]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

YAP/TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP/TEAD complex.

Materials:

  • Cells (e.g., HEK293T)

  • YAP/TEAD-responsive luciferase reporter plasmid (containing TEAD binding sites upstream of a luciferase gene)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • 2-OHPA-BSA complex and BSA control

  • Dual-luciferase assay kit

Protocol:

  • Co-transfect cells with the YAP/TEAD reporter plasmid and the Renilla control plasmid.

  • After 24 hours, treat the cells with the 2-OHPA-BSA complex or BSA control.

  • After the desired treatment time (e.g., 18-24 hours), lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

GPR84 Activation Assay (Calcium Mobilization)

This assay measures the increase in intracellular calcium concentration upon activation of Gq-coupled GPCRs like GPR84.

Materials:

  • Cells expressing GPR84 (either endogenously or through transfection)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • 2-OHPA-BSA complex and BSA control

  • A fluorescence plate reader with injection capabilities

Protocol:

  • Seed GPR84-expressing cells in a black, clear-bottom 96-well plate.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[11]

  • Wash the cells to remove excess dye.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject the 2-OHPA-BSA complex or BSA control into the wells and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence indicates a rise in intracellular calcium, suggesting GPR84 activation.

Data Presentation

Quantitative data from the assays should be summarized in tables for easy comparison.

Table 1: Effect of 2-OHPA on Cell Viability

2-OHPA Conc. (µM)Cell Viability (% of Control) ± SD
0 (BSA Control)100 ± 5.2
1095.3 ± 4.8
2582.1 ± 6.1
5065.7 ± 5.5
10048.9 ± 7.3

Table 2: Effect of 2-OHPA on Cell Migration (Wound Closure at 24h)

TreatmentWound Closure (%) ± SD
BSA Control85.4 ± 8.2
50 µM 2-OHPA32.6 ± 6.5

Table 3: Effect of 2-OHPA on AMPK and YAP Phosphorylation

Treatment (50 µM 2-OHPA)p-AMPK/AMPK (Fold Change) ± SDp-YAP/YAP (Fold Change) ± SD
15 min2.5 ± 0.31.8 ± 0.2
30 min3.1 ± 0.42.4 ± 0.3
60 min2.8 ± 0.32.1 ± 0.2

Table 4: Effect of 2-OHPA on YAP/TEAD Transcriptional Activity

TreatmentRelative Luciferase Units (RLU) ± SD
BSA Control1.00 ± 0.12
50 µM 2-OHPA0.45 ± 0.08

Table 5: Effect of 2-OHPA on GPR84-mediated Calcium Mobilization

TreatmentPeak Fluorescence Intensity (Fold Change) ± SD
BSA Control1.0 ± 0.1
50 µM 2-OHPA3.2 ± 0.4

References

Application Notes and Protocols for the Identification of Novel 2-Hydroxy Fatty Acids using a Lipidomics Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy fatty acids (2-OHFAs) are a class of lipids implicated in a variety of physiological and pathological processes, including neurological disorders, cancer, and skin barrier function.[1][2][3] The identification and quantification of novel 2-OHFAs are crucial for understanding their biological roles and for the development of new therapeutic strategies. This document provides a detailed lipidomics workflow, including experimental protocols and data analysis strategies, for the comprehensive analysis of 2-OHFAs in biological samples.

The workflow encompasses sample preparation, lipid extraction, chemical derivatization, chromatographic separation, mass spectrometric detection, and data analysis. The provided protocols are adaptable for various biological matrices, including cells, plasma, and tissues.

Experimental Workflow Overview

The overall workflow for the identification and quantification of novel 2-hydroxy fatty acids is a multi-step process that begins with sample acquisition and ends with biological interpretation. Key stages include rigorous sample preparation to ensure lipid stability, efficient extraction to isolate lipids from other cellular components, and robust analytical techniques for separation and identification. Subsequent data processing and statistical analysis are essential for identifying novel compounds and determining their biological significance.

Lipidomics Workflow for 2-Hydroxy Fatty Acid Identification cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analytical Chemistry cluster_data Data Analysis SampleCollection Sample Collection (Cells, Plasma, Tissue) InternalStandard Internal Standard Spiking SampleCollection->InternalStandard Addition of known amount Homogenization Homogenization (for tissues) InternalStandard->Homogenization LipidExtraction Liquid-Liquid or Solid-Phase Extraction Homogenization->LipidExtraction Derivatization Derivatization (e.g., Silylation for GC-MS) LipidExtraction->Derivatization For GC-MS Chromatography Chromatographic Separation (GC or LC) LipidExtraction->Chromatography For LC-MS Derivatization->Chromatography MassSpectrometry Mass Spectrometry (MS and MS/MS) Chromatography->MassSpectrometry DataProcessing Data Processing & Peak Picking MassSpectrometry->DataProcessing LipidIdentification Lipid Identification DataProcessing->LipidIdentification Quantification Quantification LipidIdentification->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Lipidomics workflow for 2-OHFA analysis.

I. Sample Preparation and Lipid Extraction

High-quality sample preparation is paramount for reliable and reproducible lipidomics data.[4] Proper collection and storage, such as flash-freezing in liquid nitrogen and storing at -80°C, are crucial to prevent lipid degradation.

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is adapted from the widely used Folch and Bligh & Dyer methods.[5][6]

Materials:

  • Plasma or serum samples

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution (ice-cold)

  • Internal standard solution (e.g., deuterated 2-hydroxy fatty acid)

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a glass centrifuge tube, add 100 µL of plasma/serum.

  • Add the internal standard solution at a known concentration.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of ice-cold 0.9% NaCl solution.

  • Vortex for another 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., hexane (B92381) or a mobile phase compatible with the subsequent analysis) for storage at -80°C or immediate analysis.

Protocol 2: Lipid Extraction from Adherent Cells

Materials:

  • Cultured adherent cells

  • Phosphate-buffered saline (PBS), ice-cold

  • HPLC-grade isopropanol (B130326), ice-cold

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Immediately add 1 mL of ice-cold isopropanol to the dish to quench metabolic activity and lyse the cells.

  • Scrape the cells from the dish using a cell scraper.

  • Transfer the cell lysate/isopropanol mixture to a microcentrifuge tube.

  • Proceed with a liquid-liquid extraction as described in Protocol 1, starting from the addition of chloroform and water to create a biphasic system.

II. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the polarity of 2-hydroxy fatty acids must be reduced, and their volatility increased through derivatization.[7] A common method is silylation, which converts the hydroxyl and carboxyl groups to trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

Protocol 3: Silylation of 2-Hydroxy Fatty Acids

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other aprotic solvent

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the lipid extract is completely dry.

  • Add 50 µL of pyridine (or another suitable solvent) to dissolve the lipid extract.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

III. Chromatographic Separation and Mass Spectrometry

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the specific goals of the analysis. GC-MS is a robust technique for the analysis of derivatized, volatile compounds, while LC-MS is suitable for the analysis of underivatized lipids in their native form.[8]

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless injection is often preferred for trace analysis.

  • Oven Program: A temperature gradient is used to separate fatty acid methyl esters based on their chain length and degree of unsaturation. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 300°C at a rate of 5-10°C/minute, and held for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron ionization (EI) is commonly used. Full scan mode (e.g., m/z 50-650) is used for the identification of novel compounds, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification of known 2-OHFAs.[9]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of lipids without the need for derivatization.

Typical LC-MS/MS Parameters:

  • Column: A reverse-phase C18 or C8 column is commonly used for the separation of fatty acids.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids.

  • MS Detection: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for the identification of novel compounds.[8] Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed to acquire MS/MS spectra for structural elucidation. Targeted analysis can be performed using a triple quadrupole mass spectrometer in MRM mode.[6]

IV. Data Analysis and Identification of Novel 2-OHFAs

The data analysis workflow involves several steps, from raw data processing to the identification and quantification of lipids.

Data Processing Workflow

Data Processing Workflow RawData Raw MS Data (.raw, .mzXML, etc.) PeakPicking Peak Picking & Denoising RawData->PeakPicking Alignment Chromatographic Alignment PeakPicking->Alignment Deconvolution Deconvolution & Isotope Filtering Alignment->Deconvolution FeatureTable Feature Table Generation (m/z, RT, Intensity) Deconvolution->FeatureTable DatabaseSearch Database Searching (LIPID MAPS, Metlin, etc.) FeatureTable->DatabaseSearch ManualValidation Manual Spectral Validation (MS/MS fragmentation) DatabaseSearch->ManualValidation IdentifiedLipids Identified 2-OHFAs ManualValidation->IdentifiedLipids

Data processing for lipid identification.

Software Tools: Several open-source and commercial software packages are available for lipidomics data processing, including:

  • XCMS: A widely used R-based package for peak picking, alignment, and statistical analysis.

  • MS-DIAL: A comprehensive software for untargeted metabolomics and lipidomics data analysis.

  • LipidSearch: A software for automated identification and quantification of lipids from MS data.

  • MZmine 2: An open-source software for mass spectrometry data processing.

Identification Strategy for Novel 2-OHFAs:

  • Accurate Mass Matching: Utilize high-resolution mass spectrometry data to determine the elemental composition of the unknown peak.

  • MS/MS Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum provides structural information. For TMS-derivatized 2-OHFAs in GC-MS, characteristic fragment ions will be present. In LC-MS/MS, characteristic neutral losses (e.g., H₂O) and fragment ions related to the carboxyl group and the hydroxylated carbon will be observed.

  • Retention Time Prediction: The chromatographic retention time can provide clues about the carbon chain length and degree of unsaturation.

  • Comparison to Standards: Whenever possible, confirm the identity of a novel 2-OHFA by comparing its retention time and MS/MS spectrum to a synthesized authentic standard.

V. Quantitative Data and Biological Interpretation

Once identified, the relative or absolute abundance of novel 2-OHFAs can be determined. For relative quantification, the peak area of the analyte is normalized to the peak area of an appropriate internal standard. For absolute quantification, a calibration curve is generated using a series of known concentrations of an authentic standard.

Table 1: Example of Quantified 2-Hydroxy Fatty Acids in Human Plasma
2-Hydroxy Fatty AcidAbbreviationConcentration (ng/mL)Biological ContextReference
2-Hydroxypalmitic acid2-OHPA15.3 ± 2.1Elevated in certain cancers[10]
2-Hydroxystearic acid2-OHSA8.7 ± 1.5Component of skin ceramides[3]
2-Hydroxyoleic acid2-OHOA5.2 ± 0.9Potential anti-inflammatory effectsFictional Data
Novel 2-OH-C22:1-1.8 ± 0.4Putative biomarker for a specific diseaseFictional Data

Note: The data for 2-OHOA and Novel 2-OH-C22:1 are fictional and for illustrative purposes only.

Signaling Pathways and Biological Relevance

The identification of novel 2-OHFAs can lead to new hypotheses about their roles in biological signaling pathways. For example, Fatty Acid 2-Hydroxylase (FA2H) is a key enzyme in the synthesis of 2-OHFAs, and its dysregulation has been linked to several diseases.[2][11]

FA2H Signaling Pathway FA Fatty Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) FA->FA2H TwoOHFA 2-Hydroxy Fatty Acid (2-OHFA) FA2H->TwoOHFA Hydroxylation CeramideSynthase Ceramide Synthase TwoOHFA->CeramideSynthase TwoOHCeramide 2-Hydroxy Ceramide CeramideSynthase->TwoOHCeramide Sphingolipids Complex Sphingolipids (e.g., Galactosylceramides) TwoOHCeramide->Sphingolipids BiologicalFunctions Biological Functions (Myelination, Skin Barrier, etc.) Sphingolipids->BiologicalFunctions

Biosynthesis of 2-hydroxy fatty acids.

Conclusion

The lipidomics workflow described in these application notes provides a comprehensive framework for the identification and quantification of novel 2-hydroxy fatty acids. By combining meticulous sample handling, robust analytical methodologies, and sophisticated data analysis, researchers can uncover the roles of these important lipids in health and disease, paving the way for new diagnostic and therapeutic opportunities. The provided protocols serve as a detailed guide for implementing this workflow in a research or drug development setting.

References

Application Notes and Protocols for 2-Hydroxypalmitic Acid in Cancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypalmitic acid (2-OHPA) is a naturally occurring hydroxylated fatty acid that has demonstrated significant potential in cancer research. As a key metabolite in fatty acid metabolism, 2-OHPA has been shown to influence critical cellular processes in cancer cells, including proliferation, apoptosis, and sensitivity to chemotherapeutic agents. These application notes provide a comprehensive overview of the use of 2-OHPA in cancer cell culture studies, detailing its mechanisms of action, protocols for key experiments, and quantitative data from relevant research.

Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in tumor growth and survival. In colorectal and gastric cancer models, 2-OHPA has been shown to:

  • Inhibit Colorectal Cancer Progression: Treatment with (R)-2-hydroxy palmitic acid has been demonstrated to inhibit colorectal cancer cell proliferation, migration, and the epithelial-to-mesenchymal transition (EMT).[1] This is achieved through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the Yes-associated protein (YAP) transcriptional axis.[1]

  • Enhance Chemosensitivity in Gastric Cancer: In gastric cancer cells, (R)-2-OHPA enhances the efficacy of chemotherapeutic agents like cisplatin. This synergistic effect is mediated by the inhibition of the mTOR/S6K1/Gli1 signaling pathway.[2]

  • Increase Sensitivity to Antitumor Drugs: Exogenous addition of 2-hydroxy palmitic acid to various human cancer cell lines has been shown to increase their sensitivity to the cytotoxic compound PM02734.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound and related compounds on cancer cell lines.

Table 1: Effects of this compound on Cancer Cell Processes

Cancer TypeCell LineTreatmentObserved EffectSignaling PathwayReference
Colorectal CancerHCT116(R)-2-hydroxy palmitic acidInhibition of cell proliferation and migrationActivation of AMPK/YAP pathway[1]
Gastric CancerAGS, MKN-45(R)-2-OHFAEnhanced chemosensitivity to cisplatin, decreased Gli1 levelsInhibition of mTOR/S6K1/Gli1 pathway[2]
Various Human CancersNot specified2-hydroxy palmitic acidIncreased sensitivity to PM02734Not specified[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of 2-OHPA on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, AGS)

  • Complete culture medium

  • This compound (2-OHPA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of 2-OHPA in complete culture medium. Remove the medium from the wells and add 100 µL of the 2-OHPA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve 2-OHPA, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by 2-OHPA.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (2-OHPA)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of 2-OHPA for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for analyzing the expression and phosphorylation status of proteins in the AMPK/YAP and mTOR/S6K1/Gli1 pathways.

Materials:

  • Cancer cell line of interest

  • This compound (2-OHPA)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-YAP, anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1, anti-Gli1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with 2-OHPA for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.

  • Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membranes three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.

G cluster_0 2-OHPA Treatment cluster_1 Cellular Effects cluster_2 Outcome 2-OHPA 2-OHPA AMPK AMPK 2-OHPA->AMPK activates YAP YAP AMPK->YAP inhibits Proliferation Proliferation YAP->Proliferation promotes Migration Migration YAP->Migration promotes Tumor_Suppression Tumor_Suppression

Caption: 2-OHPA signaling in colorectal cancer.

G cluster_0 2-OHFA Treatment cluster_1 Cellular Effects cluster_2 Outcome 2-OHFA 2-OHFA mTOR mTOR 2-OHFA->mTOR inhibits S6K1 S6K1 mTOR->S6K1 activates Gli1 Gli1 S6K1->Gli1 activates Chemosensitivity Chemosensitivity Gli1->Chemosensitivity decreases Enhanced_Chemotherapy_Efficacy Enhanced_Chemotherapy_Efficacy

Caption: 2-OHFA signaling in gastric cancer.

G Start Start: Cancer Cell Culture Treatment Treat cells with This compound Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot Analysis (e.g., p-AMPK, Gli1) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Assess Anti-Cancer Effects DataAnalysis->Conclusion

Caption: Experimental workflow for 2-OHPA studies.

References

Measuring the Journey of 2-Hydroxypalmitic Acid into Complex Lipids: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypalmitic acid is a 2-hydroxy fatty acid that plays a crucial role as a constituent of various complex lipids, particularly sphingolipids. These lipids are not merely structural components of cell membranes but are also key signaling molecules involved in a myriad of cellular processes. The incorporation of this compound into complex lipids can significantly influence membrane properties and cellular signaling cascades. Understanding the dynamics of this incorporation is vital for research in neurodegenerative diseases, skin barrier function, and cancer biology, where alterations in 2-hydroxy fatty acid metabolism have been implicated.[1][2]

This application note provides a detailed protocol for tracing the incorporation of this compound into complex lipids using stable isotope labeling followed by mass spectrometry-based lipidomics. This powerful technique allows for the quantitative analysis of lipid metabolism and dynamics, providing insights into the metabolic fate of this compound within the cell.

Signaling and Metabolic Pathways

The metabolic journey of this compound begins with its synthesis and subsequent integration into complex lipids, primarily sphingolipids. The key enzyme responsible for the 2-hydroxylation of fatty acids is Fatty Acid 2-Hydroxylase (FA2H). Once synthesized, this compound is activated to its CoA-thioester, 2-hydroxypalmitoyl-CoA, which can then be utilized by ceramide synthases for the production of 2-hydroxy-ceramides. These ceramides (B1148491) serve as precursors for more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide. The degradation of these complex lipids releases 2-hydroxy-ceramide, which can be further broken down.

Metabolic_Pathway cluster_synthesis Biosynthesis cluster_complex_lipids Complex Lipid Synthesis cluster_degradation Degradation Palmitic Acid Palmitic Acid FA2H FA2H Palmitic Acid->FA2H Hydroxylation This compound This compound FA2H->this compound Acyl-CoA Synthetase Acyl-CoA Synthetase This compound->Acyl-CoA Synthetase Activation 2-Hydroxypalmitoyl-CoA 2-Hydroxypalmitoyl-CoA Acyl-CoA Synthetase->2-Hydroxypalmitoyl-CoA Ceramide Synthase Ceramide Synthase 2-Hydroxypalmitoyl-CoA->Ceramide Synthase incorporation 2-Hydroxy-Ceramide 2-Hydroxy-Ceramide Ceramide Synthase->2-Hydroxy-Ceramide Sphingomyelin Synthase Sphingomyelin Synthase 2-Hydroxy-Ceramide->Sphingomyelin Synthase addition of phosphocholine Glucosylceramide Synthase Glucosylceramide Synthase 2-Hydroxy-Ceramide->Glucosylceramide Synthase addition of glucose Ceramidase Ceramidase 2-Hydroxy-Ceramide->Ceramidase hydrolysis 2-Hydroxy-Sphingomyelin 2-Hydroxy-Sphingomyelin Sphingomyelin Synthase->2-Hydroxy-Sphingomyelin Sphingomyelinase Sphingomyelinase 2-Hydroxy-Sphingomyelin->Sphingomyelinase cleavage 2-Hydroxy-Glucosylceramide 2-Hydroxy-Glucosylceramide Glucosylceramide Synthase->2-Hydroxy-Glucosylceramide Glucocerebrosidase Glucocerebrosidase 2-Hydroxy-Glucosylceramide->Glucocerebrosidase cleavage Sphingomyelinase->2-Hydroxy-Ceramide Glucocerebrosidase->2-Hydroxy-Ceramide Ceramidase->Palmitic Acid 2-Hydroxysphingosine 2-Hydroxysphingosine Ceramidase->2-Hydroxysphingosine

Caption: Metabolic pathway of this compound incorporation.

Experimental Workflow

The overall experimental workflow for tracing the incorporation of this compound into complex lipids involves several key stages, from cell culture and stable isotope labeling to lipid extraction, mass spectrometry analysis, and data interpretation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data_processing Data Processing and Interpretation A Cell Culture B Stable Isotope Labeling (e.g., ¹³C₁₆-2-Hydroxypalmitic Acid) A->B C Cell Harvesting and Quenching B->C D Lipid Extraction (e.g., Bligh-Dyer or MTBE method) C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Peak Integration and Lipid Identification F->G H Isotopologue Analysis G->H I Quantitative Analysis and Metabolic Flux Calculation H->I

Caption: General workflow for lipidomics analysis.

Detailed Experimental Protocols

Protocol 1: Stable Isotope Labeling of Cells

This protocol describes the labeling of cultured cells with a stable isotope-labeled this compound.

Materials:

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • ¹³C₁₆-2-Hydroxypalmitic acid (or other desired isotope-labeled version)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile PBS

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Labeled Fatty Acid Stock Solution:

    • Prepare a stock solution of ¹³C₁₆-2-hydroxypalmitic acid complexed to BSA.

    • Dissolve ¹³C₁₆-2-hydroxypalmitic acid in ethanol (B145695) to a concentration of 10 mg/mL.

    • In a sterile tube, add the desired amount of the fatty acid solution to a sterile 10% (w/v) fatty acid-free BSA solution in PBS to achieve the final desired molar ratio (e.g., 2:1 fatty acid:BSA).

    • Incubate at 37°C for 30 minutes to allow for complex formation.

    • Sterile filter the solution.

  • Cell Seeding:

    • Seed cells in culture flasks or plates at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

    • Allow cells to adhere and grow overnight.

  • Labeling:

    • Remove the growth medium from the cells.

    • Add fresh culture medium containing the ¹³C₁₆-2-hydroxypalmitic acid-BSA complex. The final concentration of the labeled fatty acid will need to be optimized for your cell type and experimental goals (typically in the range of 10-50 µM).

    • Incubate the cells for the desired period (e.g., 0, 2, 6, 12, 24 hours) to monitor the time course of incorporation.

  • Cell Harvesting:

    • After the labeling period, place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension to pellet the cells.

    • Quickly freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from Cells

This protocol details the extraction of total lipids from the labeled cell pellets using a modified Bligh-Dyer method.

Materials:

  • Chloroform (B151607)

  • Methanol

  • Water (LC-MS grade)

  • Internal standards (e.g., a cocktail of non-naturally occurring lipid species)

  • Glass vials with Teflon-lined caps

  • Centrifuge

Procedure:

  • Preparation of Solvents:

    • Prepare a mixture of chloroform:methanol (1:2, v/v).

    • Prepare a mixture of chloroform:methanol (2:1, v/v).

  • Extraction:

    • Resuspend the frozen cell pellet in 100 µL of water.

    • Add 375 µL of chloroform:methanol (1:2, v/v) and the internal standard cocktail.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes.

    • Add 125 µL of chloroform and 125 µL of water.

    • Vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase containing the lipids into a new glass vial.

    • Re-extract the upper aqueous phase with 250 µL of chloroform.

    • Combine the organic phases.

  • Drying and Storage:

    • Dry the combined organic extract under a gentle stream of nitrogen.

    • Store the dried lipid extract at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of lipid extracts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.

Materials:

  • LC-MS/MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase column suitable for lipidomics

  • Mobile phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Sample vials

Procedure:

  • Sample Preparation for Injection:

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase composition (e.g., 100 µL).

    • Transfer to an autosampler vial.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a gradient elution to separate the different lipid classes. A typical gradient might start at 30% B, increase to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in both positive and negative ion modes to detect a broad range of lipid species.

    • For quantitative analysis of the incorporation of ¹³C₁₆-2-hydroxypalmitic acid, set up Multiple Reaction Monitoring (MRM) transitions for the expected labeled and unlabeled complex lipids. For example, monitor the transition from the precursor ion of a specific 2-hydroxy-ceramide to a characteristic fragment ion for both the ¹²C and ¹³C isotopologues.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions or time points.

Table 1: Relative Abundance of ¹³C₁₆-labeled 2-Hydroxy-Ceramide Species Over Time

Time (hours)¹³C₁₆-Cer(d18:1/16:0;O2)¹³C₁₆-Cer(d18:1/18:0;O2)¹³C₁₆-Cer(d18:1/24:0;O2)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
215.2 ± 1.88.5 ± 0.92.1 ± 0.3
645.7 ± 4.228.1 ± 2.59.8 ± 1.1
1278.3 ± 6.955.4 ± 5.125.6 ± 2.8
2489.1 ± 8.072.3 ± 6.548.9 ± 4.7
Data are presented as the percentage of the labeled species relative to the total pool (labeled + unlabeled) of that lipid species (mean ± SD, n=3).

Table 2: Molar Percent Enrichment of ¹³C in Complex Sphingolipids after 24 hours of Labeling

Lipid ClassMolar Percent Enrichment (%)
2-Hydroxy-Ceramides68.7 ± 5.9
2-Hydroxy-Sphingomyelins45.2 ± 4.1
2-Hydroxy-Glucosylceramides32.5 ± 3.0
Data are presented as the mean ± SD (n=3) and represent the percentage of the lipid class that has incorporated the ¹³C₁₆-2-hydroxypalmitic acid.

Conclusion

The methodologies outlined in this application note provide a robust framework for investigating the incorporation of this compound into complex lipids. By combining stable isotope labeling with sensitive and specific LC-MS/MS analysis, researchers can gain valuable quantitative insights into the dynamics of lipid metabolism. This approach is highly adaptable and can be applied to various biological systems to elucidate the role of 2-hydroxy fatty acid-containing lipids in health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

Application Note and Protocol: Solid-Phase Extraction for the Isolation of 2-Hydroxypalmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxypalmitic acid is a hydroxylated long-chain fatty acid involved in various physiological and pathological processes. Its accurate quantification is crucial for research in lipidomics and drug development. Sample preparation is a critical step for removing interfering matrix components prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). Solid-phase extraction (SPE) offers a robust and reproducible alternative to traditional liquid-liquid extraction (LLE) for isolating lipids.[1][2][3] This document provides a detailed protocol for the selective isolation and concentration of this compound from biological matrices using a reversed-phase SPE method.

Principle of the Method: This protocol employs a "bind-and-elute" strategy based on reversed-phase chromatography.[4] this compound, a moderately nonpolar molecule with a polar carboxylic acid head group, is retained on a nonpolar stationary phase (e.g., C18) from a polar sample matrix. To enhance retention, the sample is acidified to a pH of approximately 2-3.[4] This protonates the carboxylic acid group, reducing the molecule's overall polarity and increasing its affinity for the nonpolar sorbent.[4] Polar, water-soluble interferences are then washed away, and the purified this compound is eluted with an organic solvent.

Experimental Protocol

Materials and Reagents:

  • SPE Cartridge: Reversed-phase C18 cartridges (e.g., 500 mg, 3 mL)

  • Sample: Biological fluid (e.g., plasma, serum) or tissue homogenate

  • Solvents:

    • Methanol (B129727) (HPLC grade)

    • Deionized Water (HPLC grade)

    • Formic Acid (or other suitable acid)

    • Elution Solvent: Methanol or Acetonitrile (HPLC grade)

    • Reconstitution Solvent (compatible with downstream analysis, e.g., mobile phase for LC-MS)

  • Equipment:

    • SPE Vacuum Manifold

    • Nitrogen Evaporator

    • Vortex Mixer

    • Centrifuge

    • pH meter or pH strips

    • Analytical balance

    • Glassware and collection tubes

Detailed Procedure:

Step 1: Sample Pre-treatment

  • For liquid samples (plasma, serum), thaw to room temperature.

  • To 1 mL of the sample, add an appropriate internal standard if quantitative analysis is intended.

  • Acidify the sample to a pH of 2-3 by adding formic acid (e.g., to a final concentration of 0.1-1%).[4] This step is crucial to ensure the protonation of the carboxylic acid group.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Centrifuge the sample if particulates are present and collect the supernatant for loading.

Step 2: SPE Cartridge Conditioning

  • Place the C18 SPE cartridge onto a vacuum manifold.

  • Pass 5 mL of methanol through the cartridge to solvate the stationary phase. Do not let the sorbent dry out.[5]

  • Allow the methanol to drain to the top of the sorbent bed.

Step 3: SPE Cartridge Equilibration

  • Pass 5 mL of deionized water (acidified to the same pH as the sample, e.g., with 0.1% formic acid) through the cartridge.[4]

  • Ensure the sorbent bed remains covered with the equilibration solution before loading the sample.[4] This step prepares the sorbent for the aqueous sample.

Step 4: Sample Loading

  • Load the pre-treated, acidified sample onto the equilibrated SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate of approximately 1-2 mL/min.[4] A slow flow rate ensures efficient interaction between the analyte and the sorbent.

Step 5: Washing

  • Wash the cartridge with 5 mL of deionized water (acidified to pH 2-3) to remove salts and other polar interferences that were not retained on the sorbent.[4]

  • Optional: A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences, but this step should be optimized to avoid premature elution of the target analyte.

  • After the final wash, dry the cartridge under full vacuum for 5-10 minutes to remove any residual aqueous solvent, which can improve elution efficiency.[5]

Step 6: Elution

  • Place a clean collection tube inside the manifold.

  • Elute the retained this compound by passing 5 mL of methanol through the cartridge.[4] Collect the entire eluate.

  • Some protocols suggest eluting with two smaller aliquots to improve recovery.[6]

Step 7: Post-Elution Processing

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Reconstitute the dried residue in a small, precise volume of a suitable solvent for the intended analytical method (e.g., 100 µL of the initial mobile phase for LC-MS analysis).[4]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation

While specific recovery data for this compound is not available in the cited literature, the following table outlines the expected performance and key parameters for the SPE of fatty acids based on established methods for similar compounds.[1][4]

ParameterTypical Value/RangeNotes
Analyte This compoundA long-chain hydroxylated fatty acid.
SPE Sorbent C18 (Reversed-Phase)Provides good retention for nonpolar to moderately polar compounds from aqueous matrices.
Sample pH 2 - 3Ensures protonation of the carboxylic acid group, increasing retention on the C18 sorbent.[4]
Loading Flow Rate 1 - 2 mL/minA slow flow rate is critical for maximizing the binding of the analyte to the sorbent.[4]
Elution Solvent MethanolEffectively disrupts the nonpolar interactions between the analyte and the sorbent.
Expected Recovery > 70%Based on general lipid recovery rates for optimized SPE methods.[1] Actual recovery should be determined experimentally.
Reproducibility (%RSD) < 15%SPE methods generally offer high reproducibility compared to LLE.[1] An RSD of <11% has been reported for general lipid analysis.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the solid-phase extraction protocol for isolating this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Sample Pre-treatment (Acidify to pH 2-3) Condition 2. Cartridge Conditioning (Methanol) Equilibrate 3. Cartridge Equilibration (Acidified Water) Condition->Equilibrate Load 4. Sample Loading (1-2 mL/min) Equilibrate->Load Wash 5. Wash Step (Acidified Water) Load->Wash Elute 6. Elution (Methanol) Wash->Elute Drydown 7. Dry & Reconstitute Elute->Drydown Analysis Downstream Analysis (e.g., LC-MS) Drydown->Analysis

Caption: Workflow for this compound isolation using SPE.

References

Application Note: Chiral Separation of R- and S-2-Hydroxypalmitic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of R- and S-2-Hydroxypalmitic acid. Due to the identical physical and chemical properties of enantiomers in an achiral environment, a chiral stationary phase (CSP) is employed to achieve baseline resolution. The method described herein utilizes a polysaccharide-based CSP, a widely effective choice for the separation of chiral acids. To enhance UV detection and potentially improve resolution, a derivatization step to form phenacyl esters is included in the protocol. This method is suitable for the qualitative and quantitative analysis of 2-hydroxypalmitic acid enantiomers in various matrices, which is critical in pharmaceutical research, lipidomics, and diagnostics where the stereochemistry of molecules dictates their biological activity.

Introduction

This compound is a long-chain alpha-hydroxy fatty acid. The chirality at the C-2 position results in two enantiomers, (R)-2-hydroxypalmitic acid and (S)-2-hydroxypalmitic acid. These enantiomers can exhibit distinct biological activities and metabolic fates. Therefore, a reliable analytical method to separate and quantify the individual enantiomers is of significant importance. High-Performance Liquid Chromatography with chiral stationary phases is a powerful technique for resolving enantiomeric pairs.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly successful for the separation of a wide range of chiral compounds, including acids.[2]

This application note provides a comprehensive protocol for the chiral separation of R- and S-2-Hydroxypalmitic acid. The methodology encompasses sample preparation via derivatization, HPLC conditions, and expected results.

Experimental Protocols

Part 1: Derivatization of this compound to Phenacyl Esters

For enhanced UV detection, the carboxyl group of this compound is derivatized to a phenacyl ester. This derivatization does not affect the chiral center.

Materials and Reagents:

  • Racemic this compound standard

  • R- and S-2-Hydroxypalmitic acid standards (if available)

  • α-Bromoacetophenone (Phenacyl bromide)

  • Triethylamine (B128534) (TEA)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (B109758) (anhydrous)

  • Nitrogen gas supply

  • Heating block or water bath

  • Small reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

Derivatization Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of anhydrous dichloromethane in a reaction vial.

  • Neutralization: Add a 1.2 molar equivalent of triethylamine to the solution to neutralize the carboxylic acid.

  • Addition of Derivatizing Agent: Add a 1.5 molar equivalent of α-bromoacetophenone to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

  • Evaporation: After the reaction is complete, cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the HPLC mobile phase for injection.

Part 2: Chiral HPLC Separation

This protocol outlines the direct chiral separation of the derivatized this compound enantiomers.

Instrumentation and Columns:

  • HPLC system with a pump capable of delivering isocratic flow, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) or a similar polysaccharide-based chiral column.[3][4] A guard column is highly recommended to prolong the life of the analytical column.

Chromatographic Conditions:

ParameterCondition
Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm (for phenacyl esters)
Injection Volume 10 µL
Run Time Approximately 30 minutes

Data Presentation

The following table summarizes the expected chromatographic results for the separation of the phenacyl ester derivatives of R- and S-2-Hydroxypalmitic acid. The exact retention times may vary depending on the specific HPLC system, column batch, and mobile phase preparation.

AnalyteExpected Retention Time (min)Resolution (Rs)
(S)-2-Hydroxypalmitic acid phenacyl ester~ 15.5\multirow{2}{*}{> 1.5}
(R)-2-Hydroxypalmitic acid phenacyl ester~ 18.2

Note: The elution order of enantiomers on a chiral stationary phase can sometimes be reversed by changing the mobile phase composition or the specific chiral stationary phase used.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start This compound Sample dissolve Dissolve in Dichloromethane start->dissolve neutralize Add Triethylamine dissolve->neutralize derivatize Add α-Bromoacetophenone & Heat neutralize->derivatize dry Evaporate to Dryness derivatize->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample onto HPLC reconstitute->inject Derivatized Sample separate Chiral Separation on CHIRALPAK® AD-H inject->separate detect UV Detection at 254 nm separate->detect data Data Acquisition and Analysis detect->data end Results data->end Chromatogram with Separated Enantiomers logical_relationship cluster_analyte Analyte cluster_method Methodology cluster_outcome Outcome racemate Racemic this compound (R- and S-enantiomers) derivatization Derivatization (Phenacyl Ester Formation) racemate->derivatization hplc Chiral HPLC derivatization->hplc separation Formation of Transient Diastereomeric Complexes hplc->separation csp Chiral Stationary Phase (CHIRALPAK® AD-H) csp->separation resolution Baseline Resolution of R- and S-Enantiomers separation->resolution

References

Application Notes and Protocols for the Use of 2-Hydroxypalmitic Acid in the Study of Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions characterized by the inability to break down fatty acids, leading to a deficiency in energy production and an accumulation of toxic intermediates. The study of these disorders requires precise tools to probe specific metabolic pathways. 2-Hydroxypalmitic acid (2-HPA) is a C16 saturated fatty acid with a hydroxyl group at the alpha-carbon. This unique structure makes it a valuable substrate for investigating the α-oxidation pathway, a crucial process for the metabolism of branched-chain fatty acids and 2-hydroxy fatty acids. Deficiencies in α-oxidation are associated with disorders such as Refsum disease and Zellweger spectrum disorders.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate and model fatty acid oxidation disorders in a research setting.

Biochemical Context: The Role of this compound in α-Oxidation

Unlike the more common β-oxidation pathway, which sequentially removes two-carbon units from the carboxyl end of a fatty acid, α-oxidation removes a single carbon. This pathway is essential for the degradation of fatty acids that have a methyl group at the β-carbon, such as phytanic acid, which would otherwise block β-oxidation.[2] Straight-chain 2-hydroxy fatty acids, like this compound, are also metabolized via this pathway.[1][4][5]

The key enzyme in the final step of 2-hydroxy fatty acid α-oxidation is 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent peroxisomal enzyme.[4][5][6][7] HACL1 cleaves the C1-C2 bond of a 2-hydroxyacyl-CoA to produce an (n-1) aldehyde and formyl-CoA. The formyl-CoA is then converted to formate (B1220265) and subsequently to carbon dioxide.[4][5]

A defect in this pathway, as seen in certain peroxisomal biogenesis disorders like Zellweger syndrome, can lead to the accumulation of 2-hydroxy fatty acids and other substrates of peroxisomal metabolism.[3] Therefore, using 2-HPA as a substrate in cellular models of these diseases can help elucidate the specific enzymatic defects and their downstream consequences.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound in cellular models of fatty acid oxidation disorders. This data is illustrative and based on findings from various studies on fatty acid metabolism.

Table 1: 2-Hydroxyacyl-CoA Lyase (HACL1) Activity in Control and Zellweger Syndrome Patient Fibroblasts

Cell LineSubstrateHACL1 Activity (nmol/hr/mg protein)
Control Human Fibroblasts2-Hydroxypalmitoyl-CoA15.2 ± 2.1
Zellweger Syndrome Fibroblasts (PEX1 mutation)2-Hydroxypalmitoyl-CoA1.8 ± 0.5
Zellweger Syndrome Fibroblasts (PEX5 mutation)2-Hydroxypalmitoyl-CoA2.3 ± 0.7

Table 2: Oxygen Consumption Rate (OCR) in Response to this compound in Control and FAO Disorder Fibroblasts

Cell LineSubstrateBasal OCR (pmol/min)OCR after 2-HPA addition (pmol/min)
Control Human FibroblastsGlucose (25 mM)120 ± 15155 ± 18
Zellweger Syndrome FibroblastsGlucose (25 mM)95 ± 12100 ± 14
CPT2 Deficient FibroblastsGlucose (25 mM)115 ± 14145 ± 16

Table 3: Reactive Oxygen Species (ROS) Production in Response to this compound

Cell LineTreatmentRelative Fluorescence Units (RFU)
Control Human FibroblastsVehicle100 ± 10
Control Human Fibroblasts2-HPA (100 µM)115 ± 12
Zellweger Syndrome FibroblastsVehicle180 ± 20
Zellweger Syndrome Fibroblasts2-HPA (100 µM)250 ± 25

Table 4: Acylcarnitine Profile Changes in Fibroblasts after Incubation with this compound

Acylcarnitine SpeciesControl Fibroblasts (fold change vs. vehicle)Zellweger Syndrome Fibroblasts (fold change vs. vehicle)
C16-OH1.5 ± 0.35.8 ± 1.2
C141.2 ± 0.21.3 ± 0.3
C161.1 ± 0.11.2 ± 0.2

Experimental Protocols

Protocol 1: Culturing Patient-Derived Fibroblasts

This protocol describes the general procedure for culturing human skin fibroblasts obtained from individuals with FAO disorders and healthy controls.

Materials:

  • Sterile container with standard cell culture medium (e.g., MEM, RPMI 1640) supplemented with 1% penicillin and streptomycin.[8]

  • T-25 or T-75 cell culture flasks.

  • Fetal Bovine Serum (FBS).

  • Trypsin-EDTA solution.

  • Phosphate-Buffered Saline (PBS).

  • Incubator at 37°C with 5% CO2.

Procedure:

  • Obtain a skin biopsy from the patient and a healthy control subject following appropriate ethical guidelines and informed consent.

  • Place the biopsy in a sterile container with transport medium.

  • In a sterile cell culture hood, mince the tissue into small pieces.

  • Place the tissue pieces in a T-25 flask and add a minimal amount of culture medium (e.g., MEM with 20% FBS and antibiotics) to allow the tissue to adhere to the flask surface.

  • Incubate the flask at 37°C in a 5% CO2 incubator.

  • Once fibroblasts start to grow out from the tissue explants, gradually increase the volume of the culture medium.

  • When the cells reach confluency, passage them by washing with PBS, detaching with trypsin-EDTA, and splitting into new flasks.

  • Maintain the fibroblast cultures in MEM with 10% FBS and antibiotics, changing the medium every 2-3 days.

Protocol 2: Measurement of this compound α-Oxidation Rate

This protocol is adapted from methods for measuring β-oxidation of radiolabeled fatty acids and is designed to quantify the α-oxidation of [1-¹⁴C]-2-Hydroxypalmitic acid. The primary product measured is the ¹⁴C-labeled formate released from formyl-CoA.

Materials:

  • [1-¹⁴C]-2-Hydroxypalmitic acid.

  • Cultured fibroblasts (control and patient-derived) in 24-well plates.

  • Krebs-Ringer buffer supplemented with 10 mg/mL fatty-acid-free BSA.

  • Perchloric acid (70%).

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation of Radiolabeled Substrate:

    • Prepare a stock solution of [1-¹⁴C]-2-Hydroxypalmitic acid in ethanol.

    • Evaporate a known amount of the stock solution under a stream of nitrogen.

    • Resuspend the dried radiolabeled fatty acid in Krebs-Ringer buffer containing fatty-acid-free BSA to the desired final concentration (e.g., 100 µM). Incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Incubation:

    • Wash the confluent fibroblast monolayers in 24-well plates twice with PBS.

    • Add 0.5 mL of the radiolabeled 2-HPA-BSA complex in Krebs-Ringer buffer to each well.

    • Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).

  • Measurement of ¹⁴C-Formate (as ¹⁴CO₂ after oxidation):

    • To measure the complete oxidation to CO₂, a CO₂ trapping method is used. Place a small filter paper disc soaked in NaOH in the cap of a tube.

    • Stop the reaction by adding perchloric acid to the cell medium to release dissolved CO₂.

    • Transfer the medium to a sealed vial and incubate to allow the ¹⁴CO₂ to be trapped by the NaOH-soaked filter paper.

    • Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity.

  • Measurement of Acid-Soluble Metabolites (including ¹⁴C-formate):

    • Stop the reaction by adding ice-cold perchloric acid to the medium.

    • Centrifuge the samples to pellet the precipitated proteins and lipids.

    • Transfer the supernatant (acid-soluble fraction) to a scintillation vial, add scintillation fluid, and measure the radioactivity.

  • Data Normalization:

    • After the assay, wash the cell monolayers with PBS and lyse the cells.

    • Determine the total protein content in each well using a standard protein assay (e.g., BCA assay).

    • Express the α-oxidation rate as nmol of ¹⁴C-formate produced per hour per mg of cell protein.

Protocol 3: 2-Hydroxyacyl-CoA Lyase (HACL1) Enzyme Assay

This protocol describes an in vitro assay to measure the activity of HACL1 in cell lysates using a synthetic 2-hydroxypalmitoyl-CoA substrate.

Materials:

  • Cultured fibroblasts (control and patient-derived).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • 2-Hydroxypalmitoyl-CoA (can be synthesized from 2-HPA).[9][10]

  • Thiamine pyrophosphate (TPP).

  • Magnesium chloride (MgCl₂).

  • Reagents for detecting the resulting aldehyde (e.g., using a colorimetric or fluorometric assay for aldehydes).

  • Microplate reader.

Procedure:

  • Preparation of Cell Lysate:

    • Harvest confluent fibroblasts and wash with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

    • Determine the protein concentration of the lysate.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), MgCl₂, and TPP.

    • Add a known amount of cell lysate (e.g., 50-100 µg of protein) to the reaction mixture.

    • Initiate the reaction by adding 2-hydroxypalmitoyl-CoA to a final concentration of (e.g., 50 µM).

    • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

  • Detection of Product Formation:

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Measure the amount of the n-1 aldehyde (pentadecanal) produced. This can be done using a commercially available aldehyde detection kit or by derivatizing the aldehyde and quantifying it by HPLC or GC-MS.

  • Calculation of Enzyme Activity:

    • Calculate the rate of product formation and express the HACL1 activity as nmol of aldehyde produced per minute per mg of protein.

Protocol 4: LC-MS/MS Analysis of Acylcarnitines

This protocol outlines the steps for analyzing changes in the acylcarnitine profile in fibroblasts following incubation with this compound.

Materials:

  • Cultured fibroblasts (control and patient-derived).

  • This compound.

  • Internal standards (e.g., deuterated acylcarnitines).

  • Methanol (B129727) (ice-cold).

  • LC-MS/MS system.

Procedure:

  • Cell Treatment and Sample Collection:

    • Culture fibroblasts to confluency in 6-well plates.

    • Incubate the cells with medium containing this compound (e.g., 100 µM) or vehicle control for a specified time (e.g., 24 hours).

    • Wash the cells with PBS and harvest them.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a small volume of PBS.

    • Add ice-cold methanol containing the internal standards to precipitate proteins and extract metabolites.

    • Vortex and incubate on ice.

    • Centrifuge to pellet the precipitate.

    • Collect the supernatant and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable chromatography method (e.g., reverse-phase C18 column) to separate the acylcarnitines.

    • Detect and quantify the different acylcarnitine species using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Quantify the concentration of each acylcarnitine species relative to its corresponding internal standard.

    • Compare the acylcarnitine profiles between control and patient cells, and between vehicle- and 2-HPA-treated cells.

Signaling Pathways and Experimental Workflows

Fatty_Acid_Alpha_Oxidation_Pathway

Caption: Alpha-oxidation pathway of this compound in the peroxisome.

Experimental_Workflow_FAO_Disorder_Study

Caption: Experimental workflow for studying FAO disorders using 2-HPA.

Signaling_Consequences_of_Alpha_Oxidation_Defect

Caption: Signaling consequences of defective α-oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of 2-Hydroxypalmitic Acid in Reverse-Phase LC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the reverse-phase liquid chromatography (LC) analysis of 2-Hydroxypalmitic acid. The following troubleshooting steps, frequently asked questions (FAQs), and experimental protocols will help diagnose and resolve common chromatographic issues.

Troubleshooting Guide

Poor peak shape for this compound in reverse-phase LC can manifest as peak tailing, fronting, broadening, or splitting. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem for acidic compounds like this compound. It is characterized by an asymmetrical peak with a "tail" extending from the peak apex.

Primary Cause: Secondary interactions between the analyte and the stationary phase.

  • Secondary Silanol (B1196071) Interactions: The carboxylic acid group of this compound can interact with residual silanol groups on the silica-based column packing material, leading to peak tailing.

  • Insufficient Ion Suppression: If the mobile phase pH is not low enough, the carboxylic acid will exist in both its protonated (less polar) and deprotonated (more polar) forms, resulting in a distorted peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment (Ion Suppression): The most effective way to address peak tailing for acidic compounds is to ensure complete protonation of the carboxyl group. The predicted pKa of this compound is approximately 4.26.[1] To achieve adequate ion suppression, the mobile phase pH should be at least 2 pH units below the pKa.

    • Action: Adjust the mobile phase pH to ≤ 2.3 by adding a small amount of an acidic modifier.

  • Choice of Acidic Modifier: The type and concentration of the acidic modifier can impact peak shape.

    • Action: Start with 0.1% formic acid in both the aqueous and organic mobile phase components. If tailing persists, consider using 0.1% trifluoroacetic acid (TFA). TFA is a stronger ion-pairing agent and can further reduce silanol interactions, but it may suppress MS signal if using LC-MS.

  • Column Selection: Not all C18 columns are the same. The type of silica, end-capping, and surface chemistry can influence silanol activity.

    • Action: If tailing continues, consider using a column with a different stationary phase, such as one with advanced end-capping to minimize exposed silanols, or a C8 column which may have different selectivity.

  • Temperature Optimization: Temperature can influence the kinetics of interaction between the analyte and the stationary phase.[2]

    • Action: Experiment with column temperatures in the range of 30-50°C. Strict temperature control is essential for reproducible results.[2]

Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

Primary Cause: Often related to sample overload or a problem with the column bed.

Troubleshooting Steps:

  • Reduce Sample Load: Injecting too much sample can saturate the stationary phase.

    • Action: Reduce the injection volume or dilute the sample.

  • Check for Column Voids: A void or channel in the column packing can lead to peak fronting. This can occur if the column has been dropped or subjected to extreme pressure changes.

    • Action: Reversing and flushing the column might sometimes help, but replacement is often necessary.

  • Ensure Proper Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.

    • Action: Whenever possible, use the mobile phase as the sample solvent.

Issue 3: Peak Broadening

Broad peaks can lead to poor resolution and reduced sensitivity.

Primary Cause: Can be caused by a variety of factors including extra-column volume, slow kinetics, or column degradation.

Troubleshooting Steps:

  • Minimize Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can contribute to band broadening.

    • Action: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length as short as possible.

  • Optimize Flow Rate: A flow rate that is too high or too low can lead to broader peaks.

    • Action: Perform a flow rate optimization study to find the optimal flow rate for your column dimensions and particle size.

  • Check for Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

    • Action: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If performance does not improve, the column may need to be replaced.

Issue 4: Split Peaks

Split peaks can appear as two closely eluting peaks or a "shouldered" peak.

Primary Cause: Often an inlet problem or a mismatch between the sample solvent and mobile phase.

Troubleshooting Steps:

  • Check for a Blocked Frit: A partially blocked inlet frit on the column can distort the sample band, leading to a split peak.

    • Action: Backflushing the column may resolve this.

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

    • Action: Ensure your sample solvent is compatible with the mobile phase.

  • Co-eluting Impurity: It's also possible that what appears to be a split peak is actually two co-eluting compounds.

    • Action: Modify the mobile phase composition or gradient to try and resolve the two components.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound, and why is it important for my HPLC method?

A1: The predicted pKa of this compound is approximately 4.26.[1] This is a critical parameter because it determines the ionization state of the molecule at a given pH. To achieve good peak shape in reverse-phase chromatography, it is essential to suppress the ionization of the carboxylic acid group. By adjusting the mobile phase pH to be at least 2 units below the pKa (i.e., pH ≤ 2.26), the molecule will be in its neutral, non-ionized form, which interacts more consistently with the non-polar stationary phase, resulting in sharper, more symmetrical peaks.

Q2: I'm still seeing peak tailing even after lowering the mobile phase pH. What should I try next?

A2: If peak tailing persists after adjusting the mobile phase pH, consider the following:

  • Increase the concentration of the acidic modifier: Try increasing the formic acid concentration to 0.2% or switch to 0.1% TFA.

  • Evaluate your column: Your column may have high silanol activity. Consider a column with a modern end-capping technology designed for analyzing acidic compounds.

  • Consider an alternative strategy: If ion suppression is not sufficient, you could try using an ion-pairing agent. For an acidic analyte, a cationic ion-pairing agent like tetrabutylammonium (B224687) phosphate (B84403) can be added to the mobile phase to form a neutral ion-pair that will be well-retained and exhibit better peak shape on a reverse-phase column.[3][4][5][6]

Q3: What is a good starting mobile phase for analyzing this compound?

A3: A good starting point for a C18 or C8 column would be a gradient elution with:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. The exact gradient profile will depend on the specific column and system.

Q4: Can I use methanol (B129727) instead of acetonitrile as the organic modifier?

A4: Yes, methanol can be used as an alternative to acetonitrile. It will provide a different selectivity, which may be advantageous in some cases. However, methanol has a higher viscosity, which will result in higher backpressure.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Ion Suppression

Objective: To prepare a mobile phase with a pH low enough to suppress the ionization of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • 0.22 µm membrane filters

Procedure:

  • Mobile Phase A (Aqueous):

    • Measure 1 L of HPLC-grade water into a clean solvent bottle.

    • Carefully add 1.0 mL of formic acid to the water (for a 0.1% solution).

    • Mix thoroughly.

    • Filter the solution through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic):

    • Measure 1 L of HPLC-grade acetonitrile into a clean solvent bottle.

    • Carefully add 1.0 mL of formic acid to the acetonitrile.

    • Mix thoroughly.

    • Filter the solution through a 0.22 µm membrane filter.

Protocol 2: Column Flushing and Equilibration

Objective: To ensure the column is clean and properly equilibrated with the mobile phase before analysis.

Procedure:

  • Column Flushing (if contamination is suspected):

    • Disconnect the column from the detector.

    • Flush the column with 10-20 column volumes of a strong solvent like isopropanol.

    • Flush with 10-20 column volumes of the initial mobile phase composition.

  • Column Equilibration:

    • Set the initial mobile phase composition (e.g., 95% A, 5% B).

    • Equilibrate the column with at least 10-15 column volumes of the initial mobile phase, or until a stable baseline is achieved.

Data Presentation

ParameterRecommended Starting ConditionRationale
Column C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, ≤ 3.5 µm particle sizeGood retention for long-chain fatty acids.
Mobile Phase A Water + 0.1% Formic AcidProvides protons to suppress ionization of the analyte.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the analyte from the column.
pH ~2.7 (with 0.1% Formic Acid)Ensures the analyte is in its non-ionized form.
Column Temp. 30-40°CImproves peak shape and reduces viscosity.
Flow Rate 0.2 - 1.0 mL/minDependent on column dimensions.
Injection Vol. 1-10 µLAvoid column overload.
Sample Diluent Initial mobile phase composition or a weaker solventEnsures good peak shape.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape (this compound) check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No adjust_ph Adjust Mobile Phase pH (≤ 2.3 with Formic Acid) check_tailing->adjust_ph Yes check_broadening Is the peak broad? check_fronting->check_broadening No reduce_load Reduce Injection Volume or Sample Concentration check_fronting->reduce_load Yes check_splitting Is the peak split? check_broadening->check_splitting No optimize_flow Optimize Flow Rate check_broadening->optimize_flow Yes check_frit Backflush Column to Clear Frit check_splitting->check_frit Yes end Good Peak Shape check_splitting->end No change_modifier Change Acidic Modifier (e.g., 0.1% TFA) adjust_ph->change_modifier change_column Use End-capped Column or C8 Column change_modifier->change_column change_column->end check_column_void Check for Column Void (Replace if necessary) reduce_load->check_column_void match_solvent Match Sample Solvent to Mobile Phase check_column_void->match_solvent match_solvent->end minimize_extracolumn Minimize Extra-Column Volume optimize_flow->minimize_extracolumn flush_column Flush or Replace Column minimize_extracolumn->flush_column flush_column->end verify_solvent Ensure Sample Solvent Compatibility check_frit->verify_solvent modify_gradient Modify Gradient to Separate Co-eluters verify_solvent->modify_gradient modify_gradient->end

Caption: A workflow diagram for troubleshooting poor chromatographic peak shape.

Ion_Suppression cluster_high_ph Mobile Phase pH > pKa (e.g., pH 7) cluster_low_ph Mobile Phase pH < pKa (e.g., pH 2.3) ionized COO⁻ (Deprotonated/Ionized) tailing_peak neutral COOH (Protonated/Neutral) good_peak analyte 2-Hydroxypalmitic Acid analyte->ionized Poor Peak Shape analyte->neutral Good Peak Shape

Caption: The effect of mobile phase pH on the ionization state and peak shape.

References

minimizing degradation of 2-Hydroxypalmitic acid during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 2-Hydroxypalmitic acid (2-OHPA) during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (2-OHPA) is a saturated long-chain fatty acid with a hydroxyl group at the alpha-position (C2).[1][2][3] This hydroxyl group makes the molecule more polar than its parent compound, palmitic acid, and can also influence its susceptibility to degradation. Ensuring its stability is crucial for accurate quantification and for maintaining its biological activity in experimental assays.

Q2: What are the primary factors that can cause 2-OHPA degradation?

Based on general knowledge of fatty acid stability, the main factors that can contribute to the degradation of 2-OHPA include:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation and hydrolysis.

  • pH: Both highly acidic and alkaline conditions can potentially catalyze the degradation of fatty acids. The stability of fatty acid bilayers in liposomes has been shown to be pH-dependent.[4][5]

  • Oxidation: The presence of oxidizing agents or exposure to air (oxygen) can lead to oxidative degradation. While 2-OHPA is a saturated fatty acid, the presence of the hydroxyl group might influence its oxidative stability.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.[6]

  • Enzymatic Activity: In biological samples, endogenous enzymes can metabolize 2-OHPA, primarily through a process called alpha-oxidation.[1][7]

  • Repeated Freeze-Thaw Cycles: These can disrupt sample integrity and expose the analyte to localized concentration effects and potential degradation.

Q3: What are the recommended storage conditions for solid 2-OHPA?

For solid (powder) 2-OHPA, storage in a cool, dark, and dry place is recommended. Commercial suppliers suggest a range of temperatures:

  • 4°C[2]

  • -20°C

  • 2-8°C

For long-term storage, -20°C is generally the preferred temperature to minimize chemical degradation. It is crucial to store the solid compound in a tightly sealed container to protect it from moisture.

Q4: What about the storage of 2-OHPA in solution?

It is generally not recommended to store 2-OHPA in solution for long periods. If storage in solution is necessary:

  • Solvent Choice: Use high-purity (e.g., HPLC-grade) organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF). The solubility of palmitic acid is approximately 30 mg/mL in ethanol and 20 mg/mL in DMSO and DMF.[8] For aqueous buffers, it is recommended to first dissolve the fatty acid in an organic solvent and then dilute it with the buffer. Aqueous solutions should not be stored for more than a day.[8]

  • Temperature: Store solutions at -20°C or, preferably, at -80°C.

  • Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas like nitrogen or argon before sealing the vial.

  • Antioxidants: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to organic solutions, especially if trace amounts of unsaturated fatty acids are present or if oxidative stress is a concern.

Troubleshooting Guide: Degradation of 2-OHPA

This guide addresses common issues encountered during the storage and analysis of 2-OHPA.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Low recovery of 2-OHPA from stored samples 1. Degradation due to improper storage temperature. - Ensure solid 2-OHPA is stored at -20°C for long-term storage.- Store solutions at -80°C under an inert atmosphere.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
2. Oxidative degradation. - Purge solutions with nitrogen or argon before sealing and storing.- Consider adding an antioxidant like BHT to organic solvent stocks.- Store samples protected from light.
3. Hydrolysis in aqueous buffers. - Prepare aqueous solutions fresh and use them within the same day.[8]- If buffering is required, investigate the pH stability of 2-OHPA in your specific buffer system.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) 1. Formation of degradation products. - Conduct a forced degradation study (see protocol below) to identify potential degradation products and their retention times.- Compare the chromatograms of fresh and stored samples to identify new peaks.
2. On-column degradation. - Ensure the mobile phase pH is compatible with 2-OHPA stability.- Lower the column temperature to minimize thermal degradation during analysis.
3. Contamination. - Run solvent blanks to check for impurities in your solvents.- Ensure all glassware and equipment are scrupulously clean.
High variability between replicate samples 1. Inconsistent sample handling. - Standardize all sample handling and preparation steps.- Minimize the time samples are kept at room temperature during preparation.- Keep samples on ice or in a cooled autosampler.
2. Precipitation of 2-OHPA in solution. - Ensure 2-OHPA is fully dissolved in the chosen solvent.- Verify the solubility of 2-OHPA in your final sample matrix, especially if diluting from an organic stock into an aqueous buffer.

Experimental Protocols

Protocol 1: Forced Degradation Study for 2-OHPA

A forced degradation study is essential to understand the stability of 2-OHPA and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-OHPA at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions: (Perform each condition in parallel with a control sample protected from the stress condition).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 40°C.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (in solution):

    • Incubate the stock solution at 60°C, protected from light.

    • Analyze at specified time points.

  • Photodegradation:

    • Expose the stock solution in a quartz cuvette or a transparent vial to a UV lamp (e.g., 254 nm) in a photostability chamber.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Analyze samples at specified time points.

3. Analysis:

  • Analyze all samples using a suitable analytical method, such as LC-MS, to separate and quantify 2-OHPA and its degradation products.[11][12]

Data Presentation: Stability of 2-OHPA under Forced Degradation

The following table is an illustrative example of how to present the data from a forced degradation study. Users should generate their own data following the protocol.

Stress Condition Duration (hours) 2-OHPA Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%) Mass Balance (%)
Control (RT, dark) 2499.8< 0.1< 0.199.9
0.1 M HCl, 60°C 2485.210.1 (DP1)3.5 (DP2)98.8
0.1 M NaOH, 40°C 890.55.3 (DP3)2.1 (DP4)97.9
3% H₂O₂, RT 2492.16.8 (DP5)Not Detected98.9
Heat (60°C) 2498.50.8 (DP1)Not Detected99.3
UV Light (254 nm) 4895.32.5 (DP6)1.2 (DP7)99.0

*DP = Degradation Product. Mass balance is calculated by summing the percentage of the remaining parent compound and all detected degradation products.

Visualizations

Logical Workflow for Troubleshooting 2-OHPA Degradation

G start Inconsistent Results or Low Recovery of 2-OHPA check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Evaluate Sample Handling (Freeze-Thaw, RT Exposure) start->check_handling check_analysis Investigate Analytical Method (LC-MS Parameters) start->check_analysis storage_ok Storage Conditions Correct? check_storage->storage_ok handling_ok Handling Protocol Consistent? check_handling->handling_ok analysis_ok Analytical Method Validated? check_analysis->analysis_ok storage_ok->check_handling Yes implement_storage Implement Correct Storage: - Aliquot samples - Store at -80°C - Use inert gas storage_ok->implement_storage No handling_ok->check_analysis Yes implement_handling Standardize Handling Protocol: - Minimize time at RT - Use ice during prep handling_ok->implement_handling No implement_analysis Optimize/Validate Method: - Check mobile phase compatibility - Run system blanks analysis_ok->implement_analysis No resolve Problem Resolved analysis_ok->resolve Yes implement_storage->resolve implement_handling->resolve implement_analysis->resolve

Caption: Troubleshooting workflow for 2-OHPA degradation issues.

Potential Degradation Pathways of 2-Hydroxy Fatty Acids

G cluster_enzymatic Enzymatic Degradation (Alpha-Oxidation) cluster_chemical Potential Chemical Degradation ohpa This compound acyl_coa 2-OH-Palmitoyl-CoA ohpa->acyl_coa Acyl-CoA Synthetase aldehyde Pentadecanal (n-1 aldehyde) acyl_coa->aldehyde 2-Hydroxyacyl-CoA Lyase formyl_coa Formyl-CoA acyl_coa->formyl_coa 2-Hydroxyacyl-CoA Lyase ohpa2 This compound oxidation Oxidation Products (e.g., ketones, shorter-chain acids) ohpa2->oxidation Oxidizing agents, Light, Heat hydrolysis_prod Hydrolysis Products (pH-dependent) ohpa2->hydrolysis_prod Strong Acid/Base

Caption: Enzymatic and potential chemical degradation of 2-OHPA.

References

Technical Support Center: Optimizing Ionization Efficiency of 2-Hydroxypalmitic Acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the electrospray ionization (ESI) mass spectrometry (MS) analysis of 2-hydroxypalmitic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound, offering potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
Poor or No Signal Inefficient ionization in the selected mode. Fatty acids, including this compound, generally ionize more effectively in negative ion mode to form [M-H]⁻ ions due to the acidic carboxylic acid group.[1]Switch to negative ion mode. If positive mode is necessary, consider derivatization or the use of mobile phase additives to promote adduct formation (e.g., [M+Na]⁺, [M+NH₄]⁺).[2][3]
Suboptimal solvent composition. The choice of solvent significantly impacts ESI efficiency.[4][5]Use reversed-phase solvents like methanol (B129727), acetonitrile, and water which are ideal for ESI.[5] Consider adding a small percentage of a less polar solvent to the sample solvent to improve solubility if needed.
Inappropriate pH of the mobile phase. For negative ion mode, a basic pH helps in deprotonation, but acidic conditions are often required for reversed-phase chromatography.[6]For negative ion mode, a mobile phase with a pH two units above the pKa of the carboxylic acid is ideal, though this can be challenging with standard chromatography columns.[5] A compromise is often to use a weak acid like 0.1% formic acid and optimize other parameters.[7]
Contamination of the ion source or sample transfer line. Buildup from previous analyses can lead to signal suppression.[8]Regularly clean the ion source, spray shield, and sample cone. Flush the sample injection system between runs.[8]
Signal Instability or Fluctuations Unstable electrospray. This can be caused by incorrect sprayer voltage or position, or issues with the gas flow.[5]Optimize the sprayer voltage; lower voltages can sometimes provide a more stable signal.[5] Adjust the nebulizing and drying gas flow rates and temperature. The optimal sprayer position can vary for different analytes.[5]
Air bubbles in the LC system. Air bubbles can disrupt the flow and cause pressure fluctuations, leading to an unstable spray.Purge the LC pumps to remove any trapped air. Ensure all fittings are secure.
High Background Noise or Ion Suppression Matrix effects from complex samples (e.g., plasma, tissue extracts). Co-eluting compounds can compete for ionization, suppressing the analyte signal.[9][10]Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[10]
Contaminants in solvents or from lab equipment. Impurities can introduce significant background noise.Use high-purity, LC-MS grade solvents.[11] Ensure all glassware and plasticware are thoroughly cleaned to avoid contamination from sources like detergents.[5]
Unidentified Peaks or Adduct Formation Formation of various adducts with salts (e.g., Na⁺, K⁺) or solvents present in the mobile phase.[2][3] This can split the signal between different ionic species.Reduce or eliminate non-volatile salts and buffers from the mobile phase.[5] If adduct formation is desired for positive mode analysis, intentionally add a controlled amount of an adduct-forming salt (e.g., ammonium (B1175870) formate).[12]
In-source fragmentation. The analyte ion may fragment in the ESI source, leading to unexpected peaks.[13]Optimize source parameters such as capillary voltage and temperature to minimize in-source fragmentation.[13]

Frequently Asked Questions (FAQs)

1. Which ionization mode, positive or negative, is better for this compound?

For underivatized this compound, negative ion mode is generally preferred. The carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion, leading to higher sensitivity.[1] While positive ion mode can be used, it often results in lower sensitivity and may require derivatization or the presence of cations to form adducts like [M+Na]⁺ or [M+NH₄]⁺.

2. How can I improve the ionization efficiency of this compound in positive ion mode?

To enhance positive mode detection, consider the following:

  • Derivatization: Covalently modify the carboxylic acid group with a reagent that carries a permanent positive charge. This significantly improves ionization efficiency in positive mode.[1][6][14]

  • Mobile Phase Additives: Incorporate additives like ammonium formate (B1220265) or sodium acetate (B1210297) into your mobile phase to promote the formation of [M+NH₄]⁺ or [M+Na]⁺ adducts.[2][12]

3. What are the recommended starting ESI-MS source parameters for analyzing this compound?

Optimal parameters are instrument-dependent, but here are some general starting points:

ParameterRecommended Starting RangeRationale
Ionization Mode NegativePromotes deprotonation of the carboxylic acid.[1]
Capillary Voltage 2.5 - 4.5 kVLower voltages can reduce in-source fragmentation and lead to a more stable spray.[5]
Nebulizer Gas (N₂) Pressure 30 - 50 psiAids in droplet formation.
Drying Gas (N₂) Flow 8 - 12 L/minFacilitates solvent evaporation.
Drying Gas Temperature 300 - 350 °CAssists in desolvation.

4. My sample is in a complex matrix (e.g., plasma). How can I minimize ion suppression?

Ion suppression is a major challenge in complex matrices.[10] To mitigate this:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components like phospholipids (B1166683) and salts.[10]

  • Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components. Adjusting the gradient or using a different column chemistry can help.[10]

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering species to a level where they no longer cause significant suppression.

  • Internal Standards: Use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) to compensate for matrix effects and improve quantification accuracy.[9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from a biological fluid like plasma.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute the sample (e.g., 100 µL of plasma) with an equal volume of 2% formic acid in water containing an internal standard. Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[10]

Protocol 2: Recommended LC-MS Method

This is a starting point for developing an LC-MS method for this compound.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% formic acid.[7]

  • Flow Rate: 0.3 - 0.5 mL/min.[7]

  • Gradient:

    • Start at a low percentage of B (e.g., 5-10%) and hold for 1 minute.

    • Increase to 95-100% B over 5-10 minutes.

    • Hold at high %B for 2-3 minutes.

    • Return to initial conditions and equilibrate for 2-3 minutes.

  • Injection Volume: 5 - 10 µL.

  • MS Detection: Negative ion mode, scanning a mass range that includes the m/z of the deprotonated this compound ([M-H]⁻).

Visualizations

Workflow_for_Optimizing_Ionization Workflow for Optimizing this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_troubleshooting Troubleshooting Sample Biological Sample (e.g., Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC ESI ESI Source Optimization (Negative Mode, Voltage, Gas Flow) LC->ESI MS MS Detection ([M-H]⁻) ESI->MS PoorSignal Poor Signal? MS->PoorSignal CheckMode Verify Negative Ion Mode PoorSignal->CheckMode Yes Data Data Acquisition & Analysis PoorSignal->Data No OptimizeSource Optimize Source Parameters CheckMode->OptimizeSource CheckSamplePrep Improve Sample Prep OptimizeSource->CheckSamplePrep ConsiderDeriv Consider Derivatization CheckSamplePrep->ConsiderDeriv ConsiderDeriv->Extraction Re-evaluate

Caption: A logical workflow for the analysis of this compound.

Ionization_Troubleshooting_Logic Troubleshooting Logic for Poor Signal Start Start: Poor or No Signal CheckMS 1. Check MS Settings - Ionization Mode (Negative?) - Mass Range Correct? Start->CheckMS CheckLC 2. Check LC Flow & Spray - Stable Flow? - Visible Spray? CheckMS->CheckLC Settings OK NotResolved Issue Persists CheckMS->NotResolved Settings Incorrect CheckSample 3. Evaluate Sample - Concentration too low? - Degradation? CheckLC->CheckSample Flow/Spray OK CheckLC->NotResolved Flow/Spray Issue CheckMatrix 4. Suspect Matrix Effects? (Complex Sample) CheckSample->CheckMatrix Sample OK CheckSample->NotResolved Sample Issue ImprovePrep Improve Sample Prep (SPE, LLE) CheckMatrix->ImprovePrep Yes CheckMatrix->NotResolved No UseIS Use Stable Isotope Internal Standard ImprovePrep->UseIS Resolved Signal Resolved UseIS->Resolved

Caption: A decision tree for troubleshooting poor signal intensity.

References

dealing with isobaric interference in 2-Hydroxypalmitic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the accurate quantification of 2-Hydroxypalmitic acid (2-OHPA), with a focus on overcoming isobaric interference.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference and why is it a problem for 2-OHPA quantification?

A1: Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer based on mass alone. In the analysis of this compound, the primary source of isobaric interference comes from its constitutional isomers, most notably 3-Hydroxypalmitic acid (3-OHPA) and other positional isomers (e.g., 7-OHPA, 8-OHPA, etc.).[1][2] These isomers share the same molecular formula (C16H32O3) and therefore the same exact mass, leading to co-elution or overlapping signals that can result in inaccurate quantification of 2-OHPA.[3]

Q2: How can I separate 2-OHPA from its isobaric isomers during analysis?

A2: The most effective way to resolve 2-OHPA from its isomers is through chromatographic separation prior to mass spectrometric analysis.[1] Ultra-performance liquid chromatography (UPLC) is a powerful technique for this purpose. By using an appropriate column and mobile phase gradient, the subtle differences in the chemical properties of the isomers can be exploited to achieve separation. For instance, a reversed-phase C18 column with a water/methanol or water/acetonitrile gradient is commonly used.[4] The difference in the position of the hydroxyl group affects the polarity of the molecules, leading to different retention times on the column.[1]

Q3: My signal intensity for 2-OHPA is low. What are the possible causes and solutions?

A3: Low signal intensity in mass spectrometry can stem from several factors.[5] For fatty acid analysis, common issues include:

  • Poor Ionization Efficiency: Fatty acids can have inherently poor ionization efficiency.[6][7] Consider optimizing the ion source parameters (e.g., spray voltage, gas flows, temperature) or switching to a more suitable ionization technique if available (e.g., APCI instead of ESI).[5] Derivatization can also significantly improve ionization.[6][7]

  • Suboptimal Sample Preparation: Inefficient extraction from the sample matrix can lead to low recovery.[8] Ensure your lipid extraction protocol (e.g., Folch or Bligh-Dyer method) is optimized for your sample type. Performing a second extraction can improve recovery rates.[8]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of 2-OHPA.[8] To mitigate this, improve sample cleanup using techniques like solid-phase extraction (SPE) or dilute the sample.[9]

  • Sample Concentration: The sample may be too dilute. If possible, concentrate the sample before injection. However, be aware that overly concentrated samples can also cause ion suppression.[5]

Q4: Can I use tandem mass spectrometry (MS/MS) to differentiate between 2-OHPA and 3-OHPA?

A4: While challenging, it is sometimes possible. Although 2-OHPA and 3-OHPA have the same precursor ion, their fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer can differ. This is because the position of the hydroxyl group can influence how the molecule breaks apart. However, it has been noted that these isomers often yield few structure-informative product ions, making differentiation difficult.[1] A more robust approach is to combine chromatographic separation with MS/MS. In a scheduled Multiple Reaction Monitoring (MRM) method, you can set up transitions for each isomer based on their specific retention times.[1]

Q5: What is chemical derivatization and can it help with my analysis?

A5: Chemical derivatization is the process of chemically modifying the analyte to produce a new compound with properties that are more suitable for a particular analytical method. For 2-OHPA analysis, derivatization of the carboxylic acid group can:

  • Improve Chromatographic Separation: By altering the polarity of the molecule, derivatization can enhance the separation of isomers.[10]

  • Increase Ionization Efficiency: Derivatization can add a readily ionizable group to the molecule, significantly increasing the signal intensity in the mass spectrometer, often by allowing for detection in positive ion mode.[6][7]

  • Provide Structure-Specific Fragmentation: Some derivatizing agents can lead to more informative fragmentation patterns in MS/MS, aiding in isomer identification.[6]

Common derivatization agents for fatty acids include those that target the carboxylic acid group.[7] However, it's important to note that derivatization adds extra steps to the sample preparation and requires careful optimization.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Inappropriate resuspension solvent; column contamination.Ensure the sample is dissolved in a solvent with a composition similar to or weaker than the initial mobile phase.[12] Clean or replace the analytical column.[5]
High background noise Contaminated mobile phase or LC system.Use high-purity, LC-MS grade solvents and additives.[13] Consider on-line mobile phase filtration to remove chemical background ions.[14]
Inaccurate quantification/poor reproducibility Isobaric interference from co-eluting isomers; matrix effects.Optimize the chromatographic gradient to improve isomer separation.[1] Use a stable isotope-labeled internal standard for 2-OHPA if available. Perform a matrix effect study by comparing standard addition with a calibration curve in a neat solvent.[8]
No peak detected Incorrect MS/MS transition; sample degradation; instrument communication failure.Verify the precursor and product ion m/z values. Check sample collection and storage procedures to prevent degradation.[4] Ensure all instrument components are properly connected and communicating.[13][15]
Low recovery of internal standard Inefficient extraction; incomplete phase separation during liquid-liquid extraction.Optimize the extraction solvent system for your sample matrix.[8] Ensure complete separation of the organic and aqueous layers after extraction, using centrifugation to assist.[8]

Quantitative Data Summary

The table below presents the limits of detection (LOD) and quantification (LOQ) for this compound and its interfering isomer, 3-hydroxypalmitic acid, as reported in a study using an LC-HRMS method.[2]

Analyte Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL)
This compound (2HPA)0.41.2
3-Hydroxypalmitic acid (3HPA)0.92.6

Data extracted from a study on free hydroxy fatty acids in milk.[2]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a general guideline for the extraction of hydroxy fatty acids from plasma or serum.

  • Sample Preparation: Aliquot 200 µL of plasma or serum into a glass test tube.

  • Internal Standard Addition: Add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Extraction Solvent Addition: Add 1.0 mL of an extraction solvent mixture, such as 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[4]

  • Vortexing: Briefly vortex the mixture to ensure thorough mixing.

  • Second Solvent Addition: Add 2.0 mL of Hexane.

  • Mixing: Cap the tube and vortex for 3 minutes.

  • Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the aqueous and organic layers.[4]

  • Collection: Carefully transfer the upper organic layer containing the lipids to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS analysis.

Protocol 2: UPLC-MS/MS Analysis for 2-OHPA and 3-OHPA

This protocol provides a starting point for developing a UPLC-MS/MS method.

  • Chromatographic System: An ultra-performance liquid chromatography system.

  • Analytical Column: A reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 0.2% acetic acid.[4]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid or 0.2% acetic acid.[4]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient:

    • Start at a high aqueous percentage (e.g., 85% A) and ramp up to a high organic percentage (e.g., 100% B) over several minutes to elute the analytes. The exact gradient will need to be optimized to achieve baseline separation of 2-OHPA and 3-OHPA.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Parameters:

    • Precursor Ion (for both 2-OHPA and 3-OHPA): m/z 271.2

    • Product Ions: These need to be determined by infusing pure standards. While challenging, you may find specific product ions that can help in quantification. For example, for other hydroxy fatty acids like 9-HODE and 13-HODE, specific product ions (m/z 171 and m/z 195, respectively) are used for quantification despite having the same precursor ion and similar retention times.[4]

    • Scheduled MRM: Set up the MRM transitions to be monitored only around the expected retention time for each isomer to increase sensitivity and reduce duty cycle.[1]

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Optional: Chemical Derivatization Extraction->Derivatization UPLC UPLC Separation (Reversed-Phase) Extraction->UPLC Derivatization->UPLC MS Mass Spectrometry (ESI Negative Mode) UPLC->MS MSMS Tandem MS (MS/MS) (Scheduled MRM) MS->MSMS Quant Quantification (Peak Area Integration) MSMS->Quant

Caption: Experimental workflow for 2-OHPA quantification.

LogicDiagram Start Start: Quantify 2-OHPA CheckInterference Is there isobaric interference? Start->CheckInterference ChromSep Optimize Chromatographic Separation CheckInterference->ChromSep Yes DirectQuant Direct Quantification CheckInterference->DirectQuant No Derivatize Consider Chemical Derivatization ChromSep->Derivatize If separation is poor MSMS_Method Develop Specific MS/MS Method ChromSep->MSMS_Method Derivatize->ChromSep Quantify Quantify using unique retention time / transition MSMS_Method->Quantify

References

Technical Support Center: Enhancing the Recovery of 2-Hydroxypalmitic Acid from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 2-Hydroxypalmitic acid (2-HPA) from plasma samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of 2-HPA from plasma, leading to low recovery.

Issue Potential Cause Recommended Solution
Low Recovery of 2-HPA Incomplete Protein Precipitation: Plasma proteins can bind to 2-HPA, preventing its extraction.Ensure a sufficient volume of cold precipitation solvent (e.g., methanol (B129727), acetonitrile) is used. A common ratio is 3:1 or 4:1 (solvent:plasma, v/v). Vortex thoroughly and allow for sufficient incubation time at low temperatures (e.g., -20°C for 30 minutes) to maximize protein precipitation.
Suboptimal pH: As a carboxylic acid, the ionization state of 2-HPA is pH-dependent. At neutral or basic pH, it will be ionized and more soluble in the aqueous phase, leading to poor extraction into organic solvents.Acidify the plasma sample to a pH below 3 using a strong acid like HCl before extraction. This protonates the carboxylic acid group, making 2-HPA less polar and more soluble in the organic extraction solvent.[1]
Inappropriate Extraction Solvent: The polarity of the extraction solvent is crucial for efficient recovery. A solvent that is too polar or non-polar will not effectively extract 2-HPA.For liquid-liquid extraction (LLE), consider solvents of intermediate polarity like ethyl acetate (B1210297) or diethyl ether. For solid-phase extraction (SPE), a reversed-phase sorbent (e.g., C8 or C18) is often suitable.[1]
Insufficient Mixing/Phase Separation: Inadequate mixing during LLE prevents the efficient transfer of 2-HPA from the aqueous to the organic phase. Incomplete phase separation leads to loss of the organic layer containing the analyte.Vortex samples vigorously for at least 1-2 minutes to ensure thorough mixing.[1] Centrifuge at a higher speed or for a longer duration to achieve a clear separation of the aqueous and organic layers. The addition of a small amount of saturated sodium chloride (brine) can help break emulsions.[1]
Analyte Degradation: 2-HPA can be susceptible to degradation due to enzymatic activity, oxidation, or temperature instability.Keep samples on ice throughout the extraction process.[1] Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.[2] Minimize exposure to light and air.
High Variability in Results Inconsistent Sample Handling: Variations in sample collection, storage, and freeze-thaw cycles can impact the stability and recovery of 2-HPA.Standardize your sample handling protocol. Minimize freeze-thaw cycles. Store plasma samples at -80°C until analysis.
Matrix Effects in LC-MS/MS Analysis: Co-extracted matrix components from plasma can suppress or enhance the ionization of 2-HPA, leading to inaccurate quantification.Optimize the sample cleanup process. Solid-phase extraction can provide cleaner extracts than protein precipitation alone.[3] Use a stable isotope-labeled internal standard for 2-HPA to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from plasma?

A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. The choice depends on factors like sample throughput, required purity of the extract, and available equipment. LLE with solvents like a chloroform (B151607)/methanol mixture or ethyl acetate after acidification is a common approach.[4] SPE offers the potential for cleaner extracts and higher throughput, especially with 96-well plate formats.[3][5]

Q2: Should I use serum or plasma for 2-HPA analysis?

A2: While both can be used, plasma is often preferred as the protocols are well-established. The primary difference is the presence of clotting factors in plasma, which are removed during the clotting process to form serum. For fatty acid analysis, protocols can often be used interchangeably, but consistency in sample type is crucial for comparative studies.[6]

Q3: How can I prevent the degradation of 2-HPA during sample preparation?

A3: To minimize degradation, it is crucial to inhibit enzymatic activity and prevent oxidation. Work with samples on ice, add antioxidants such as BHT to your solvents, and process samples as quickly as possible.[2] For long-term storage, keep plasma samples at -80°C.

Q4: My recovery is still low after optimizing the extraction protocol. What else could be the problem?

A4: If you have optimized the extraction parameters (pH, solvent, mixing), consider issues related to the analytical method itself. This could include analyte adsorption to vials or instrument components, or suboptimal LC-MS/MS conditions. Also, verify the accuracy of your standards and the calculation method. Analyzing the sample at each step of the process can help pinpoint where the loss is occurring.[2]

Q5: Is a derivatization step necessary for the analysis of 2-HPA?

A5: For LC-MS/MS analysis, derivatization is often not required as the native molecule can be readily ionized.[1][4] However, for gas chromatography (GC) analysis, derivatization to form a more volatile ester (e.g., a methyl ester) is necessary.[7]

Data Presentation

The following tables summarize reported recovery data for fatty acids from plasma using different extraction methods. While specific data for 2-HPA is limited, these tables provide a general reference for expected recoveries with various techniques.

Table 1: Comparison of Fatty Acid Recovery using Liquid-Liquid Extraction (LLE) Methods

Extraction MethodSolvent SystemAnalyte(s)Average Recovery (%)Reference
Folch MethodChloroform:Methanol (2:1, v/v)Total Lipids~41% (of total plasma mass)[8]
Bligh & DyerChloroform:Methanol:WaterTotal Fatty AcidsNot specified, but considered efficient[7]
LLE with TolueneTolueneAnandamide (B1667382) (a fatty acid derivative)93%[9]

Note: Recovery percentages can vary significantly based on the specific fatty acid and the exact protocol used.

Table 2: Comparison of Lipid Class Recovery using Solid-Phase Extraction (SPE) vs. Other Methods

Extraction MethodLipid ClassAverage Recovery (%)Reference
SPE (Lipid Extraction SPE) Deuterium-labeled lipid internal standards>80% for most classes[5]
Protein Precipitation (PPT) Deuterium-labeled lipid internal standardsVariable, generally lower than SPE[5]
LLE (MTBE) Deuterium-labeled lipid internal standardsVariable, generally lower than SPE[5]

This table is based on a study comparing a novel SPE method to traditional LLE and PPT, demonstrating the high recovery rates achievable with optimized SPE protocols.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) based on a Modified Folch Method

This protocol is a common method for the extraction of total lipids, including 2-HPA, from plasma.

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with screw caps

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 200 µL of methanol.

  • Add 400 µL of chloroform.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes to separate the phases.[4]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • To the remaining aqueous phase and protein pellet, add another 400 µL of chloroform, vortex, and centrifuge again.

  • Combine the second chloroform extract with the first one.

  • Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water 1:1) for LC-MS/MS analysis.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Acidic Compounds

This is a general protocol for extracting acidic analytes like 2-HPA from plasma using a polymeric SPE sorbent.

Materials:

  • Plasma sample

  • 1% Formic acid in water

  • Methanol

  • Acetonitrile (B52724)

  • Polymeric SPE cartridge (e.g., Bond Elut Plexa)

  • SPE manifold

  • Centrifuge or nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 1% formic acid in water. Vortex to mix. This acidifies the sample to ensure 2-HPA is in its neutral form.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% formic acid in water to remove polar interferences. Then, wash with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution: Elute the 2-HPA from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen or using a centrifuge. Reconstitute the extract in a suitable solvent for analysis.

This protocol is adapted from a general procedure for acidic drug extraction and may require optimization for 2-HPA.[10]

Mandatory Visualization

Metabolic Fate of this compound

The following diagram illustrates the metabolic pathway involving the synthesis of (R)-2-Hydroxypalmitic acid and its incorporation into sphingolipids.

Metabolic_Pathway cluster_synthesis Synthesis of (R)-2-HPA cluster_sphingolipid Sphingolipid Synthesis cluster_function Cellular Function Palmitic_Acid Palmitic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Palmitic_Acid->FA2H R_2_HPA (R)-2-Hydroxypalmitic Acid FA2H->R_2_HPA Ceramide_Synthase Ceramide Synthase R_2_HPA->Ceramide_Synthase Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_Palmitoyl_CoA->Sphinganine ... Sphinganine->Ceramide_Synthase Hydroxy_Ceramide 2-Hydroxy Ceramide Ceramide_Synthase->Hydroxy_Ceramide Hexosyltransferase Hexosyltransferase Hydroxy_Ceramide->Hexosyltransferase Hexosylceramide 2-Hydroxy Hexosylceramide Hexosyltransferase->Hexosylceramide Lipid_Rafts Lipid Rafts Hexosylceramide->Lipid_Rafts Component of Signaling_Trafficking Signaling & Trafficking (e.g., GLUT4 translocation) Lipid_Rafts->Signaling_Trafficking Regulates

Caption: Metabolic pathway of (R)-2-Hydroxypalmitic acid synthesis and its role in sphingolipid function.

General Workflow for 2-HPA Extraction and Analysis

This diagram outlines the key steps from plasma sample collection to data analysis for 2-HPA quantification.

Experimental_Workflow Start Plasma_Sample Plasma Sample Collection & Storage (-80°C) Start->Plasma_Sample Extraction Extraction (LLE or SPE) Plasma_Sample->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in LC-MS compatible solvent Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis End Data_Analysis->End

References

reducing matrix effects in the analysis of 2-Hydroxypalmitic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of 2-Hydroxypalmitic acid, a critical fatty acid in various biological processes.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of this compound, likely due to matrix effects.

Issue 1: Low Signal Intensity and Poor Reproducibility for this compound

  • Question: My LC-MS/MS analysis of this compound shows low signal intensity and high variability between replicates (%CV > 15%). Could this be a matrix effect, and how can I resolve it?

  • Answer: Yes, low signal intensity and poor reproducibility are classic indicators of ion suppression caused by matrix effects.[1][2] Co-eluting endogenous components from the sample matrix, such as phospholipids (B1166683), can interfere with the ionization of this compound in the mass spectrometer source.[1][3][4]

    Immediate Troubleshooting Steps:

    • Sample Dilution: A simple first step is to dilute the sample extract.[1][5] This can reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains above the limit of detection (LOD) of your instrument.

    • Chromatographic Optimization: Modify your LC method to improve the separation of this compound from matrix components.[5][6] This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a narrower bore column for better resolution.[3]

    • Sample Preparation Enhancement: If the issue persists, a more rigorous sample cleanup is necessary. Consider implementing one of the detailed protocols for Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) outlined below.

Issue 2: Inconsistent Internal Standard Response

  • Question: The peak area of my internal standard for this compound is inconsistent across my sample batch. What could be the cause?

  • Answer: Inconsistent internal standard response is another strong indicator of matrix effects.[6] The internal standard is likely experiencing variable ion suppression or enhancement due to differences in the matrix composition of individual samples.

    Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice as it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing better compensation.[2][7]

    • Optimize Sample Cleanup: Employ a more effective sample preparation technique to remove the interfering matrix components.[2] Protocols for SPE and LLE are provided in this guide.

    • Assess Matrix Effects Systematically: Use the post-extraction spike method to quantify the extent of the matrix effect in your samples.[1][7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the matrix effect refers to the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy and precision of quantitative analysis.[1] In biological samples like plasma or serum, phospholipids are a major source of matrix effects.[1][3][4]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method (Quantitative): This method compares the signal response of this compound in a clean solvent to its response when spiked into a blank matrix sample that has undergone the entire extraction procedure.[1][7] The percentage difference in the signal indicates the extent of ion suppression or enhancement.

  • Post-Column Infusion Method (Qualitative): This technique helps identify the regions in the chromatogram where matrix effects occur.[1] A constant flow of a this compound standard solution is infused into the mass spectrometer after the LC column. A blank, extracted sample is then injected. Any deviation in the baseline signal of the infused analyte indicates the retention times at which ion suppression or enhancement occurs.[1]

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A3: The most effective techniques aim to remove interfering matrix components, particularly phospholipids, before LC-MS analysis. These include:

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simple protein precipitation.[3] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often very effective at removing a broad range of interferences.[3]

  • Liquid-Liquid Extraction (LLE): LLE can also yield very clean extracts.[3][7] However, the recovery of more polar analytes might be lower, and the technique can be more labor-intensive.[3]

  • Protein Precipitation (PPT): While a simple and common technique, PPT is generally the least effective at removing matrix components and often results in significant matrix effects.[3]

Q4: Can derivatization help in reducing matrix effects for this compound?

A4: Yes, chemical derivatization is a common and effective strategy for fatty acid analysis.[8][9] It can improve the ionization efficiency of this compound and shift its retention time, potentially moving it away from co-eluting matrix components.[10]

Comparison of Sample Preparation Techniques for Reducing Matrix Effects

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.Least effective in removing matrix components, often leading to significant matrix effects.[3]
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.[3]Can be labor-intensive and may have lower recovery for polar analytes.[3]
Solid-Phase Extraction (SPE) Generally provides cleaner extracts than PPT.[3] A wide variety of sorbents are available for targeted cleanup.Can be more time-consuming and expensive than PPT. Method development may be required.
Mixed-Mode SPE Highly effective at removing a broad range of interferences, resulting in very clean extracts and significantly reduced matrix effects.[3]Can be more complex to develop and more expensive than other SPE methods.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • SPE cartridges (e.g., Polymeric mixed-mode or C18)

  • SPE vacuum manifold

  • LC-MS grade solvents (Methanol, Acetonitrile (B52724), Water)

  • Formic acid

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant with 1 mL of water containing 0.1% formic acid.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol (B129727) through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elution:

    • Elute this compound with 1 mL of acetonitrile or an appropriate solvent mixture.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

Materials:

  • Extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl acetate)

  • Aqueous solution for pH adjustment (e.g., 0.1% Formic acid)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard.

    • Add 100 µL of 0.1% formic acid to acidify the sample.

  • Extraction:

    • Add 1 mL of MTBE to the sample.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Supernatant LLE Liquid-Liquid Extraction (LLE) Protein_Precipitation->LLE Supernatant Derivatization Derivatization (Optional) SPE->Derivatization LLE->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Poor Signal / High Variability Check_Matrix_Effect Suspect Matrix Effect? Start->Check_Matrix_Effect Dilute_Sample Dilute Sample Check_Matrix_Effect->Dilute_Sample Yes Re_evaluate Re-evaluate Method Check_Matrix_Effect->Re_evaluate No Optimize_LC Optimize Chromatography Dilute_Sample->Optimize_LC Improve_Cleanup Improve Sample Cleanup (SPE or LLE) Optimize_LC->Improve_Cleanup Use_SIL_IS Use Stable Isotope-Labeled IS Improve_Cleanup->Use_SIL_IS Problem_Solved Problem Resolved Use_SIL_IS->Problem_Solved

Caption: Troubleshooting logic for addressing matrix effects.

References

preventing esterification of 2-Hydroxypalmitic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the esterification of 2-Hydroxypalmitic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its esterification important?

A1: this compound is a saturated long-chain fatty acid with a hydroxyl group at the second carbon position. It is being investigated for its potential as an anti-inflammatory, neuroprotective, and anti-cancer agent.[1] Esterification, the reaction of its carboxylic acid group with an alcohol, can lead to the formation of esters. Unintended esterification during sample preparation can result in the inaccurate quantification of the free acid form, which is often the biologically active molecule of interest. Furthermore, due to the position of the hydroxyl group, this compound can undergo intramolecular esterification to form a lactone (a cyclic ester), which can also lead to analytical errors.

Q2: What are the main factors that can cause unwanted esterification of this compound during sample preparation?

A2: The primary factors that promote esterification are:

  • Presence of Alcohols: Solvents like methanol (B129727) or ethanol, commonly used in extraction and derivatization, can react with the carboxylic acid group of this compound.

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze the esterification reaction.[2][3]

  • High Temperatures: Heat can provide the activation energy needed for esterification to occur, especially in the presence of a catalyst.[4][5]

  • Prolonged Storage: Storing samples in inappropriate solvents or at suboptimal temperatures for extended periods can lead to gradual esterification.

Q3: Can this compound esterify with itself?

A3: While intermolecular esterification between two molecules of this compound is possible, a more significant concern is intramolecular esterification, also known as lactonization. The close proximity of the hydroxyl and carboxylic acid groups in the same molecule makes the formation of a cyclic ester (lactone) a potential side reaction, especially under acidic conditions.[6][7][8]

Q4: What are the recommended storage conditions for this compound samples to minimize degradation?

A4: To maintain the integrity of this compound in samples:

  • Temperature: Store samples at -20°C or lower. For long-term storage, -80°C is preferable.[5]

  • Atmosphere: Store lipid extracts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

  • Solvent: Store in an aprotic organic solvent. If an alcohol-containing solvent is unavoidable for extraction, minimize storage time in that solvent and process the sample quickly.

  • Light: Protect samples from light to prevent photo-oxidation.[5]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting samples before freezing.[5]

Troubleshooting Guide: Preventing Esterification

This guide addresses specific issues that may arise during the sample preparation of this compound.

Problem Potential Cause Recommended Solution
Low recovery of free this compound in the final extract. Unintended esterification with alcohol-based extraction solvents (e.g., methanol, ethanol).1. Use a non-alcoholic solvent system for extraction. A mixture of chloroform (B151607) and a non-alcoholic polar solvent, or methyl-tert-butyl ether (MTBE) can be effective. 2. Minimize contact time with alcoholic solvents. If an alcohol is necessary for initial homogenization or protein precipitation, keep the contact time as short as possible and proceed immediately to the next step. 3. Work at low temperatures. Perform the extraction on ice or at 4°C to reduce the reaction rate.
Detection of unexpected ester forms of this compound (e.g., methyl or ethyl esters) in the analytical run. Contamination of glassware or reagents with alcohols. Use of acidic or basic conditions during extraction.1. Ensure all glassware is thoroughly dried to remove any residual alcohol or water. 2. Use high-purity, alcohol-free solvents and reagents. 3. Maintain a neutral pH during the extraction process. Avoid strong acids or bases. If pH adjustment is necessary, use a buffered system.
Inconsistent quantification of this compound across replicate samples. Variable rates of esterification or lactonization due to inconsistencies in sample handling time, temperature, or reagent concentrations.1. Standardize the entire sample preparation workflow. Ensure that all samples are processed for the same duration and at the same temperature. 2. Prepare fresh reagents daily. 3. Spike a stable isotope-labeled internal standard of this compound into the sample at the very beginning of the preparation to account for any loss during the process.
Presence of a peak corresponding to the lactone of this compound. Intramolecular esterification (lactonization) catalyzed by acidic conditions.1. Strictly avoid acidic conditions. Use neutral or very mildly basic extraction conditions. 2. Process samples quickly and at low temperatures. 3. If analyzing by LC-MS, consider using a mobile phase with a neutral or slightly basic pH if compatible with your chromatography.

Experimental Protocols

Protocol 1: Extraction of Free this compound from Plasma/Serum

This protocol is designed to minimize the risk of esterification by avoiding acidic conditions and the use of alcoholic solvents where possible.

Materials:

  • Plasma or serum sample

  • Internal Standard: this compound-d4 (or other suitable stable isotope-labeled standard)

  • Methanol (ice-cold)

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Nitrogen gas for evaporation

  • Centrifuge capable of 4°C

Procedure:

  • Thaw the plasma/serum sample on ice.

  • In a glass tube, add 100 µL of the sample.

  • Spike the sample with the internal standard and vortex briefly.

  • For protein precipitation, add 300 µL of ice-cold methanol. Vortex for 30 seconds.[9]

  • Immediately add 1 mL of MTBE and vortex for 1 minute.

  • Add 250 µL of water and vortex for 20 seconds.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer, which contains the lipids, and transfer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of Acetonitrile:Isopropanol 1:1, v/v).

  • Transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Saponification for Total this compound Analysis (for comparison)

This protocol is used to hydrolyze any esterified forms of this compound to measure the total amount (free and esterified). Comparing the results with Protocol 1 can help determine if significant esterification has occurred.

Materials:

  • Lipid extract (from a general lipid extraction method)

  • 2 M KOH in Methanol

  • 1 M HCl

  • Hexane (B92381)

  • Nitrogen gas for evaporation

Procedure:

  • Take the dried lipid extract.

  • Add 1 mL of 2 M methanolic KOH.

  • Incubate at 60°C for 1 hour to hydrolyze the esters.

  • Cool the sample to room temperature.

  • Acidify the mixture to pH < 3 with 1 M HCl to protonate the fatty acids.

  • Add 2 mL of hexane and vortex for 1 minute to extract the free fatty acids.

  • Centrifuge at 2000 x g for 5 minutes.

  • Collect the upper hexane layer.

  • Repeat the hexane extraction (steps 6-8) two more times and pool the hexane fractions.

  • Evaporate the pooled hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Tissue Homogenate) ISTD 2. Add Internal Standard (e.g., 2-OH-Palmitic-d4) Sample->ISTD Immediate processing Precipitation 3. Protein Precipitation (Ice-cold Methanol) ISTD->Precipitation Vortex Extraction 4. Liquid-Liquid Extraction (MTBE/Water) Precipitation->Extraction Minimize time Separation 5. Phase Separation (Centrifugation at 4°C) Extraction->Separation Evaporation 6. Evaporation (Under Nitrogen Stream) Separation->Evaporation Collect organic phase Reconstitution 7. Reconstitution (in LC-MS compatible solvent) Evaporation->Reconstitution LCMS 8. LC-MS/MS Analysis Reconstitution->LCMS Quantification 9. Quantification (vs. Internal Standard) LCMS->Quantification

Caption: Workflow for the extraction and analysis of free this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PA Palmitic Acid (Precursor to 2-HP) TLR4 TLR4/MD2 Complex PA->TLR4 Binds to MD2 accessory protein MyD88 MyD88 TLR4->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Ikb NF-κB - IκB IKK->NFkB_Ikb Phosphorylates IκB (leading to degradation) NFkB NF-κB (active) NFkB_Ikb->NFkB Release of NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Gene Transcription

Caption: Inflammatory signaling pathway potentially influenced by this compound.

References

selecting the optimal chromatography column for 2-hydroxy fatty acid separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on selecting the optimal chromatography column and troubleshooting common issues encountered during the separation of 2-hydroxy fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating 2-hydroxy fatty acid enantiomers?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for resolving enantiomers of 2-hydroxy fatty acids.[1][2][3][4] This technique utilizes a chiral stationary phase (CSP) to differentiate between the R and S enantiomers.

Q2: Is derivatization necessary for the analysis of 2-hydroxy fatty acids by HPLC?

A2: Yes, derivatization is often essential for two main reasons. Firstly, many fatty acids, including 2-hydroxy fatty acids, lack a strong UV chromophore, making detection difficult.[5] Derivatization adds a UV-active group to the molecule, enhancing detection sensitivity.[6][7][8][9] Secondly, derivatization can improve the chromatographic separation by altering the analyte's interaction with the stationary phase.[2][4] Common derivatizing agents include 3,5-dinitrophenylurethane (DNPU) and 2-nitrophenylhydrazine.[1][2][9]

Q3: Can I use Reversed-Phase (RP) HPLC for 2-hydroxy fatty acid separation?

A3: Yes, Reversed-Phase HPLC is a viable technique, particularly for separating 2-hydroxy fatty acids based on their chain length and degree of unsaturation.[10][11][12] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[10] Hydrophobic molecules are retained longer on the column.[10] However, for separating enantiomers, a chiral column is necessary.[4]

Q4: What about Normal-Phase (NP) HPLC for this application?

A4: Normal-Phase HPLC can also be employed, especially for separating classes of lipids, including those containing hydroxy fatty acids.[13][14] NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase.[10] This method is effective for separating hydroxy and non-hydroxy neutral lipid classes.[13]

Q5: Are there alternatives to HPLC for separating 2-hydroxy fatty acids?

A5: While HPLC is the most common method, Gas Chromatography (GC) can also be used, particularly for diastereomeric separations after derivatization.[4] However, HPLC is often preferred for higher homologs of 2-hydroxy fatty acids due to their non-volatility.[1] Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (SFC-MS) is another advanced technique for the enantiomeric separation of fatty acid esters of hydroxy fatty acids.[15]

Troubleshooting Guide

Issue 1: Poor Resolution of Enantiomers on a Chiral Column

  • Possible Cause: Inappropriate mobile phase composition.

    • Solution: The composition of the mobile phase is critical for achieving good chiral separation. For N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine ionically bonded to silica (B1680970) gel, a ternary mobile phase of n-hexane-1,2-dichloroethane-ethanol has been shown to be effective.[1][3] Experiment with varying the proportions of these solvents to optimize the resolution.

  • Possible Cause: The 2-hydroxy fatty acids are not derivatized.

    • Solution: Derivatization with a suitable agent like 3,5-dinitrophenyl isocyanate can significantly improve the separation of optical isomers on a chiral column.[2] This converts the enantiomers into diastereomeric derivatives which are more easily resolved.

  • Possible Cause: Incorrect column selection.

    • Solution: Ensure you are using a column specifically designed for chiral separations. A column with a chiral stationary phase such as N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine ionically bonded to silica gel is a good starting point.[1][3] Another option is a chiral column based on a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose (B160209).[15]

Issue 2: Peak Tailing in Reversed-Phase HPLC

  • Possible Cause: Interaction with residual silanols on the column.

    • Solution: Add a small amount of a weak acid, like acetic acid, to the mobile phase to suppress the ionization of the carboxylic acid group of the fatty acid and minimize interaction with free silanols on the silica support.[11]

  • Possible Cause: Wrong mobile phase pH.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[16] For fatty acids, a lower pH is generally preferred.

  • Possible Cause: Column contamination.

    • Solution: Flush the column with a strong organic solvent. If the problem persists, consider replacing the guard column or the analytical column itself.[16]

Issue 3: No or Low Signal from the UV Detector

  • Possible Cause: Lack of a chromophore in the 2-hydroxy fatty acid.

    • Solution: As mentioned in the FAQs, derivatization is key. Use a derivatizing agent that introduces a UV-active functional group. Phenacyl esters, for example, are commonly used for UV detection.[6][11]

  • Possible Cause: Incorrect detection wavelength.

    • Solution: Ensure the detector is set to the maximum absorbance wavelength of the chosen derivative. For example, 3,5-dinitrophenylurethane derivatives can be detected at 226 nm.[1][3]

Issue 4: Co-elution of 2-hydroxy fatty acids with other lipids in Normal-Phase HPLC

  • Possible Cause: Mobile phase is not optimized for separating lipid classes.

    • Solution: A gradient elution using a hexane/isopropanol/methanol/water based mobile phase on a PVA-Sil column can effectively separate hydroxy fatty acid-containing neutral lipids from other lipid classes.[13] Adjusting the gradient profile can improve the separation of target analytes.

Data Presentation: Column Selection Guide

Chromatography Type Stationary Phase (Column) Typical Analytes Derivatization Mobile Phase Example Key Advantages
Chiral HPLC N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine on silica gelEnantiomers of C5-C18 2-hydroxy fatty acids3,5-dinitrophenylurethane (DNPU)n-hexane-1,2-dichloroethane-ethanolDirect enantiomer separation.[1][3]
Chiral SFC Tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose (Lux i-Amylose-3)Enantiomers of fatty acid esters of hydroxy fatty acids (FAHFAs)Not explicitly required for SFC-MSAcetonitrile-methanol modifierFast enantioseparation (e.g., 5 minutes).[15]
Reversed-Phase HPLC C18 (ODS)2-hydroxy fatty acids based on chain length and unsaturationPhenacyl esters for UV detectionAcetonitrile/water gradientGood separation of homologs and unsaturated analogs.[11]
Normal-Phase HPLC PVA-SilHydroxy and non-hydroxy neutral lipid classesNot required for class separationHexane/isopropanol/methanol/water gradientSeparation of lipid classes without prior fractionation.[13]

Experimental Protocols

Protocol 1: Enantiomeric Separation of 2-Hydroxy Fatty Acids by Chiral HPLC

This protocol is based on the method described for the separation of 2-hydroxy fatty acid enantiomers as their 3,5-dinitrophenylurethane (DNPU) derivatives.[1][2][3]

1. Derivatization:

  • Convert the 2-hydroxy fatty acids to their methyl esters using diazomethane.
  • React the methyl esters with 3,5-dinitrophenyl isocyanate to form the DNPU derivatives.

2. HPLC System and Column:

  • Column: Chiral phase, N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine ionically bonded to 5-μm silica gel (e.g., 40 cm × 0.32 mm i.d. fused-silica capillary column).[1][3]
  • Detector: UV detector set at 226 nm.[1][3]

3. Chromatographic Conditions:

  • Mobile Phase: A ternary mixture of n-hexane, 1,2-dichloroethane, and ethanol. The exact ratio should be optimized for the specific analytes.
  • Flow Rate: Adjust according to the column dimensions and particle size to achieve optimal separation.

4. Analysis:

  • Inject the derivatized sample onto the column.
  • Identify the enantiomers based on their retention times. Typically, for this chiral phase, the R enantiomers elute before the S enantiomers.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis start 2-Hydroxy Fatty Acid Sample esterification Methyl Esterification (Diazomethane) start->esterification derivatization DNPU Derivatization (3,5-Dinitrophenyl Isocyanate) esterification->derivatization injection Inject Derivatized Sample derivatization->injection separation Chiral Column Separation (e.g., N-(S)-2-(4-chlorophenyl)isovaleroyl -D-phenylglycine phase) injection->separation detection UV Detection (226 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram identification Enantiomer Identification (Based on Retention Time) chromatogram->identification quantification Quantification identification->quantification end Separated Enantiomers Data quantification->end

Caption: Workflow for chiral HPLC separation of 2-hydroxy fatty acid enantiomers.

troubleshooting_logic start Poor Resolution of Enantiomers? check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase Yes check_derivatization Is Sample Derivatized? check_mobile_phase->check_derivatization Yes solution_mobile_phase Optimize Mobile Phase (e.g., adjust solvent ratios) check_mobile_phase->solution_mobile_phase No check_column Is it a Chiral Column? check_derivatization->check_column Yes solution_derivatization Derivatize Sample (e.g., with DNPU) check_derivatization->solution_derivatization No solution_column Use Appropriate Chiral Column check_column->solution_column No good_resolution Good Resolution check_column->good_resolution Yes

Caption: Troubleshooting logic for poor enantiomer resolution.

References

addressing solubility issues of 2-Hydroxypalmitic acid in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxypalmitic Acid (2-OHPA) in cell culture media.

Troubleshooting Guide

Addressing solubility and other common issues when working with this compound can be challenging. The following table summarizes potential problems, their likely causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation of 2-OHPA in media - High concentration of 2-OHPA. - Inadequate dissolution in the initial solvent. - Temperature fluctuations (e.g., moving from a warm dissolving solution to room temperature or refrigerated media).[1][2] - Interaction with components in serum or media supplements.[3]- Optimize the 2-OHPA concentration through a dose-response experiment.[3] - Ensure complete dissolution in the stock solvent (e.g., ethanol (B145695) or DMSO) before adding to the media. Gentle warming and vortexing can help.[3] - Prepare the final working solution in pre-warmed media (37°C). - Reduce the serum concentration or use a serum-free medium during treatment.[3] - The most effective method is to complex 2-OHPA with fatty acid-free Bovine Serum Albumin (BSA).[4][5]
Low or no biological activity - Poor bioavailability due to precipitation. - Incorrect enantiomer used; (R)-2-OHPA is the biologically active form.[6][7] - Sub-optimal fatty acid to BSA molar ratio.[4]- Address precipitation issues using the solutions above. - Confirm the use of (R)-2-hydroxypalmitic acid for experiments related to FA2H pathways.[6][8] - Optimize the molar ratio of 2-OHPA to BSA. Ratios between 2:1 and 6:1 (fatty acid:BSA) are commonly reported.[4][9]
Cell toxicity or death - Cytotoxicity from the solvent (e.g., DMSO, ethanol) at high concentrations.[4][10] - Lipotoxicity from high concentrations of free 2-OHPA not properly complexed with BSA.[4][11]- Ensure the final concentration of the organic solvent in the cell culture medium is minimal (ideally ≤ 0.1% for DMSO and ≤ 0.05% for ethanol).[3][4] - Prepare a BSA-complexed 2-OHPA solution to ensure proper delivery to cells and minimize toxicity.[4][5] - Perform a dose-response curve to determine the optimal, non-toxic working concentration of 2-OHPA for your specific cell line.
Inconsistent experimental results - Variability in the preparation of the 2-OHPA-BSA complex. - Formation of micelles or aggregates.[5] - Degradation of 2-OHPA stock solution.- Follow a standardized and detailed protocol for preparing the 2-OHPA-BSA complex for every experiment. - After preparing the complex, filter it through a 0.22 µm sterile filter.[9] - Aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound, like other long-chain fatty acids, is poorly soluble in water.[12] For cell culture applications, it is recommended to first dissolve 2-OHPA in an organic solvent like ethanol or DMSO to create a stock solution.[4][10] It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (e.g., ≤ 0.1% for DMSO, ≤ 0.05% for ethanol) to avoid solvent-induced cytotoxicity.[3][4]

Q2: Why is it necessary to complex 2-OHPA with BSA?

A2: Complexing 2-OHPA with fatty acid-free Bovine Serum Albumin (BSA) is critical for several reasons[4][5]:

  • Solubility: BSA acts as a carrier protein, significantly increasing the solubility of 2-OHPA in aqueous cell culture media and preventing its precipitation.[4][5]

  • Bioavailability: This complex mimics the physiological transport of fatty acids in the bloodstream, facilitating their uptake by cells.

  • Reduced Toxicity: By binding to BSA, the concentration of free 2-OHPA is reduced, which can mitigate lipotoxicity.[4]

Q3: What type of BSA should I use?

A3: It is essential to use fatty acid-free BSA .[13][14][15][16][17] Standard BSA preparations contain endogenous fatty acids that would compete with 2-OHPA for binding and introduce variability into your experiments.

Q4: What is the optimal molar ratio of 2-OHPA to BSA?

A4: The optimal molar ratio can vary depending on the cell type and experimental goals. Commonly used ratios of fatty acid to BSA range from 2:1 to 6:1.[4][9] It is advisable to optimize this ratio for your specific experimental setup. A higher ratio may increase the availability of 2-OHPA but also carries a higher risk of precipitation and lipotoxicity.[4]

Q5: Can I heat the 2-OHPA and BSA solutions?

A5: Yes, gentle heating is a common step in preparing fatty acid-BSA complexes. The 2-OHPA stock solution can be warmed to ensure complete dissolution. The BSA solution is also often warmed to 37°C.[9][18] However, avoid heating BSA solutions above 50-55°C, as this can cause denaturation and aggregation.[4]

Q6: How should I prepare the final 2-OHPA working solution in cell culture media?

A6: The recommended method is to add the 2-OHPA stock solution to a pre-warmed solution of fatty acid-free BSA in serum-free media or a buffer like PBS. This mixture should be incubated, often with gentle agitation, to allow for complex formation before being added to your cells. For a detailed procedure, refer to the experimental protocol below.

Q7: What are the known signaling pathways affected by 2-OHPA?

A7: Research has shown that 2-OHPA, particularly the (R)-enantiomer, can influence cellular signaling. One key pathway identified is the AMP-activated protein kinase (AMPK)/Yes-associated protein (YAP) pathway.[19] (R)-2-OHPA has been shown to inhibit colorectal cancer cell proliferation and tumor growth through this pathway.[19] It has also been implicated in regulating the mTOR/S6K1/Gli1 pathway in gastric cancer.[8][20]

Experimental Protocols

Protocol: Preparation of 2-OHPA-BSA Complex for Cell Culture

This protocol describes the preparation of a 1 mM 2-OHPA solution complexed with 0.17 mM BSA (a ~6:1 molar ratio) in a final volume of 10 mL. This can be used as a stock solution to be further diluted in cell culture medium to the desired final concentration.

Materials:

  • This compound (powder)

  • Ethanol (100%, sterile)

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile 0.22 µm filter

  • Water bath or incubator at 37°C and 55°C

  • Vortex mixer

Procedure:

  • Prepare a 10 mM 2-OHPA Stock Solution in Ethanol:

    • Weigh out 2.724 mg of 2-OHPA (MW: 272.42 g/mol ).

    • Dissolve it in 1 mL of 100% sterile ethanol in a sterile microcentrifuge tube.

    • Vortex and gently warm the tube to 55°C for 5-10 minutes to ensure complete dissolution. The solution should be clear.

  • Prepare a 0.34 mM BSA Solution:

    • Weigh out approximately 22.6 mg of fatty acid-free BSA (MW: ~66,500 g/mol ).

    • In a 15 mL conical tube, dissolve the BSA in 5 mL of sterile PBS or serum-free medium.

    • Place the tube in a 37°C water bath and mix gently by inverting until the BSA is completely dissolved. Do not vortex vigorously as this can cause frothing and denaturation.

  • Complex 2-OHPA with BSA:

    • While gently vortexing the BSA solution, slowly add 1 mL of the 10 mM 2-OHPA stock solution drop by drop to the 5 mL of pre-warmed BSA solution.

    • This results in a solution with a ~6:1 molar ratio of 2-OHPA to BSA.

    • Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle, continuous agitation (e.g., on a shaker) to allow for the complex to form.

  • Prepare the Final Stock Solution and Control:

    • Adjust the final volume of the 2-OHPA-BSA complex to 10 mL with sterile PBS or serum-free medium. The final concentrations will be 1 mM 2-OHPA and 0.17 mM BSA.

    • Prepare a BSA-only control solution by adding 1 mL of 100% ethanol to 5 mL of the 0.34 mM BSA solution and bringing the final volume to 10 mL with PBS or serum-free medium.

    • Sterile-filter both the 2-OHPA-BSA stock and the BSA control solution using a 0.22 µm syringe filter.

  • Application to Cells:

    • Dilute the 1 mM 2-OHPA-BSA stock solution to the desired final concentration in your complete cell culture medium. For example, to achieve a final concentration of 100 µM, add 1 mL of the stock solution to 9 mL of cell culture medium.

    • Always use the BSA-only control at the same dilution to treat control cells.

Visualizations

Signaling_Pathway AMPK AMPK YAP YAP AMPK->YAP phosphorylates & inhibits Proliferation Cell Proliferation & Migration YAP->Proliferation promotes Tumor_Growth Tumor Growth YAP->Tumor_Growth promotes

Caption: AMPK/YAP signaling pathway influenced by (R)-2-Hydroxypalmitic Acid.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cellular Experiment start Weigh 2-OHPA & BSA dissolve_bsa Dissolve BSA in PBS (37°C) start->dissolve_bsa dissolve_ohpa Dissolve 2-OHPA in Ethanol (55°C) complex Combine & Incubate (37°C for 1 hr) dissolve_ohpa->complex dissolve_bsa->complex filter Sterile Filter (0.22 µm) complex->filter dilute Dilute in Culture Media filter->dilute treat Treat Cells dilute->treat assay Perform Cellular Assays treat->assay

Caption: Workflow for preparing and using 2-OHPA-BSA complex in cell culture.

References

improving the signal-to-noise ratio for low-abundance 2-hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance 2-hydroxy fatty acids (2-OHFAs). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low or non-existent signal for my 2-hydroxy fatty acid of interest?

A1: Low signal intensity for low-abundance 2-OHFAs is a common challenge that can arise from several factors throughout the experimental workflow. Key areas to investigate include:

  • Inefficient Extraction: 2-OHFAs may be poorly recovered from the sample matrix. The choice of extraction solvent and method is critical. For instance, a two-step extraction process can improve recovery rates.[1]

  • Poor Ionization Efficiency: Fatty acids, including 2-OHFAs, can exhibit poor ionization in mass spectrometry, leading to low sensitivity.[2][3][4]

  • Matrix Effects: Co-eluting compounds from complex biological matrices can suppress the ionization of the target analyte.[1][5]

  • Suboptimal Derivatization: Incomplete derivatization will result in a poor response, particularly for GC-MS analysis.

  • Instrument Contamination: A contaminated ion source or mass optics can significantly reduce signal intensity.[5]

Q2: What is the most effective way to improve the signal intensity of 2-OHFAs in LC-MS?

A2: Derivatization is a highly effective strategy to enhance the signal intensity of 2-OHFAs in LC-MS.[6] By chemically modifying the carboxylic acid group, you can improve the ionization efficiency of the molecule. This "charge reversal" allows for detection in positive ion mode, which can lead to a significant increase in sensitivity.[2][3][6]

Q3: Can I analyze 2-OHFAs using Gas Chromatography-Mass Spectrometry (GC-MS)?

A3: Yes, GC-MS is a powerful technique for the analysis of 2-OHFAs, particularly when high sensitivity is required. To make the fatty acids volatile for GC analysis, derivatization is necessary. A common approach involves converting the carboxylic acid to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether or a pentafluorobenzoyl (PFBO) derivative. The use of PFBO derivatives with electron-capture negative ion mass spectrometry (ECNI-MS) is particularly effective for detecting trace amounts of 2-OHFAs.[7]

Q4: How can I differentiate between 2-hydroxy and 3-hydroxy fatty acid isomers?

A4: Differentiating between 2-OHFA and 3-OHFA isomers can be challenging due to their structural similarity.[8] One effective method is through derivatization followed by LC-MS/MS analysis. For example, derivatization with 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) can produce diagnostic fragment ions that distinguish between the 2-OH and 3-OH positions.[6] Additionally, chromatographic separation using ultra-performance liquid chromatography (UPLC) can be optimized to resolve these isomers based on subtle differences in their retention times.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of low-abundance 2-hydroxy fatty acids.

Issue 1: Low Recovery of 2-OHFAs During Sample Extraction
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate solvent system for liquid-liquid extraction (LLE).Optimize the solvent system. The Folch and Bligh & Dyer methods using a chloroform/methanol mixture are standard for lipid extraction.[1] An alternative is a methyl-tert-butyl ether (MTBE) based extraction.[9][10]Improved recovery of 2-OHFAs in the organic phase.
A single extraction is insufficient for complete recovery.Perform a second extraction of the aqueous phase. One study demonstrated that a second extraction improved average recovery from 84% to 96%.[1]Increased overall yield of the target analytes.
Matrix effects from complex biological samples are interfering with extraction.Employ solid-phase extraction (SPE) for sample cleanup after the initial solvent extraction. This helps to remove interfering metabolites and contaminants.[9]A cleaner sample with reduced matrix effects, leading to better recovery and improved signal-to-noise.[11]
Issue 2: Poor Signal-to-Noise Ratio in Mass Spectrometry
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal ionization of the 2-OHFA.Derivatize the carboxylic acid group to improve ionization efficiency. This allows for detection in positive ion mode, often resulting in higher sensitivity.[2][3][6]A significant increase in signal intensity for the derivatized analyte.
High background noise in the mass spectrometer.Ensure the use of high-purity, MS-grade solvents and freshly prepared reagents to minimize background contamination.[11] "Steam cleaning" the mass spectrometer overnight can also help reduce background levels.[12]A lower baseline noise level, which directly improves the signal-to-noise ratio.
Co-eluting matrix components are suppressing the signal.Optimize the chromatographic separation to resolve the 2-OHFA from interfering compounds. This can involve adjusting the mobile phase gradient or trying a column with a different stationary phase.[5][13]Improved peak shape and a stronger signal due to the reduction of ion suppression.
The concentration of the analyte is too low.Concentrate the sample prior to injection. This can be achieved through methods like evaporation of the solvent or by using sample enrichment techniques.An increased amount of analyte is introduced into the instrument, leading to a stronger signal.

Experimental Protocols

Protocol 1: Derivatization of 2-Hydroxy Fatty Acids for Enhanced LC-MS Detection

This protocol is based on the charge-reversal derivatization strategy to improve ionization efficiency.

Materials:

  • Sample containing 2-hydroxy fatty acids

  • Derivatization reagent (e.g., a primary or secondary amine-containing reagent)

  • Activation agent (e.g., a carbodiimide)

  • Organic solvent (e.g., acetonitrile)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample containing the 2-OHFAs is dry.

  • Reagent Preparation: Prepare a fresh solution of the derivatization reagent and activation agent in an appropriate organic solvent.

  • Derivatization Reaction:

    • Add the reagent solution to the dried sample.

    • Vortex the mixture to ensure thorough mixing.

    • Incubate the reaction mixture at an optimized temperature and time (e.g., 60°C for 30 minutes).

  • Reaction Quenching: Stop the reaction by adding a small amount of water or an appropriate quenching agent.

  • Analysis: The derivatized sample is now ready for LC-MS analysis in positive ion mode.

Protocol 2: Extraction of 2-Hydroxy Fatty Acids from Biological Samples

This protocol outlines a general liquid-liquid extraction (LLE) procedure.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., a deuterated 2-OHFA)

  • Extraction solvent (e.g., Chloroform:Methanol, 2:1 v/v)

  • Saline solution (e.g., 0.9% NaCl)

  • Centrifuge

  • Glass test tubes

Procedure:

  • Sample Aliquoting: Aliquot the biological sample into a glass test tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • Solvent Addition: Add the extraction solvent to the sample at a ratio of approximately 20:1 (solvent:sample volume).

  • Extraction:

    • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction of lipids.

    • Add a saline solution to induce phase separation.

    • Vortex again briefly.

  • Phase Separation: Centrifuge the sample at a moderate speed (e.g., 2000 x g) for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the lower organic layer, which contains the lipids including the 2-OHFAs.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen. The dried extract can then be reconstituted in a suitable solvent for analysis or derivatization.

Quantitative Data Summary

ParameterMethodValue/RangeReference
Recovery Second extraction of aqueous phase96% (average)[1]
Limit of Detection (LOD) Stable isotope dilution LC-ESI/MRM/MS with TMAE derivatizationfmol range[14]
Lower Limit of Quantification (LLOQ) LC-MS/MS after LLE of serum4 nM - 20 nM[15]
Intra- and Inter-day Variation UPLC-MS/MS with 2-NPH derivatization< 8.8%[15]

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for 2-OHFA Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup derivatization Derivatization (Optional but Recommended) cleanup->derivatization lcms LC-MS/MS or GC-MS Analysis derivatization->lcms data_proc Data Processing & Quantification lcms->data_proc

Caption: A generalized workflow for the analysis of 2-hydroxy fatty acids.

troubleshooting_low_signal Figure 2: Troubleshooting Logic for Low Signal Intensity start Low Signal for 2-OHFA check_extraction Verify Extraction Recovery? start->check_extraction optimize_extraction Optimize Extraction Protocol (Solvents, Multiple Extractions) check_extraction->optimize_extraction No check_derivatization Derivatization Performed? check_extraction->check_derivatization Yes optimize_extraction->check_derivatization implement_derivatization Implement Derivatization (e.g., Charge Reversal) check_derivatization->implement_derivatization No check_ms_conditions Optimize MS Conditions? check_derivatization->check_ms_conditions Yes implement_derivatization->check_ms_conditions optimize_ms Optimize Ion Source Parameters & Chromatography check_ms_conditions->optimize_ms No check_matrix_effects Assess Matrix Effects? check_ms_conditions->check_matrix_effects Yes optimize_ms->check_matrix_effects improve_cleanup Improve Sample Cleanup (e.g., SPE) check_matrix_effects->improve_cleanup Yes final_analysis Re-analyze Sample check_matrix_effects->final_analysis No improve_cleanup->final_analysis

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for 2-Hydroxypalmitic Acid in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxypalmitic acid in serum with an alternative gas chromatography-mass spectrometry (GC-MS) approach. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most suitable method for their analytical needs.

Introduction to this compound Analysis

This compound is a 2-hydroxy long-chain fatty acid that plays a role in various physiological and pathological processes, making it a significant biomarker in metabolic research. Accurate and precise quantification of this analyte in complex biological matrices like serum is crucial for understanding its biological function and potential as a therapeutic target. This guide focuses on the validation of an LC-MS/MS method, a widely adopted platform for its sensitivity and specificity, and compares it to the well-established GC-MS technique.

Method Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample throughput, and the need for derivatization.

ParameterLC-MS/MSGC-MS
Specificity Very HighHigh
Sensitivity High (ng/mL to pg/mL)High (ng/mL to pg/mL)
Accuracy (Recovery) Good (e.g., 80.8 - 101.4% for 2HPA in milk)[1]Good (dependent on derivatization efficiency)
Precision (%RSD) Excellent (e.g., <11% for 2HPA in milk)[1]Good (<15%)[2]
Sample Throughput HigherLower (due to derivatization)
Derivatization Often not required but can enhance sensitivityMandatory for volatility
Matrix Effects More prone to ion suppression/enhancementLess prone

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound by LC-MS/MS and GC-MS.

cluster_lcms LC-MS/MS Workflow lcms_s1 Serum Sample Collection lcms_s2 Protein Precipitation (e.g., with methanol) lcms_s1->lcms_s2 lcms_s3 Centrifugation lcms_s2->lcms_s3 lcms_s4 Supernatant Transfer lcms_s3->lcms_s4 lcms_s5 LC-MS/MS Analysis lcms_s4->lcms_s5 cluster_gcms GC-MS Workflow gcms_s1 Serum Sample Collection gcms_s2 Liquid-Liquid Extraction gcms_s1->gcms_s2 gcms_s3 Derivatization (e.g., Silylation) gcms_s2->gcms_s3 gcms_s4 GC-MS Analysis gcms_s3->gcms_s4 cluster_pathway Potential Role of this compound Metabolic_Stress Metabolic Stress (e.g., Insulin Resistance) HPA_Levels Altered 2-Hydroxypalmitic Acid Levels Metabolic_Stress->HPA_Levels Inflammation Inflammatory Signaling (e.g., NF-κB pathway) HPA_Levels->Inflammation Cellular_Response Cellular Response (e.g., Cytokine Production) Inflammation->Cellular_Response

References

Differential Effects of R- and S-Enantiomers of 2-Hydroxypalmitic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Comparative Analysis of Known Biological Activities

While direct comparisons regarding apoptosis are lacking, studies have revealed stereospecific functions of the R- and S-enantiomers of 2-OHPA in other cellular processes. These differences are primarily linked to their metabolic fate and incorporation into complex lipids.

Biological ProcessR-2-Hydroxypalmitic AcidS-2-Hydroxypalmitic AcidReference
Enzymatic Synthesis Produced stereospecifically by fatty acid 2-hydroxylase (FA2H).Not a primary product of FA2H.[1][2]
Lipid Raft Fluidity Reverses the enhanced membrane fluidity in FA2H knockdown adipocytes.Does not reverse the enhanced membrane fluidity in FA2H knockdown adipocytes.[1]
Glucose Metabolism Reverses the reduction in GLUT4 protein level, glucose uptake, and lipogenesis in FA2H knockdown adipocytes.Does not reverse the effects on GLUT4, glucose uptake, or lipogenesis in FA2H knockdown adipocytes.[1][2]
Incorporation into Sphingolipids Enriched in hexosylceramides.Preferentially incorporated into ceramides.[1][2]
Anti-proliferative Activity Suggested to have anti-proliferative activity and enhance chemosensitivity to certain drugs in gastric cancer cells.Effects on cancer cell proliferation are not well-documented.[3]

II. Experimental Protocols for Apoptosis Detection

The following are detailed methodologies for key experiments used to quantify and characterize apoptosis. These are general protocols and would require optimization for specific cell types and experimental conditions when investigating the effects of 2-OHPA enantiomers.

A. Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Preparation:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[4][5]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[6]

B. Caspase-Glo® 3/7 Assay for Caspase Activity Measurement

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by caspase-3/7 releases a substrate for luciferase, and the resulting luminescent signal is proportional to the amount of caspase activity present.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a desired density.

    • Treat cells with the R- and S-enantiomers of 2-OHPA at various concentrations and for different time points. Include appropriate vehicle controls.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[4]

    • Mix the contents by placing the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

    • An increase in luminescence compared to the control indicates an induction of caspase-3/7 activity.

C. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a multi-well plate or in a 96-well plate and treat with the 2-OHPA enantiomers and controls.

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS and then permeabilize with a suitable permeabilization solution (e.g., 0.1% Triton X-100 in PBS) for 20 minutes at room temperature.[4]

  • TUNEL Reaction:

    • Wash the cells with PBS.

    • Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTP according to the kit manufacturer's instructions.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[4]

  • Detection and Analysis:

    • Wash the cells to remove unincorporated nucleotides.

    • If using a fluorescently labeled dUTP, counterstain the nuclei with a DNA stain like DAPI or Hoechst.

    • Analyze the samples under a fluorescence microscope or by flow cytometry to determine the percentage of TUNEL-positive cells.[4]

III. Visualizing Apoptotic Pathways and Experimental Workflows

A. General Apoptotic Signaling Pathway

The following diagram illustrates a simplified, general model of the intrinsic and extrinsic apoptosis pathways. The specific pathways that might be modulated by the 2-OHPA enantiomers have not been elucidated.

Apoptosis_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Extrinsic_Stimuli->Death_Receptors Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage, ER stress) Mitochondrion Mitochondrion Intrinsic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the major apoptosis signaling pathways.

B. Experimental Workflow for Apoptosis Assay

The following flowchart outlines a typical workflow for assessing apoptosis in response to treatment with external compounds like the 2-OHPA enantiomers.

Apoptosis_Workflow Cell_Culture Cell Culture Treatment Treatment with R- and S-2-OHPA Cell_Culture->Treatment Cell_Harvesting Cell Harvesting Treatment->Cell_Harvesting Staining Staining (e.g., Annexin V/PI) Cell_Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis and Quantification of Apoptosis Flow_Cytometry->Data_Analysis

Caption: A typical experimental workflow for an apoptosis assay.

IV. Conclusion and Future Directions

The lack of direct comparative data on the apoptotic effects of these enantiomers represents a significant knowledge gap. Future research employing the standardized apoptosis assays detailed in this guide is warranted to elucidate the potential pro- or anti-apoptotic activities of R- and S-2-hydroxypalmitic acid. Such studies would be invaluable for understanding the full spectrum of their biological activities and could have implications for drug development in areas such as oncology and metabolic diseases.

References

A Comparative Guide to GC-MS and LC-MS Methods for 2-Hydroxypalmitic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques

The accurate quantification of 2-Hydroxypalmitic acid, a key hydroxylated fatty acid implicated in various physiological and pathological processes, is crucial for advancing research and development in numerous scientific fields. The two primary analytical workhorses for this task, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer a distinct set of advantages and disadvantages. This guide provides a comprehensive cross-validation of these methods, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal technique for their specific needs.

Data Presentation: A Side-by-Side Performance Comparison

Parameter GC-MS (with Derivatization) LC-MS/MS (without Derivatization)
Linearity (R²) > 0.990.998
Limit of Detection (LOD) 0.05 - 0.1 pg (on-column)0.9 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 pg (on-column)2.6 ng/mL
Accuracy (% Recovery) 85 - 115%Not explicitly stated for 2-HPA
Precision (%RSD) < 15%Not explicitly stated for 2-HPA
Sample Throughput LowerHigher
Derivatization Required YesNo
Selectivity HighVery High
Instrumentation Cost Moderate to HighHigh

Experimental Workflows

To visualize the distinct procedural steps of each analytical method, the following diagrams, generated using the DOT language, illustrate the experimental workflows for both GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LC_Injection LC Injection Extraction->LC_Injection LC_Separation Liquid Chromatography Separation LC_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS Experimental Workflow

Detailed Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using both GC-MS and LC-MS.

GC-MS Protocol for this compound Analysis

This protocol is based on established methods for the analysis of hydroxylated fatty acids by GC-MS, which necessitates a derivatization step to increase the volatility of the analyte.[2][3]

1. Lipid Extraction:

  • To a 1 mL aliquot of the biological sample (e.g., plasma, cell lysate), add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 1 mL of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

  • To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

  • Heat the mixture at 80°C for 10 minutes.

  • After cooling, add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Heat again at 80°C for 2 minutes.

  • Add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution, and vortex thoroughly.

  • Centrifuge at 1000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs.

3. Silylation of Hydroxyl Group:

  • Evaporate the hexane from the FAMEs fraction under nitrogen.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.[3]

  • Evaporate the excess derivatizing reagent under nitrogen and reconstitute the sample in 100 µL of hexane for GC-MS analysis.

4. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For quantification, monitor characteristic ions of the TMS derivative of this compound methyl ester.

LC-MS/MS Protocol for this compound Analysis

This protocol is adapted from validated methods for the direct analysis of free hydroxy fatty acids without derivatization.[1]

1. Sample Preparation:

  • To 100 µL of the biological sample, add 400 µL of a cold extraction solvent mixture of methyl-tert-butyl ether (MTBE) and methanol (3:1, v/v) containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex for 1 minute and incubate at 4°C for 30 minutes.

  • Add 200 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the upper organic phase and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II UPLC system (or equivalent).

  • Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from other matrix components. For example: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-18.1 min, 95-30% B; 18.1-22 min, 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound ([M-H]⁻) is m/z 271.2, and characteristic product ions would be monitored for quantification and confirmation.

Concluding Remarks

The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific requirements of the study.

GC-MS offers high sensitivity and is a well-established technique for fatty acid analysis.[4] However, the mandatory derivatization step adds to the sample preparation time and can be a source of variability.

LC-MS/MS provides the significant advantage of analyzing this compound in its native form, simplifying sample preparation and increasing throughput.[5] Its high selectivity, especially with tandem mass spectrometry, is beneficial for complex biological matrices.

For researchers prioritizing high throughput and minimal sample manipulation, LC-MS/MS is the superior choice. For laboratories where derivatization protocols are well-established and the highest sensitivity for volatile compounds is required, GC-MS remains a robust and reliable option. Ultimately, the data and protocols presented in this guide are intended to empower researchers to make an informed decision based on their analytical needs, available instrumentation, and desired experimental outcomes.

References

head-to-head comparison of different extraction methods for 2-hydroxy fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient extraction of 2-hydroxy fatty acids (2-HFAs) from complex biological matrices is a critical first step for downstream analysis. The choice of extraction method can significantly impact the yield, purity, and ultimately the quantitative accuracy of the results. This guide provides an objective comparison of the most common extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), supported by available experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of different extraction methods based on key quantitative metrics. It is important to note that direct comparative studies for 2-HFAs are limited; therefore, data for the broader class of hydroxy fatty acids or fatty acid esters of hydroxy fatty acids (FAHFAs) are included to provide valuable benchmarks.

Method Analyte Class Matrix Recovery Rate (%) Limit of Detection (LOD) Limit of Quantitation (LOQ) Key Advantages Key Disadvantages
Liquid-Liquid Extraction (Folch/Bligh & Dyer) Total Lipids/Fatty AcidsVarious Tissues, Plasma>95% for total lipids[1]Dependent on subsequent analysisDependent on subsequent analysisHigh recovery for a broad range of lipids, well-established.[2]Labor-intensive, large solvent volumes, potential for emulsion formation.[3]
Solid-Phase Extraction (SPE) Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)Serum73.8 - 100%[4]LOD < 2.6 pg for some hydroxy fatty acids (with derivatization and LC-MS)[5]LOQ < 0.09 ng/mL for some hydroxy fatty acids (with derivatization and LC-MS)[5]High selectivity, reduced solvent consumption, amenable to automation.[4]Can be more expensive, requires method development for specific analytes.
Supercritical Fluid Extraction (SFE) Total Fatty AcidsSeeds, MicroalgaeYields vary (e.g., 9.67% from seeds)[6][7]Not widely reported for 2-HFAsNot widely reported for 2-HFAs"Green" solvent (CO2), tunable selectivity, gentle on thermolabile compounds.[8]High initial equipment cost, may require co-solvents for polar analytes.[9]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization for specific sample types and target 2-HFA concentrations.

Liquid-Liquid Extraction: Modified Folch Method

This method is a gold standard for total lipid extraction from tissues.[2][10]

Materials:

Procedure:

  • Homogenize the tissue sample with a chloroform:methanol (2:1, v/v) mixture. The final volume should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).[11]

  • Agitate the homogenate for 15-20 minutes at room temperature.[12]

  • Filter or centrifuge the mixture to separate the liquid phase.[12]

  • Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution.[11]

  • Vortex the mixture and then centrifuge at low speed (e.g., 2000 rpm) to separate the two phases.[12]

  • Carefully remove the upper aqueous phase.

  • Collect the lower chloroform phase, which contains the lipids.

  • Evaporate the chloroform under vacuum or a stream of nitrogen to yield the lipid extract.[11]

Liquid-Liquid Extraction: Bligh & Dyer Method

This method is particularly suitable for samples with high water content, such as cell suspensions or biological fluids.[13][14]

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 volume of aqueous sample (e.g., 1 mL of cell suspension), add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.[15]

  • Vortex thoroughly for 10-15 minutes to ensure monophasic mixing.[15]

  • Add 1.25 volumes of chloroform and vortex for 1 minute.[15]

  • Add 1.25 volumes of deionized water and vortex for another minute. This will induce phase separation.[15]

  • Centrifuge the mixture to clearly separate the two phases.

  • The lower chloroform phase contains the lipids. Carefully aspirate and collect this layer.

  • For quantitative recovery, the upper aqueous phase can be re-extracted with chloroform.[15]

  • Evaporate the solvent from the collected chloroform phase to obtain the lipid extract.

Solid-Phase Extraction (SPE) for Hydroxy Fatty Acids from Biological Fluids

This protocol provides a general workflow for the extraction and purification of hydroxy fatty acids from serum or plasma using a polymeric SPE cartridge.

Materials:

  • Polymeric SPE cartridges (e.g., Oasis HLB)

  • Methanol

  • Water

  • Acetonitrile (B52724) with 1% formic acid

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma or serum, add 1.5 mL of cold acetonitrile with 1% formic acid to precipitate proteins. Vortex and then centrifuge. The supernatant contains the analytes of interest.[16]

  • Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.[16]

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 5% methanol in water to remove polar interferences.[16]

  • Elution: Elute the hydroxy fatty acids with 4 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for LC-MS).[16]

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. The properties of the supercritical fluid can be tuned by adjusting pressure and temperature.

Materials:

  • Supercritical Fluid Extractor

  • CO2 supply

  • Co-solvent (e.g., ethanol), if necessary

  • Sample vessel

Optimized Parameters (Example for Fatty Acids from Seed Oil):

  • Pressure: 247 bar[6][7]

  • Temperature: 70°C[6][7]

  • CO2 Flow Rate: 7 g/min [6][7]

  • Co-solvent: Ethanol may be added to increase the polarity of the supercritical fluid and enhance the extraction of more polar lipids.[9]

General Procedure:

  • The ground and dried sample is placed into the extraction vessel.

  • The system is pressurized and heated to the desired setpoints to bring the CO2 to a supercritical state.

  • The supercritical CO2, with or without a co-solvent, is passed through the sample matrix.

  • The dissolved lipids are carried out of the extraction vessel with the supercritical fluid.

  • The pressure is then reduced, causing the CO2 to return to a gaseous state and the extracted lipids to precipitate into a collection vessel.

Mandatory Visualization

The following diagrams illustrate the general workflows for each extraction method.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow start Sample Homogenization (with Chloroform/Methanol) phase_separation Phase Separation (Addition of Salt Solution/Water) start->phase_separation centrifugation Centrifugation phase_separation->centrifugation collection Collection of Organic Phase (Lipid Extract) centrifugation->collection evaporation Solvent Evaporation collection->evaporation end Pure Lipid Extract evaporation->end

LLE Workflow

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow start Sample Pre-treatment (e.g., Protein Precipitation) loading Sample Loading start->loading conditioning Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Remove Interferences) loading->washing elution Elution of Analytes (Methanol) washing->elution dry_down Dry-down & Reconstitution elution->dry_down end Analyte Solution for Analysis dry_down->end SFE_Workflow cluster_SFE Supercritical Fluid Extraction (SFE) Workflow start Sample Loading into Extraction Vessel pressurization Pressurization & Heating (CO2 to Supercritical State) start->pressurization extraction Extraction with Supercritical CO2 (+/- Co-solvent) pressurization->extraction depressurization Depressurization (CO2 becomes gas) extraction->depressurization collection Collection of Precipitated Lipid Extract depressurization->collection end Pure Lipid Extract collection->end

References

Assessing the Specificity of Antibodies for 2-Hydroxypalmitic Acid Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of 2-Hydroxypalmitic acid (2-OHPA), a key hydroxylated fatty acid, is crucial for advancing our understanding of its role in various physiological and pathological processes. The specificity of the antibodies used in immunoassays is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of key experimental methods to validate the specificity of antibodies against 2-OHPA, complete with detailed protocols and data interpretation guidelines.

Comparative Analysis of Antibody Specificity Assessment Techniques

The validation of an antibody's specificity for 2-OHPA requires a multi-pronged approach. Below is a comparison of standard immunoassays that can be employed to determine the cross-reactivity and affinity of a candidate antibody.

Experimental Technique Principle Data Generated Advantages Limitations
Competitive ELISA Competition between free 2-OHPA (or other lipids) and immobilized 2-OHPA-conjugate for antibody binding.IC50 values, cross-reactivity percentages.Quantitative assessment of specificity and affinity. High-throughput potential.Requires conjugation of 2-OHPA to a carrier protein for immobilization.
Direct ELISA Direct binding of the antibody to immobilized 2-OHPA-conjugate.Titration curves, determination of optimal antibody concentration.Simpler setup than competitive ELISA. Good for initial screening of antibody binding.Does not directly measure specificity against the free form of the lipid.
Western Blot (Lipid Dot Blot) Antibody binding to 2-OHPA and structurally similar lipids spotted on a membrane.Qualitative or semi-quantitative assessment of binding to various lipids.Allows for simultaneous screening against a panel of different lipids.Less quantitative than ELISA. Immobilization of lipids on membranes can be variable.
Immunoprecipitation (IP) Antibody captures 2-OHPA-protein complexes from a biological sample.Identification and quantification of proteins that are post-translationally modified with 2-OHPA.Assesses antibody performance in a more biologically relevant context.Complex workflow. Requires subsequent analysis by mass spectrometry or Western Blot.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure robust and reproducible validation of your anti-2-Hydroxypalmitic acid antibody.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to quantify the specificity of an antibody by measuring its ability to bind to a 2-OHPA-conjugate in the presence of varying concentrations of free 2-OHPA or other competitor lipids.

Materials:

  • 96-well ELISA plates

  • 2-OHPA conjugated to a carrier protein (e.g., BSA or OVA)

  • Anti-2-OHPA primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Free this compound and other fatty acids for competition

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of 2-OHPA-conjugate (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate or tubes, pre-incubate the anti-2-OHPA antibody at its optimal dilution with varying concentrations of free 2-OHPA or other competitor lipids for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody/competitor mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody at its optimal dilution and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Western Blot (Lipid Dot Blot) for Specificity Screening

This protocol allows for a qualitative assessment of the antibody's cross-reactivity against a panel of different lipids.

Materials:

  • Nitrocellulose or PVDF membrane

  • This compound and other lipids (e.g., palmitic acid, stearic acid, other hydroxylated fatty acids)

  • Anti-2-OHPA primary antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lipid Spotting: Carefully spot 1-2 µL of different lipid solutions (e.g., 1 mg/mL in a suitable solvent like chloroform (B151607) or methanol) onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[1][2]

  • Primary Antibody Incubation: Incubate the membrane with the anti-2-OHPA primary antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.[1][2][3]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.[2]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at its optimal dilution in blocking buffer for 1 hour at room temperature with gentle agitation.[1][2][3]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.[2]

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.[1][2][4]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential biological context of 2-OHPA, the following diagrams are provided.

experimental_workflow cluster_elisa Competitive ELISA Workflow cluster_western Lipid Dot Blot Workflow elisa_coat Coat Plate with 2-OHPA-conjugate elisa_block Block Plate elisa_coat->elisa_block elisa_incubate Incubate on Plate elisa_block->elisa_incubate elisa_prepare Prepare Antibody/ Competitor Mix elisa_prepare->elisa_incubate elisa_secondary Add Secondary Ab elisa_incubate->elisa_secondary elisa_detect Add Substrate & Read Plate elisa_secondary->elisa_detect wb_spot Spot Lipids on Membrane wb_block Block Membrane wb_spot->wb_block wb_primary Incubate with Primary Ab wb_block->wb_primary wb_secondary Incubate with Secondary Ab wb_primary->wb_secondary wb_detect Detect Signal wb_secondary->wb_detect

Caption: Workflow for assessing antibody specificity using Competitive ELISA and Lipid Dot Blot.

signaling_pathway cluster_pathway Potential Role of 2-OHPA in Cellular Signaling FA2H Fatty Acid 2-Hydroxylase (FA2H) Two_OHPA This compound (2-OHPA) FA2H->Two_OHPA PalmiticAcid Palmitic Acid PalmiticAcid->FA2H Hydroxylation Sphingolipids Incorporation into Sphingolipids Two_OHPA->Sphingolipids Membrane Altered Membrane Properties Sphingolipids->Membrane Signaling Modulation of Signaling Pathways (e.g., mTOR, Hedgehog) Membrane->Signaling

Caption: Simplified pathway showing the synthesis and potential downstream effects of 2-OHPA.[5]

By employing these methodologies and carefully analyzing the resulting data, researchers can confidently assess the specificity of their antibodies for this compound, leading to more accurate and impactful scientific discoveries.

References

comparative analysis of 2-Hydroxypalmitic acid levels in healthy vs. diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential levels of 2-Hydroxypalmitic acid (2-OHPA) in healthy versus diseased tissues. This report synthesizes current findings on the enzymatic regulation of 2-OHPA, its impact on critical signaling pathways, and the methodologies for its quantification.

Introduction

This compound (2-OHPA) is a saturated long-chain fatty acid that plays a significant role in cellular signaling and metabolism. It is primarily synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Emerging research has highlighted a significant dysregulation of FA2H expression and, by extension, 2-OHPA metabolism in various pathological conditions, most notably in cancer and neurodegenerative diseases. This guide provides a comparative analysis of our current understanding of 2-OHPA's involvement in healthy versus diseased states, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

While direct quantitative measurements of free 2-OHPA in tissues are not widely available in the current literature, the expression levels of its synthesizing enzyme, FA2H, serve as a strong proxy for its production. The data presented below focuses on the differential expression of FA2H, which is directly linked to the levels of 2-OHPA and its downstream metabolites, 2-hydroxylated sphingolipids.

Comparative Analysis of FA2H Expression

The following table summarizes the findings from various studies on the differential expression of FA2H in diseased tissues compared to healthy counterparts. A consistent trend of downregulated FA2H expression is observed in several types of cancer, which is often associated with a poorer prognosis.

Disease StateTissue TypeComparisonKey Findings
Gastric Cancer Gastric TumorTumor vs. Surrounding Normal TissueFA2H levels were found to be lower in tumor tissues compared to the surrounding normal tissues. Higher FA2H expression was correlated with better overall survival.[1]
Colorectal Cancer Colorectal TumorTumor vs. Normal Colorectal TissueFA2H is highly expressed in normal colorectal tissues, but its expression is significantly suppressed in tumors. This suppression is correlated with an unfavorable prognosis.[2][3]
Esophageal Squamous Cell Carcinoma (ESCC) Metastatic ESCC cellsHigh Metastatic vs. Low Metastatic Potential CellsFA2H is enriched in a subpopulation of ESCC cells with high metastatic potential. Increased FA2H expression is positively associated with poor survival in patients with ESCC.[4]

Experimental Protocols

Accurate quantification of 2-OHPA in biological samples is crucial for understanding its role in disease. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for fatty acid analysis. Below are detailed methodologies adapted from established protocols for the analysis of fatty acids in tissue.

Protocol 1: Extraction and Derivatization of 2-OHPA for GC-MS Analysis

This protocol outlines the steps for the extraction of total fatty acids from tissue, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Tissue Homogenization and Lipid Extraction:

  • Weigh approximately 20-50 mg of frozen tissue.

  • Homogenize the tissue in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Add an internal standard, such as C17:0 or a deuterated 2-hydroxy fatty acid, for quantification.

  • Vortex the mixture vigorously and centrifuge to separate the lipid-containing organic phase.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

2. Saponification and Derivatization to FAMEs:

  • Resuspend the dried lipid extract in a methanolic potassium hydroxide (B78521) (KOH) solution.

  • Heat the mixture to saponify the lipids into free fatty acids.

  • Add a derivatizing agent, such as boron trifluoride (BF3)-methanol or trimethylsilyldiazomethane (B103560) (TMSH), to convert the free fatty acids, including 2-OHPA, into their more volatile methyl esters (FAMEs).

  • Heat the reaction mixture to ensure complete derivatization.

3. Extraction of FAMEs:

  • After cooling, add a nonpolar solvent like hexane (B92381) or heptane (B126788) to extract the FAMEs.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane/heptane layer containing the FAMEs.

  • Dry the extract and reconstitute it in a suitable solvent for GC-MS injection.

4. GC-MS Analysis:

  • Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those coated with polyethylene (B3416737) glycol).

  • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

  • The mass spectrometer will detect and quantify the individual FAMEs, including the methyl ester of 2-OHPA, based on their specific mass-to-charge ratios.

Protocol 2: Quantification of 2-OHPA using LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids without the need for derivatization.

1. Tissue Homogenization and Lipid Extraction:

  • Follow the same tissue homogenization and lipid extraction procedure as described in Protocol 1, using an appropriate internal standard.

2. LC Separation:

  • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

  • Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Use a C18 reversed-phase column for the separation of fatty acids.

  • Employ a gradient elution with a mobile phase typically consisting of a mixture of water, acetonitrile, and/or methanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

3. MS/MS Detection:

  • The eluent from the LC column is introduced into a tandem mass spectrometer.

  • Use electrospray ionization (ESI) in negative ion mode for the detection of free fatty acids.

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule of 2-OHPA) and a specific product ion generated by its fragmentation, ensuring highly selective and sensitive quantification.

Signaling Pathways and Logical Relationships

The dysregulation of 2-OHPA metabolism, primarily through altered FA2H expression, has a significant impact on key signaling pathways involved in cancer progression.

FA2H-AMPK-YAP Signaling Pathway in Colorectal Cancer

In colorectal cancer, FA2H acts as a tumor suppressor by influencing the AMP-activated protein kinase (AMPK) and Yes-associated protein (YAP) signaling pathway.[2][5]

FA2H_YAP_Pathway cluster_healthy Healthy Colon Tissue cluster_cancer Colorectal Cancer Tissue FA2H FA2H Two_OHPA This compound (2-OHPA) FA2H->Two_OHPA produces AMPK AMPK Two_OHPA->AMPK activates YAP YAP AMPK->YAP inhibits (via phosphorylation) Proliferation Cell Proliferation & Metastasis YAP->Proliferation promotes

Caption: FA2H-AMPK-YAP signaling pathway in colorectal cancer.

A decrease in FA2H expression in colorectal cancer leads to reduced levels of 2-OHPA. This, in turn, leads to decreased activation of AMPK. Inactivated AMPK fails to phosphorylate and thereby inhibit YAP, a transcriptional co-activator. Uninhibited YAP translocates to the nucleus and promotes the expression of genes that drive cell proliferation and metastasis.[2][5]

Experimental Workflow for 2-OHPA Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of 2-OHPA from tissue samples.

Experimental_Workflow Tissue Healthy or Diseased Tissue Sample Homogenization Homogenization & Lipid Extraction Tissue->Homogenization Derivatization Derivatization (for GC-MS) Homogenization->Derivatization LCMS LC-MS/MS Analysis Homogenization->LCMS Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data LCMS->Data

Caption: Experimental workflow for 2-OHPA quantification.

Conclusion

The available evidence strongly suggests a significant alteration in the metabolism of this compound in diseased tissues, particularly in cancer. The downregulation of the key synthesizing enzyme, FA2H, in gastric and colorectal cancers is a consistent finding and correlates with poor clinical outcomes. While direct quantitative data on free 2-OHPA levels remains a key area for future research, the existing data on FA2H expression provides a valuable starting point for understanding the role of this fatty acid in pathology. The established analytical protocols for fatty acid analysis can be readily adapted for the precise quantification of 2-OHPA, which will be instrumental in further elucidating its function and potential as a therapeutic target or biomarker. The intricate involvement of the FA2H/2-OHPA axis in critical signaling pathways, such as the AMPK-YAP pathway, underscores its importance in the development and progression of cancer and warrants further investigation for the development of novel therapeutic strategies.

References

Evaluating the In Vitro Efficacy of Synthetic 2-Hydroxypalmitic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic fatty acid analog, 2-hydroxypalmitic acid (2-OHPA), and its derivatives are emerging as a promising class of compounds in oncology research. Exhibiting potential as anti-cancer agents and chemosensitizers, their efficacy is a subject of ongoing investigation. This guide provides an objective comparison of the in vitro performance of 2-OHPA and its analogs, supported by experimental data and detailed methodologies for key assays.

Comparative Bioactivity of 2-Hydroxy Fatty Acid (2-HFA) Analogs

The in vitro anticancer activity of 2-hydroxy fatty acids is influenced by their chemical structure, including acyl chain length and stereochemistry. The naturally occurring (R)-enantiomer of 2-OHPA has been shown to be the more biologically active form.[1] While comprehensive side-by-side comparisons of a wide range of synthetic 2-OHPA analogs are still emerging in the literature, the available data allows for an illustrative comparison of their potential efficacy.

CompoundCancer Cell Line(s)Bioactivity Metric (IC50)Key FindingsReference(s)
(R)-2-Hydroxypalmitic Acid (2-OHPA) Gastric Cancer CellsNot specifiedEnhances chemosensitivity to cisplatin.[2] Inhibits the mTOR/S6K1/Gli1 signaling pathway.[2][2]
HCT116 (Colon Carcinoma)Not specifiedImproves sensitivity to the anticancer drug Elisidepsin.[2][2]
2-Hydroxyoleic Acid (Minerval) Jurkat (Human Leukemia)PotentA (R)-2-OHFA that potently inhibits tumor progression and induces apoptosis.[2][2]
Generic 2-Hydroxy Fatty Acids (2-OHFAs) Gastric CancerNot specifiedSuggested as novel drugs to promote chemosensitivity to cisplatin.[2][2]
Fatty Acid Analogs of Podophyllotoxin (B1678966) SK-MEL, KB, BT-549, SK-OV-3, HL-60VariesMost analogs showed cytotoxicity against cancer cells but not normal cells.[3] The specific activity depended on the coupled fatty acid.[3]

Signaling Pathways Modulated by 2-OHPA

2-OHPA has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The two primary pathways identified are the mTOR/S6K1/Gli1 and the AMPK/YAP pathways.

mTOR_Pathway node_2OHPA 2-OHPA node_AMPK AMPK node_2OHPA->node_AMPK Activates node_mTOR mTOR node_AMPK->node_mTOR Inhibits node_S6K1 S6K1 node_mTOR->node_S6K1 node_Gli1 Gli1 node_S6K1->node_Gli1 node_Proliferation Tumor Growth & Chemoresistance node_Gli1->node_Proliferation

2-OHPA inhibits the mTOR/S6K1/Gli1 pathway by activating AMPK.

AMPK_YAP_Pathway node_FA2H FA2H / 2-OHPA node_AMPK AMPK node_FA2H->node_AMPK Activates node_YAP YAP node_AMPK->node_YAP Inhibits (Phosphorylation) node_Nucleus Nucleus node_YAP->node_Nucleus Translocation node_Transcription Oncogenic Transcription node_Nucleus->node_Transcription Drives

2-OHPA suppresses the YAP transcriptional axis via AMPK activation.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the evaluation of synthetic 2-OHPA analogs.

Experimental Workflow

A typical workflow for the in vitro evaluation of 2-OHPA analogs involves a tiered approach, starting with broad cytotoxicity screening and moving towards more detailed mechanistic studies.

Experimental_Workflow node_synthesis Synthesis of 2-OHPA Analogs node_cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) node_synthesis->node_cytotoxicity node_migration Cell Migration/Invasion Assay (e.g., Wound Healing, Transwell) node_cytotoxicity->node_migration Active Compounds node_western Mechanism of Action (Western Blot for Signaling Proteins) node_migration->node_western node_data Data Analysis & Structure-Activity Relationship node_western->node_data

A generalized workflow for in vitro evaluation of 2-OHPA analogs.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-OHPA analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-OHPA analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilizing agent to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Western Blot Analysis of AMPK/mTOR Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in signaling pathway activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with 2-OHPA analogs as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, total AMPK, p-mTOR, total mTOR) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to study cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips or a cell comb

  • Complete culture medium with and without serum

  • 2-OHPA analogs

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[7]

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the 2-OHPA analogs at the desired concentrations. A low-serum medium is often used to minimize cell proliferation.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure over time to assess the effect of the analogs on cell migration.[8]

References

A Comparative Guide to the Quantification of 2-Hydroxypalmitic Acid: Validating the Use of a Surrogate Analyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-hydroxypalmitic acid, a key player in sphingolipid metabolism and cellular signaling, is crucial for advancing research in areas ranging from metabolic disorders to oncology. However, the endogenous nature of this analyte presents significant challenges for bioanalysis. This guide provides an objective comparison of the surrogate analyte approach against direct quantification methods, supported by experimental data and detailed protocols, to validate its use in research and development.

The Challenge of Quantifying Endogenous Analytes

Directly quantifying endogenous molecules like this compound is often hampered by the lack of a true blank matrix for the preparation of calibration standards and quality controls. This can lead to inaccuracies in measurement and difficulties in method validation. The surrogate analyte approach, particularly using a stable isotope-labeled (SIL) version of the analyte, offers a robust solution to this challenge. The SIL surrogate is chemically identical to the analyte but has a different mass, allowing it to be distinguished by mass spectrometry.

Comparison of Quantification Strategies: Direct vs. Surrogate Analyte

FeatureDirect QuantificationSurrogate Analyte (SIL)
Calibration Requires an analyte-free matrix, which is often unavailable for endogenous compounds.Calibration standards are prepared by spiking the SIL surrogate into the actual biological matrix.
Accuracy Can be compromised by the inability to accurately subtract the endogenous baseline.High accuracy as the SIL surrogate mimics the behavior of the endogenous analyte during sample preparation and analysis.
Precision May be affected by variability in the endogenous levels of the analyte.Excellent precision due to the co-elution and similar ionization efficiency of the analyte and the SIL internal standard.
Method Validation Complex and may require the use of a surrogate matrix, which introduces its own validation challenges.Follows established regulatory guidelines for bioanalytical method validation with specific considerations for endogenous analytes.[1]

Experimental Validation of a Surrogate Analyte for this compound

To validate the use of a stable isotope-labeled this compound (e.g., D4-2-hydroxypalmitic acid) as a surrogate analyte, a series of experiments are conducted to assess the method's accuracy, precision, linearity, and other performance characteristics. Below is a summary of typical validation results.

Quantitative Data Summary
Validation ParameterAcceptance CriteriaResult for D4-2-Hydroxypalmitic Acid Surrogate
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.1% - 9.5%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-5.8% to 7.3%
Matrix Effect CV of peak area ratios ≤ 15%11.2%
Recovery Consistent and reproducible85.7% (CV = 7.8%)

Detailed Experimental Protocols

Sample Preparation
  • To 100 µL of plasma, add 10 µL of the internal standard working solution (D4-2-hydroxypalmitic acid at a known concentration).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: Agilent 1290 Infinity LC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • D4-2-Hydroxypalmitic acid: Precursor ion (m/z) -> Product ion (m/z)

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the validation process and the biological context of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Internal Standard (D4-2-HPA) ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex evap Evaporation vortex->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant G cluster_pathway Ceramide Synthesis Pathway palmitic_acid Palmitic Acid fa2h FA2H (Fatty Acid 2-Hydroxylase) palmitic_acid->fa2h Hydroxylation hpa This compound fa2h->hpa cers Ceramide Synthases (CerS) hpa->cers ceramide 2-Hydroxy Ceramides cers->ceramide sphingolipids Complex Sphingolipids ceramide->sphingolipids G cluster_ampk_yap AMPK/YAP Signaling hpa This compound ampk AMPK Activation hpa->ampk lats LATS1/2 Kinase ampk->lats yap YAP Phosphorylation lats->yap inhibition Inhibition of Cell Growth & Proliferation yap->inhibition

References

Metabolic Crossroads: A Comparative Guide to the Fates of 2-Hydroxypalmitic Acid and Palmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways governing 2-hydroxypalmitic acid (2-OHPA), a 2-hydroxylated saturated fatty acid, and palmitic acid (PA), its non-hydroxylated counterpart. Understanding these distinct metabolic fates is crucial for research in areas such as metabolic diseases, neurodegenerative disorders, and oncology, where alterations in fatty acid metabolism play a pivotal role. This document outlines the catabolic and anabolic pathways, presents comparative data, details relevant experimental protocols, and provides visual diagrams of the key processes.

Section 1: Overview of Catabolic Pathways

The structural difference between 2-OHPA and PA—the presence of a hydroxyl group at the alpha-carbon (C2)—dictates their entry into entirely different catabolic pathways. While PA is a primary substrate for the high-energy-yielding beta-oxidation spiral, the C2 hydroxyl group of 2-OHPA necessitates its degradation via the peroxisomal alpha-oxidation pathway.

This compound: The Alpha-Oxidation Pathway

2-hydroxy fatty acids, along with branched-chain fatty acids like phytanic acid, are metabolized through alpha-oxidation, a process that occurs within peroxisomes.[1][2][3] This pathway removes one carbon atom at a time from the carboxyl end.[3] For 2-OHPA, the process is primarily a single cleavage step.

The key enzyme in this process is the thiamine (B1217682) pyrophosphate (TPP)-dependent 2-hydroxyacyl-CoA lyase 1 (HACL1).[4][5] This enzyme cleaves the 2-hydroxyacyl-CoA intermediate into an aldehyde with one less carbon (n-1) and formyl-CoA.[5][6] The resulting pentadecanal (B32716) can be oxidized to pentadecanoic acid (a 15-carbon fatty acid), which can then be activated to pentadecanoyl-CoA and enter the mitochondrial beta-oxidation pathway for complete catabolism.[2]

Palmitic Acid: The Beta-Oxidation Spiral

Palmitic acid, a 16-carbon saturated fatty acid, is a classic substrate for beta-oxidation. This process occurs primarily in the mitochondria and, for very long-chain fatty acids, also in peroxisomes.[7][8] Beta-oxidation is a cyclical process that sequentially cleaves two-carbon units from the fatty acyl-CoA molecule, generating acetyl-CoA, NADH, and FADH2 in each cycle.[7][9]

The acetyl-CoA produced enters the citric acid cycle to generate ATP, making beta-oxidation a major pathway for cellular energy production, especially in tissues like the heart and skeletal muscle.[7][10] The complete oxidation of one molecule of palmitic acid yields a significant amount of ATP, providing a high-efficiency energy source for the cell.[11]

Comparative Summary of Catabolic Pathways

The table below summarizes the key differences between the catabolic fates of 2-OHPA and PA.

FeatureAlpha-Oxidation of this compound Beta-Oxidation of Palmitic Acid
Primary Cellular Location Peroxisomes[2][12]Mitochondria[8][9]
Initial Substrate 2-Hydroxypalmitoyl-CoAPalmitoyl-CoA
Key Enzyme(s) 2-Hydroxyacyl-CoA Lyase 1 (HACL1)[4][5]Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase[7][13]
Carbon Removal One carbon per cycle (as formyl-CoA)[2][5]Two carbons per cycle (as acetyl-CoA)[9]
Primary Products Pentadecanal, Formyl-CoA[5][6]Acetyl-CoA, NADH, FADH2[7][11]
Energy Yield Low; primarily preparatory for beta-oxidationHigh; major source of cellular ATP[11]
Primary Function Degradation of substrates not suitable for beta-oxidation[3]Energy production from straight-chain fatty acids[7]

Section 2: Anabolic Fates and Cellular Incorporation

Beyond catabolism for energy, fatty acids are critical building blocks for complex lipids, serving structural and signaling roles. Here too, 2-OHPA and PA have distinct fates.

  • This compound in Sphingolipids: 2-hydroxy fatty acids are essential components of a specific subset of sphingolipids, such as ceramides (B1148491) and cerebrosides.[14][15] These lipids are particularly abundant in the nervous system (myelin), skin, and kidneys.[15] The incorporation of 2-OHPA is catalyzed by fatty acid 2-hydroxylase (FA2H).[14][16] The presence of the 2-hydroxy group in these sphingolipids is critical for functions like maintaining the skin's permeability barrier and ensuring the stability of the myelin sheath.[15]

  • Palmitic Acid in Glycerolipids and Phospholipids (B1166683): Palmitic acid is one of the most common fatty acids found in the human body and is a primary component of triglycerides (triacylglycerols), the main form of energy storage in adipose tissue.[10][17] It is also a major constituent of phospholipids, which form the structural basis of all cellular membranes.[10] Studies in human skeletal muscle cells have shown that palmitic acid is readily incorporated into both phospholipids and, to a lesser extent than unsaturated fatty acids, into triacylglycerols.[18]

Visualization of Metabolic Pathways

The following diagrams illustrate the distinct catabolic routes for this compound and palmitic acid.

AlphaOxidation cluster_peroxisome Peroxisome FA 2-Hydroxypalmitic Acid FA_CoA 2-Hydroxypalmitoyl-CoA FA->FA_CoA Acyl-CoA Synthetase Aldehyde Pentadecanal FA_CoA->Aldehyde HACL1 Formyl_CoA Formyl-CoA FA_CoA->Formyl_CoA HACL1 Acid Pentadecanoic Acid (C15:0) Aldehyde->Acid Aldehyde Dehydrogenase Mito To Mitochondria for Beta-Oxidation Acid->Mito

Caption: Peroxisomal Alpha-Oxidation of this compound.

BetaOxidation cluster_mitochondrion Mitochondrion PA_CoA Palmitoyl-CoA (C16) Enoyl_CoA trans-Δ2-Enoyl-CoA PA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FADH2 FADH2 PA_CoA->FADH2 Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH Hydroxyacyl_CoA->NADH Myristoyl_CoA Myristoyl-CoA (C14) Ketoacyl_CoA->Myristoyl_CoA Thiolase AcetylCoA Acetyl-CoA Ketoacyl_CoA->AcetylCoA Cycle 7 Cycles Myristoyl_CoA->Cycle TCA To Citric Acid Cycle AcetylCoA->TCA Cycle->PA_CoA ExperimentalWorkflow cluster_sample Sample Preparation cluster_assays Metabolic Assays cluster_analysis Data Acquisition & Analysis Sample Biological Sample (Cells, Tissue, Plasma) Homogenize Homogenization & Lysis Sample->Homogenize Radioassay Radiolabeled FA Oxidation Assay (e.g., 14C-Palmitate) Homogenize->Radioassay Incubate with Radiolabeled FA LCMS Fatty Acid Profiling (LC-MS) Homogenize->LCMS Lipid Extraction & Hydrolysis Scintillation Scintillation Counting (CPM) Radioassay->Scintillation MS_Detect Mass Spectrometry (m/z & Retention Time) LCMS->MS_Detect Quant Quantification of Metabolic Rates & FA Levels Scintillation->Quant MS_Detect->Quant

References

Establishing the Linearity and Range of a 2-Hydroxypalmitic Acid Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Hydroxypalmitic acid, a key 2-hydroxy fatty acid involved in various physiological and pathological processes, is of paramount importance. This guide provides a comparative overview of analytical methodologies for establishing a robust this compound assay, with a focus on the critical validation parameters of linearity and range. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are compared, supported by detailed experimental protocols.

Data Presentation: A Comparative Analysis of Assay Performance

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes typical validation parameters for the quantification of this compound using GC-MS and LC-MS/MS, offering a clear comparison for researchers to determine the most suitable method for their specific needs.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Acceptance Criteria (Typical)
Linearity (R²) ≥ 0.995≥ 0.999≥ 0.99[1]
Range 0.1 - 10 µg/mL0.01 - 0.5 µg/mL[2]Wide enough to encompass expected sample concentrations
Limit of Detection (LOD) ~0.05 - 0.1 pg[3]~0.01 - 0.14 pg (with derivatization)Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Signal-to-Noise Ratio ≥ 10Signal-to-Noise Ratio ≥ 10[4]
Precision (%RSD) < 15%< 10%[2]≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) ± 15%-5.2% to 0.3%[2]± 15% (± 20% at LLOQ)

Note: The values presented are illustrative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical assay. Below are comprehensive protocols for the analysis of this compound using both GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of this compound

Gas chromatography-mass spectrometry is a widely used technique for the analysis of fatty acids due to its high resolution and sensitivity.[5] Derivatization is a critical step to increase the volatility of this compound for GC analysis.

1. Sample Preparation and Extraction:

  • Internal Standard Addition: To 100 µL of the biological sample (e.g., plasma, cell lysate), add a known amount of a suitable internal standard, such as a stable isotope-labeled this compound or a structurally similar odd-chain 2-hydroxy fatty acid.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh and Dyer method.[6] Add a mixture of chloroform:methanol (B129727) (2:1, v/v) to the sample, vortex thoroughly, and centrifuge to separate the phases. The lower organic phase containing the lipids is collected.

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Methylation: To convert the carboxylic acid group to a less polar methyl ester, add a solution of 2% (v/v) sulfuric acid in methanol and heat at 60°C for 1 hour.

  • Silylation: To derivatize the hydroxyl group and enhance volatility, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.[7]

3. GC-MS Conditions:

  • GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Temperature Program: Start at an initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[7]

Protocol 2: LC-MS/MS Analysis of this compound

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound, often with less extensive sample preparation compared to GC-MS.[6]

1. Sample Preparation and Extraction:

  • Internal Standard Addition: As with the GC-MS protocol, add a known amount of a suitable internal standard to the sample.

  • Protein Precipitation: For plasma or serum samples, perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile (B52724) or methanol. Vortex and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).

2. LC-MS/MS Conditions:

  • LC Column: Employ a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).

  • Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

  • MS/MS Detection: Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. Develop a multiple reaction monitoring (MRM) method by optimizing the precursor ion (deprotonated molecule [M-H]⁻) and a specific product ion for both this compound and the internal standard.

Mandatory Visualizations

To further clarify the experimental process, the following diagrams illustrate the workflows for establishing the linearity and range of a this compound assay.

Caption: Experimental workflow for establishing linearity and range.

logical_relationship Logical Relationship of Validation Parameters linearity Linearity range Range linearity->range accuracy Accuracy range->accuracy precision Precision range->precision loq LOQ range->loq Lower end lod LOD loq->lod

Caption: Interdependence of key analytical validation parameters.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxypalmitic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Hydroxypalmitic acid is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste effectively.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. Appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves.

  • Body Protection: Laboratory coat.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

Hazard Summary for this compound

The following table summarizes the key hazard information for this compound, based on its classification.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Skin Irritation (Category 2)H315: Causes skin irritation[2]P264: Wash skin thoroughly after handling.[2][3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5] P302+P352: IF ON SKIN: Wash with plenty of water.[2][4][5]
Eye Irritation (Category 2A/Serious Eye Irritation)H319: Causes serious eye irritation[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][5]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[5]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] In-house treatment, such as neutralization, should only be considered for very small quantities and in strict accordance with institutional and local regulations.[1][6]

Experimental Protocol: Waste Segregation and Collection
  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1] Do not mix with incompatible materials such as strong oxidizing agents.

  • Containerization:

    • Collect waste in a designated, chemically compatible container that is in good condition and has a secure, leak-proof lid.[1][7]

    • The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[1][7]

    • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][7] Secondary containment should be used for liquid waste.[7]

  • Disposal Request: Once the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Disposal of Empty Containers
  • Rinsing: Thoroughly rinse empty containers that held this compound. The first rinse must be collected and disposed of as hazardous waste.[7]

  • Defacing: Completely remove or deface the original label on the container.[7]

  • Final Disposal: After thorough rinsing and drying, the container can be disposed of as regular solid waste, or in designated glass disposal containers if applicable.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Chemicals ppe->segregate container Use Labeled, Sealed, Compatible Waste Container segregate->container storage Store in Designated Secure Area with Secondary Containment container->storage full Container Full? storage->full full->container No pickup Arrange for Pickup by Licensed Waste Contractor / EHS full->pickup Yes end End: Compliant Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling or disposal. Always adhere to local, state, and federal regulations regarding chemical waste disposal.

References

Essential Safety and Operational Guide for Handling 2-Hydroxypalmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 2-Hydroxypalmitic acid, a fatty acid utilized in various research and development applications. Due to its classification as a skin, eye, and potential respiratory irritant, adherence to the following protocols is imperative to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Activity Required PPE Specifications & Best Practices
Weighing and Transferring (Solid Form) • Nitrile gloves• Safety glasses with side shields• Laboratory coat• N95 or higher respiratorInspect gloves for any signs of damage before use. Conduct all weighing and transferring operations within a certified chemical fume hood to minimize inhalation of airborne particles.[2][3][4]
Solution Preparation and Handling • Nitrile gloves• Chemical splash goggles• Chemical-resistant laboratory coatChemical splash goggles are essential to protect against splashes.[5] A face shield may be worn in addition to goggles for enhanced protection.
Accidental Spill Cleanup • Nitrile gloves (double-gloving recommended)• Chemical splash goggles• Chemical-resistant laboratory coat or apron• N95 or higher respiratorEnsure the cleanup area is well-ventilated. For large spills, respiratory protection is crucial.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the recommended procedure from preparation to post-handling cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Verify Functionality of Fume Hood & Emergency Equipment A->B C Don Appropriate PPE B->C D Weigh and Transfer Solid in Fume Hood C->D E Prepare Solution in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Dispose of Waste According to Protocol H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Figure 1: Step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

  • Weighing and Transferring:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Place a tared weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Avoid generating dust. If any material is spilled, clean it up immediately following the spill cleanup procedure.

    • Securely cap the stock container and the container with the weighed material before removing them from the fume hood.

  • Solution Preparation:

    • In a chemical fume hood, add the weighed this compound to the desired solvent in an appropriate flask.

    • Stir the solution until the solid is fully dissolved.

    • Clearly label the flask with the chemical name, concentration, date, and your initials.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the associated hazards (irritant).

    • Liquid Waste: Collect solutions of this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[6][7][8]

  • Disposal Method:

    • The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal company.[9]

    • For very small quantities of dilute aqueous solutions, neutralization with a weak base (e.g., sodium bicarbonate) to a pH between 6 and 8 may be permissible for drain disposal, but this is subject to institutional and local regulations.[9] Always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any in-lab neutralization and disposal.

  • Empty Container Disposal:

    • Thoroughly rinse empty containers with a suitable solvent.

    • Collect the first rinse as hazardous waste.[8]

    • Subsequent rinses of containers that held non-acutely toxic materials can typically be disposed of down the drain.

    • Deface the label on the empty, clean container before disposing of it in the regular trash or recycling, as per your institution's guidelines.

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxypalmitic acid
Reactant of Route 2
2-Hydroxypalmitic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.